molecular formula C16H14Cl2O2 B123619 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid CAS No. 79560-18-2

4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

Cat. No.: B123619
CAS No.: 79560-18-2
M. Wt: 309.2 g/mol
InChI Key: ZBLZQVJTLMFDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid is a high-value organic compound that serves as a critical synthetic intermediate in pharmaceutical development. Its primary and well-documented research application is in the multi-step synthesis of sertraline, a widely prescribed antidepressant agent . The compound's structure, featuring two phenyl rings and a reactive butanoic acid chain, makes it a versatile building block in organic chemistry, particularly in Friedel-Crafts alkylation reactions for constructing complex molecular architectures . Beyond its direct use in synthesis, this compound is of significant interest in chemical biology and medicinal chemistry research. While specific mechanistic studies for this dichlorinated analog are evolving, it is structurally related to 4-phenylbutyric acid (4-PBA), an FDA-approved drug and a known chemical chaperone . Research on 4-PBA has shown it can alleviate endoplasmic reticulum (ER) stress by mitigating the accumulation of misfolded proteins, a mechanism being explored in neurodegenerative diseases like Alzheimer's . This establishes this compound as a promising candidate for developing novel small-molecule therapies and probing cellular proteostasis pathways. Researchers utilize this chemical to explore its potential multimodal mechanisms of action, which may differ from those of established therapeutics. Its role extends from fundamental organic synthesis to advanced investigations into disease pathophysiology, offering a versatile tool for scientists aiming to develop new chemical probes and therapeutic leads.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c17-14-8-6-12(10-15(14)18)13(7-9-16(19)20)11-4-2-1-3-5-11/h1-6,8,10,13H,7,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLZQVJTLMFDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432657
Record name 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79560-18-2
Record name 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid (CAS 79560-18-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid (CAS 79560-18-2), a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) sertraline.[1] This document consolidates available data on its physicochemical properties, synthesis, and known biological relevance. While experimental data on its biological activity and detailed spectroscopic analysis are limited, this guide draws parallels with structurally similar compounds to provide insights into its potential properties and mechanisms. All quantitative data are presented in structured tables, and relevant synthetic pathways are visualized using diagrams.

Physicochemical Properties

This compound is a chiral carboxylic acid. Its properties are summarized in the table below. It is important to note that while some data are from experimental sources, others are predicted and should be used with caution.

PropertyValueSource
Molecular Formula C₁₆H₁₄Cl₂O₂[2][3]
Molecular Weight 309.19 g/mol [2][3]
Melting Point 118-120 °C[1]
Boiling Point Data not available (predicted)-
pKa Data not available (predicted)-
Solubility Data not available-
Appearance Light brown oil or off-white solid[1][4]

Note: Due to the limited availability of public experimental data, the boiling point and pKa are not provided. General solubility principles suggest it is likely soluble in polar organic solvents.

Spectroscopic Data

  • ¹H NMR: Aromatic protons of the phenyl and dichlorophenyl groups, a methine proton at the chiral center, and methylene protons of the butanoic acid chain.

  • ¹³C NMR: Carbon signals for the two aromatic rings, the carboxylic acid, the chiral methine carbon, and the methylene carbons.

  • IR Spectroscopy: Characteristic peaks for the carboxylic acid O-H and C=O stretching, as well as aromatic C-H and C=C stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns resulting from the loss of the carboxylic group and cleavage of the butanoic acid chain.[5]

Synthesis and Experimental Protocols

This compound is a crucial intermediate in the industrial synthesis of sertraline.[3] Several synthetic routes have been reported, primarily involving the formation of the carbon skeleton and subsequent modifications.

Synthesis via Hydrogenation of a Butenoic Acid Derivative

One common method involves the hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid.[1]

Experimental Protocol:

  • Reaction: A solution of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid (223 g, 0.73 mol) in ethyl acetate (2 L) is hydrogenated over 5% Pd/C catalyst (8 g) at atmospheric pressure and room temperature.[1]

  • Monitoring: The reaction is monitored by the cessation of hydrogen uptake, which typically takes about 24 hours.[1]

  • Work-up: The catalyst is removed by filtration. The filtrate is then evaporated under vacuum to yield this compound as a light brown oil.[1]

  • Purification: The crude product can be crystallized from hexane to yield an off-white solid.[1]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid reagents H₂, 5% Pd/C Ethyl Acetate start->reagents Hydrogenation product This compound reagents->product

Figure 1: Synthesis via Hydrogenation.
Synthesis from 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid

Another documented route involves a three-step process starting from 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.[4]

Experimental Protocol:

  • Reduction: 4-(3,4-dichlorophenyl)-4-oxobutanoic acid is reduced to 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid.[4]

  • Lactonization: The resulting hydroxy acid is converted to 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone.[4]

  • Friedel-Crafts Reaction: The furanone intermediate is reacted with benzene in a Friedel-Crafts type reaction to yield the final product.[4]

G A 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid B 4-(3,4-Dichlorophenyl)-4-hydroxybutanoic acid A->B Reduction C 5-(3,4-Dichlorophenyl)-dihydro-2(3H)-furanone B->C Lactonization D This compound C->D Friedel-Crafts (Benzene)

Figure 2: Three-Step Synthesis Pathway.

Biological Activity and Potential Signaling Pathways

Direct experimental studies on the biological activity of this compound are scarce. Its primary known role is as a precursor in the synthesis of sertraline.[3] However, its structural similarity to 4-phenylbutyric acid (4-PBA), a known chemical chaperone and histone deacetylase inhibitor, suggests potential biological activities.

Role as a Sertraline Intermediate

The primary biological relevance of this compound is its role in the synthesis of sertraline, a widely used antidepressant. The butanoic acid is cyclized to a tetralone derivative, which is a key step in forming the core structure of sertraline.[6]

G A This compound B Tetralone Intermediate A->B Intramolecular Friedel-Crafts Cyclization C Sertraline B->C Further Synthetic Steps

Figure 3: Conversion to Sertraline.
Potential as a Chemical Chaperone

4-Phenylbutyric acid (4-PBA) is known to act as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress by aiding in the proper folding of proteins.[7] Given the structural similarity, it is plausible that this compound could exhibit similar properties. ER stress is implicated in a variety of diseases, including neurodegenerative disorders and metabolic diseases.

G cluster_ER Endoplasmic Reticulum cluster_compound Potential Action MisfoldedProteins Misfolded Proteins UPR Unfolded Protein Response (UPR) MisfoldedProteins->UPR activates ER_Stress ER Stress UPR->ER_Stress leads to Compound This compound (as Chemical Chaperone) Compound->MisfoldedProteins aids folding Compound->ER_Stress alleviates

Figure 4: Postulated Chaperone Activity.
Potential Anti-inflammatory and Antimicrobial Activities

Some studies on related compounds with the 4-(3,4-dichlorophenyl)-4-oxobutanoic acid backbone have shown potential antimicrobial and anti-inflammatory properties.[8] However, these activities have not been confirmed for this compound itself. Further research is required to explore these potential therapeutic applications.

Conclusion

This compound is a compound of significant interest, primarily due to its indispensable role in the synthesis of sertraline. While its own biological activities have not been extensively studied, its structural similarity to 4-PBA suggests it may possess properties as a chemical chaperone. This guide has summarized the available physicochemical data and synthetic methodologies. Further research is warranted to fully elucidate the spectroscopic properties, biological activity, and potential therapeutic applications of this molecule beyond its role as a synthetic intermediate.

References

An In-Depth Technical Guide to 4-(3,4-dichlorophenyl)-4-phenylbutanoic Acid: Synthesis, Properties, and Role in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid, a critical intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI), sertraline. This document details the physicochemical properties, synthesis methodologies, and the chemical transformations of this compound. While primarily recognized for its role as a synthetic precursor, this guide also explores the biological activities of structurally related compounds to provide a broader context for its significance in medicinal chemistry. Detailed experimental protocols for its synthesis are provided, along with structured data tables and workflow diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound (CAS No. 79560-18-2) is a substituted butanoic acid derivative that holds significant importance in the pharmaceutical industry.[1] Its primary and most well-documented application is as a key intermediate in the multi-step synthesis of sertraline, a widely prescribed antidepressant.[1] The molecular structure, featuring a butanoic acid backbone with both a phenyl and a 3,4-dichlorophenyl group, is pivotal for its subsequent cyclization to form the core tetralone structure of sertraline.[1] This guide aims to consolidate the available scientific and technical information on this compound, focusing on its chemical synthesis and properties, to serve as a valuable resource for professionals in drug development and organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data has been aggregated from various chemical databases and supplier specifications.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 79560-18-2[1][2]
Molecular Formula C₁₆H₁₄Cl₂O₂[1][2]
Molecular Weight 309.19 g/mol [1]
Appearance Off-white solid powderNo direct citation found
Melting Point 118-120 °CNo direct citation found
XLogP3 5.2[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
InChI Key ZBLZQVJTLMFDCG-UHFFFAOYSA-N[1][2]
SMILES C1=CC=C(C=C1)C(CCC(=O)O)C2=CC(=C(C=C2)Cl)Cl[2]

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound, which are detailed below.

Synthesis via Hydrogenation

This method involves the hydrogenation of a but-3-enoic acid precursor.

Hydrogenation_Synthesis 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic_acid 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid Hydrogenation Hydrogenation (H₂, 5% Pd/C, Ethyl Acetate) 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic_acid->Hydrogenation Target_Compound This compound Hydrogenation->Target_Compound

Figure 1: Synthesis of this compound via hydrogenation.

A solution of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid (223 g, 0.73 mole) in ethyl acetate (2 L) is subjected to hydrogenation over 8 grams of a 5% Palladium on carbon (Pd/C) catalyst. The reaction is carried out at atmospheric pressure and room temperature. The hydrogenation is allowed to proceed until the uptake of hydrogen ceases, which typically takes about 24 hours. Following the completion of the reaction, the catalyst is removed by filtration. The filtrate is then concentrated under vacuum to yield the desired product as a light brown oil. For purification, an analytical sample can be crystallized from hexane.

Synthesis via Friedel-Crafts Reaction

A three-step process is also employed, which involves a reduction, lactonization, and a subsequent Friedel-Crafts alkylation.

Friedel_Crafts_Synthesis cluster_0 Step 1: Reduction cluster_1 Step 2: Lactonization cluster_2 Step 3: Friedel-Crafts Alkylation Ketobutanoic_Acid 4-(3,4-dichlorophenyl)-4-ketobutanoic acid Reduction Reduction (e.g., NaBH₄) Ketobutanoic_Acid->Reduction Hydroxybutanoic_Acid 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid Reduction->Hydroxybutanoic_Acid Lactonization Lactonization (Heat, Acidic Conditions) Hydroxybutanoic_Acid->Lactonization Furanone 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone Lactonization->Furanone Friedel_Crafts Friedel-Crafts Alkylation (Benzene, Lewis Acid) Furanone->Friedel_Crafts Target_Compound_FC This compound Friedel_Crafts->Target_Compound_FC

Figure 2: Three-step synthesis of this compound.

This process is adapted from patent literature and involves three main steps:

  • Reduction of 4-(3,4-dichlorophenyl)-4-ketobutanoic acid: The starting keto-acid is reduced to 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid. This reduction can be achieved using a suitable reducing agent such as sodium borohydride.

  • Conversion to 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone: The intermediate hydroxy acid is then converted to the corresponding gamma-butyrolactone. This is typically achieved by heating the hydroxy acid in an aqueous acidic medium.

  • Friedel-Crafts Alkylation: The resulting furanone derivative is reacted with benzene in the presence of a Friedel-Crafts catalyst, such as a Lewis acid (e.g., aluminum chloride), to yield this compound. The reaction is typically conducted at a temperature ranging from 0°C to 100°C.

Chemical Reactions and Utility in Sertraline Synthesis

The primary utility of this compound is its role as a precursor to sertralone, the tetralone core of sertraline. This is achieved through an intramolecular Friedel-Crafts acylation.

Sertraline_Synthesis_Core Target_Compound This compound Acyl_Chloride_Formation Acyl Chloride Formation (e.g., SOCl₂) Target_Compound->Acyl_Chloride_Formation Acyl_Chloride 4-(3,4-dichlorophenyl)-4-phenylbutanoyl chloride Acyl_Chloride_Formation->Acyl_Chloride Intramolecular_FC Intramolecular Friedel-Crafts Acylation (Lewis Acid, e.g., AlCl₃) Acyl_Chloride->Intramolecular_FC Sertralone 4-(3,4-dichlorophenyl)-3,4-dihydro- 1(2H)-naphthalenone (Sertralone) Intramolecular_FC->Sertralone Further_Steps Further Synthetic Steps (Reductive Amination, Resolution) Sertralone->Further_Steps Sertraline Sertraline Further_Steps->Sertraline

Figure 3: Conversion of this compound to sertraline.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation to Sertralone

The butanoic acid is first converted to its more reactive acid chloride derivative, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.[3] The resulting 4-(3,4-dichlorophenyl)-4-phenylbutanoyl chloride is then subjected to an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent like carbon disulfide (CS₂), to yield 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (sertralone).[3] Sertralone is then converted to sertraline through reductive amination with methylamine, followed by chiral resolution to isolate the desired (1S, 4S)-isomer.

Biological Activity and Mechanism of Action

There is a notable lack of direct studies on the biological activity and mechanism of action of this compound itself. Its primary significance in a biological context is as a stable intermediate en route to the pharmacologically active sertraline.

Context from Sertraline

Sertraline functions as a selective serotonin reuptake inhibitor (SSRI).[1] It exerts its therapeutic effects by binding to the serotonin transporter (SERT) in the presynaptic neuron, thereby blocking the reuptake of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

Comparison with 4-Phenylbutyric Acid (4-PBA)

Structurally related compounds, such as 4-phenylbutyric acid (4-PBA), have been investigated for their biological activities. 4-PBA is known to act as a chemical chaperone, which can help to alleviate endoplasmic reticulum (ER) stress by assisting in the proper folding of proteins.[1] While this compound shares a similar 4-phenylbutanoic acid core, it is important to note that there is no direct evidence to suggest it possesses the same chemical chaperone properties. The presence of the bulky and electron-withdrawing 3,4-dichlorophenyl group significantly alters the molecule's electronic and steric properties compared to 4-PBA.

Conclusion

This compound is a well-defined chemical entity with its primary importance rooted in its role as a key intermediate in the industrial synthesis of sertraline. The synthetic pathways to this compound are well-established, offering viable routes for its production on a laboratory and industrial scale. While direct biological activity has not been a focus of research, its pivotal position in the synthesis of a major antidepressant underscores its significance in medicinal and process chemistry. This guide provides the essential technical information for researchers and developers working with this compound, from its fundamental properties to detailed synthetic protocols. Further research could explore potential intrinsic biological activities of this molecule, although its main value is likely to remain as a crucial building block in pharmaceutical manufacturing.

References

An In-depth Technical Guide to 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and biological significance of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Chemical Properties

This compound is a carboxylic acid derivative featuring a butane chain substituted with both a phenyl group and a 3,4-dichlorophenyl group at the fourth position. Its chemical structure is fundamental to its role as a key intermediate in the synthesis of various pharmaceuticals.[1]

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compound[2][3]
CAS Number 79560-18-2[1][2][3][4]
Molecular Formula C₁₆H₁₄Cl₂O₂[2][3][4][5]
Molecular Weight 309.19 g/mol [2][4][5]
SMILES C1=CC=C(C=C1)C(CCC(=O)O)C2=CC(=C(C=C2)Cl)Cl[2]
InChI InChI=1S/C16H14Cl2O2/c17-14-8-6-12(10-15(14)18)13(7-9-16(19)20)11-4-2-1-3-5-11/h1-6,8,10,13H,7,9H2,(H,19,20)[2]
Melting Point 118-120 °C (crystallized from hexane)[6]

Synthesis Protocols

Several synthetic routes for this compound have been established. The choice of method may depend on factors such as desired yield, purity, and scalability.

Method 1: Hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid

This method involves the catalytic hydrogenation of the corresponding unsaturated butenoic acid.

Experimental Protocol:

  • A solution of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid (223 g, 0.73 mole) in ethyl acetate (2 L) is prepared.

  • 8 grams of 5% Palladium on carbon (Pd/C) catalyst is added to the solution.

  • The mixture is hydrogenated at atmospheric pressure and room temperature.

  • The reaction is monitored until the hydrogen uptake ceases, which typically takes about 24 hours.

  • The catalyst is removed by filtration.

  • The filtrate is evaporated under vacuum to yield the product as a light brown oil.[6]

Table 2: Elemental Analysis Data

ElementCalculated (%)Found (%)
C62.1762.08
H4.574.56
Cl22.9423.16
Data for an analytical sample crystallized from hexane.[6]
Method 2: Three-Step Synthesis from 4-(3,4-dichlorophenyl)-4-ketobutanoic acid

This process involves the reduction of a ketoacid, followed by lactonization, and finally a Friedel-Crafts alkylation.[7]

Experimental Workflow:

G A 4-(3,4-dichlorophenyl)- 4-ketobutanoic acid B Reduction (e.g., NaBH4) A->B Step 1 C 4-(3,4-dichlorophenyl)- 4-hydroxybutanoic acid B->C D Lactonization (Acid catalyst, heat) C->D Step 2 E 5-(3,4-dichlorophenyl)- dihydro-2(3H)-furanone D->E F Friedel-Crafts Alkylation (Benzene, Lewis Acid) E->F Step 3 G 4-(3,4-Dichlorophenyl)- 4-phenylbutanoic acid F->G

Caption: Three-step synthesis of this compound.

Experimental Protocol:

  • Step 1: Reduction of 4-(3,4-dichlorophenyl)-4-ketobutanoic acid

    • A sample of 4-(3,4-dichlorophenyl)-4-ketobutanoic acid is dissolved in an appropriate solvent.

    • A reducing agent, such as sodium borohydride, is added to the solution.

    • The reaction proceeds to form 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid.[7]

  • Step 2: Conversion to 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone

    • The 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid from the previous step is treated with an aqueous acid solvent.

    • The mixture is heated to a temperature between 20°C and 100°C to facilitate the conversion to the corresponding gamma-butyrolactone.[7]

  • Step 3: Friedel-Crafts Reaction with Benzene

    • The resulting 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone is reacted with benzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

    • The reaction is typically conducted at a temperature between 10°C and 30°C.

    • Upon completion, the reaction mixture is poured onto stirred ice containing a mineral acid (e.g., concentrated hydrochloric acid) to quench the reaction and separate the phases.

    • The final product, this compound, is isolated from the organic phase, for instance, by evaporation of the solvent and subsequent crystallization.[7]

Biological Activity and Applications

This compound is a compound of significant interest primarily due to its role as a crucial intermediate in the synthesis of the antidepressant sertraline.[1] Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and anxiety disorders.[1]

The structural framework of this molecule is designed for subsequent chemical transformations that lead to the final active pharmaceutical ingredient.

G A 4-(3,4-Dichlorophenyl)- 4-phenylbutanoic acid B Multi-step Chemical Transformation (e.g., Cyclization, Functionalization) A->B C Sertraline (SSRI Antidepressant) B->C

Caption: Role as a key intermediate in the synthesis of Sertraline.

Beyond its role as a synthetic intermediate, research suggests potential for other biological activities. Studies on related compounds, such as 4-phenylbutyric acid (4-PBA), indicate that this class of molecules may act as chemical chaperones, aiding in protein folding within the endoplasmic reticulum and thereby reducing ER stress.[1] There is also emerging interest in its potential anti-inflammatory and antimicrobial properties, which warrant further investigation.[1]

References

physical and chemical properties of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid, a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) sertraline. This document details the available physicochemical data, outlines experimental protocols for its determination, and explores its potential biological activities related to chemical chaperoning and mitigation of endoplasmic reticulum (ER) stress. Visual representations of a synthetic workflow and a proposed signaling pathway are included to facilitate a deeper understanding of its chemical synthesis and biological implications.

Introduction

This compound is a substituted butanoic acid derivative of significant interest in medicinal chemistry and pharmaceutical development. Its primary application lies in its role as a crucial precursor for the industrial synthesis of sertraline, a widely prescribed antidepressant. Understanding the physicochemical properties of this intermediate is paramount for optimizing reaction conditions, ensuring purity, and developing robust manufacturing processes. Furthermore, its structural similarity to known chemical chaperones, such as 4-phenylbutyric acid (4-PBA), suggests potential therapeutic applications beyond its role as a synthetic intermediate. This guide aims to consolidate the current knowledge on this compound, presenting it in a manner that is accessible and actionable for researchers and professionals in the field.

Physicochemical Properties

The following tables summarize the known physical and chemical properties of this compound. It is important to note that while some experimental data is available, many properties are computationally predicted and should be confirmed experimentally for critical applications.

Table 1: General and Physical Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 79560-18-2[1][2][3]
Molecular Formula C₁₆H₁₄Cl₂O₂[1][2][3]
Molecular Weight 309.19 g/mol [2][4]
Melting Point 118-120 °C (from hexane)[5]
Boiling Point Not experimentally determined.
Appearance Expected to be a solid at room temperature.

Table 2: Chemical and Pharmacokinetic Properties

PropertyValueSource
XLogP3 (Computed) 5.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 5[1]
Topological Polar Surface Area 37.3 Ų[1]
pKa Not experimentally determined.
Solubility Not experimentally determined.

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are general methods applicable to organic compounds of this nature.

Synthesis of this compound

A common synthetic route involves the hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid.[5]

Procedure:

  • Dissolve 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid (0.73 mole) in ethyl acetate (2 L).

  • Add 5% Palladium on carbon (Pd/C) catalyst (8 g).

  • Hydrogenate the mixture at atmospheric pressure and room temperature.

  • Monitor the reaction until hydrogen uptake ceases (approximately 24 hours).

  • Remove the catalyst by filtration.

  • Evaporate the filtrate under vacuum to yield the product as a light brown oil.

  • For purification, the product can be crystallized from hexane.

Determination of Melting Point (Thiele Tube Method)

Procedure:

  • Finely powder a small amount of the dried sample.

  • Pack the sample into a capillary tube to a height of 2-3 mm.

  • Attach the capillary tube to a thermometer.

  • Place the thermometer and capillary tube assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heat the side arm of the Thiele tube gently with a small flame.

  • Observe the sample and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Boiling Point (Micro-Boiling Point Method)

As this compound is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition.

Procedure:

  • Place a small amount of the sample into a small test tube.

  • Invert a sealed-end capillary tube and place it into the sample.

  • Attach the test tube to a thermometer.

  • Heat the assembly in a heating bath (e.g., Thiele tube with high-boiling oil).

  • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Continue heating until a steady stream of bubbles is observed, then remove the heat.

  • The temperature at which the liquid is drawn back into the capillary tube is the boiling point at the recorded atmospheric pressure. For determination under vacuum, a specialized apparatus is required.

Determination of Solubility (OECD 105 Flask Method)

This method is suitable for determining the water solubility of substances.[6]

Procedure:

  • Add an excess amount of the solid compound to a known volume of water in a flask.

  • Stopper the flask and agitate it at a constant temperature (e.g., 25 °C) until equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant.

  • Analyze the concentration of the dissolved compound in the sample using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • The determined concentration represents the water solubility of the compound at that temperature. A similar procedure can be followed using other solvents like ethanol, methanol, and DMSO.

Determination of pKa (Potentiometric Titration)

Procedure:

  • Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-methanol) to create a solution of known concentration.

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Determination of logP (Shake-Flask Method)

Procedure:

  • Prepare a solution of the compound in n-octanol that has been pre-saturated with water.

  • Mix a known volume of this n-octanol solution with a known volume of water (pre-saturated with n-octanol) in a separatory funnel.

  • Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Determine the concentration of the compound in both the n-octanol and the aqueous phases using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Biological Activity and Signaling Pathways

While primarily known as a synthetic intermediate, this compound shares structural similarities with 4-phenylbutyric acid (4-PBA), a known chemical chaperone that can alleviate endoplasmic reticulum (ER) stress.[2] Chemical chaperones are small molecules that can stabilize proteins, facilitate their proper folding, and prevent the aggregation of misfolded proteins.[2][7][8]

ER stress is a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen. This activates the Unfolded Protein Response (UPR), a set of signaling pathways aimed at restoring ER homeostasis. The three main branches of the UPR are initiated by the sensors IRE1 (inositol-requiring enzyme 1), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6). Chronic or unresolved ER stress can lead to apoptosis.

It is hypothesized that this compound may act as a chemical chaperone, similar to 4-PBA, to reduce the load of misfolded proteins in the ER, thereby attenuating the UPR and protecting cells from ER stress-induced apoptosis.

ER_Stress_Signaling_Pathway MisfoldedProteins Misfolded Proteins in ER ER_Stress ER Stress MisfoldedProteins->ER_Stress causes BiP BiP ER_Stress->BiP sequesters Chaperone 4-(3,4-Dichlorophenyl) -4-phenylbutanoic acid (Chemical Chaperone) Chaperone->MisfoldedProteins reduces PERK PERK BiP->PERK releases IRE1 IRE1 BiP->IRE1 releases ATF6 ATF6 BiP->ATF6 releases eIF2a eIF2α PERK->eIF2a phosphorylates XBP1s XBP1s IRE1->XBP1s splices XBP1 mRNA ATF6n ATF6n ATF6->ATF6n cleavage ATF4 ATF4 eIF2a->ATF4 upregulates Translation_Attenuation Translation Attenuation eIF2a->Translation_Attenuation CHOP CHOP ATF4->CHOP induces ER_Chaperones_Foldases ER Chaperones & Foldases XBP1s->ER_Chaperones_Foldases ERAD ERAD (ER-Associated Degradation) XBP1s->ERAD ATF6n->ER_Chaperones_Foldases Apoptosis Apoptosis CHOP->Apoptosis

Caption: Proposed mechanism of action for this compound in mitigating ER stress.

Experimental and Logical Workflows

Synthetic Workflow

The synthesis of this compound can be achieved through various routes. A common laboratory-scale synthesis is depicted below.

Synthesis_Workflow Reactant1 4-(3,4-Dichlorophenyl) -4-phenylbut-3-enoic acid Step1 Hydrogenation (Atmospheric Pressure, RT) Reactant1->Step1 Reactant2 H₂ Reactant2->Step1 Catalyst 5% Pd/C Catalyst->Step1 Solvent Ethyl Acetate Solvent->Step1 Intermediate Crude Product in Solution Step1->Intermediate Step2 Filtration Step2->Intermediate Filtrate Waste1 Catalyst Step2->Waste1 Step3 Evaporation FinalProduct 4-(3,4-Dichlorophenyl) -4-phenylbutanoic acid Step3->FinalProduct Waste2 Solvent Step3->Waste2 Step4 Crystallization (from Hexane) PurifiedProduct Pure 4-(3,4-Dichlorophenyl) -4-phenylbutanoic acid Step4->PurifiedProduct Intermediate->Step2 Intermediate->Step3 FinalProduct->Step4

References

In-Depth Technical Guide on the Biological Activity of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid. While primarily recognized as a crucial intermediate in the industrial synthesis of the selective serotonin reuptake inhibitor (SSRI) sertraline, this molecule's structural characteristics suggest a potential for inherent biological effects.[1] This document explores its potential antimicrobial, anti-inflammatory, and chemical chaperone activities, drawing upon data from structurally related compounds to infer its possible mechanisms of action. Detailed experimental protocols for relevant biological assays and visual representations of associated signaling pathways are provided to facilitate further research and drug development efforts.

Introduction

This compound is a synthetic carboxylic acid derivative with the chemical formula C₁₆H₁₄Cl₂O₂.[2] Its primary significance in the pharmaceutical industry lies in its role as a key precursor in the multi-step synthesis of sertraline, a widely prescribed antidepressant.[1][3] The synthesis of sertraline from this intermediate involves a cyclization reaction to form a tetralone derivative, which is then further processed.[1]

Beyond its role as a synthetic intermediate, the biological profile of this compound itself is not extensively characterized in publicly available literature. However, its structural similarity to other biologically active molecules, such as 4-phenylbutyric acid (4-PBA), suggests that it may possess intrinsic pharmacological properties.[1][4] This guide will delve into these potential activities, providing a framework for future investigation.

Potential Antimicrobial Activity

Quantitative Data: Antimicrobial Screening of a Related Butanoic Acid Derivative

The following table summarizes the antimicrobial activity of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid against a panel of Gram-positive and Gram-negative bacteria. The data is presented as the diameter of the zone of inhibition.

Test MicroorganismStrain IDZone of Inhibition (mm)
Gram-positive Bacteria
Bacillus subtilisATCC 663315
Staphylococcus aureusATCC 653817
Gram-negative Bacteria
Escherichia coliATCC 873913
Pseudomonas aeruginosaATCC 902711

Data adapted from a study on a structurally related compound, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, to illustrate potential activity.

Experimental Protocol: Antimicrobial Disk Diffusion Assay

The disk diffusion method is a standard procedure for preliminary screening of antimicrobial activity.

Materials:

  • Test compound (this compound)

  • Sterile paper discs (6 mm diameter)

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Positive control antibiotic discs (e.g., ciprofloxacin)

  • Negative control discs (impregnated with solvent, e.g., DMSO)

  • Incubator

Procedure:

  • Inoculum Preparation: Aseptically pick several colonies of the test microorganism from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Disc Application: Aseptically apply sterile paper discs impregnated with a known concentration of the test compound onto the surface of the inoculated MHA plate. Gently press the discs to ensure complete contact with the agar. Also, apply positive and negative control discs.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of complete inhibition around each disc in millimeters.

Visualization: Antimicrobial Disk Diffusion Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Inoculum (0.5 McFarland) B Inoculate MHA Plate A->B D Apply Discs to Plate B->D C Prepare Test Compound Discs C->D E Incubate at 37°C D->E F Measure Zones of Inhibition E->F

Caption: Workflow for the antimicrobial disk diffusion assay.

Potential Anti-inflammatory Activity

The anti-inflammatory potential of this compound has not been directly investigated. However, many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. Therefore, it is plausible that this compound could exhibit anti-inflammatory effects. A standard preclinical model to evaluate such activity is the carrageenan-induced paw edema assay in rodents.

Quantitative Data: Illustrative Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

The following table presents an example of how data from a carrageenan-induced paw edema study would be structured. The values are hypothetical and for illustrative purposes only.

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h post-carrageenan% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin (Ref.)100.42 ± 0.0350.6%
Compound X250.68 ± 0.0420.0%
Compound X500.55 ± 0.0335.3%
Compound X1000.45 ± 0.0447.1%
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used model for screening acute anti-inflammatory activity.[2][5]

Materials:

  • Wistar rats (150-200 g)

  • Test compound (this compound)

  • Carrageenan (1% w/v in sterile saline)

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups). Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualization: Carrageenan-Induced Paw Edema Experimental Workflow

G A Animal Acclimatization & Fasting B Measure Baseline Paw Volume A->B C Administer Test Compound / Vehicle B->C D Inject Carrageenan into Paw C->D E Measure Paw Volume at Intervals D->E F Calculate % Inhibition of Edema E->F

Caption: Workflow for the carrageenan-induced paw edema assay.

Potential as a Chemical Chaperone and Modulation of Endoplasmic Reticulum (ER) Stress

A compelling potential mechanism of action for this compound is its function as a chemical chaperone, similar to the well-studied compound 4-phenylbutyric acid (4-PBA).[4] Chemical chaperones are small molecules that can stabilize protein conformation, prevent protein aggregation, and alleviate stress in the endoplasmic reticulum (ER).[1][6]

ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering a set of signaling pathways known as the Unfolded Protein Response (UPR).[7] The UPR aims to restore ER homeostasis, but if the stress is prolonged or severe, it can lead to apoptosis (programmed cell death).[7][8]

The UPR is mediated by three main ER-transmembrane proteins:

  • PERK (Protein kinase RNA-like endoplasmic reticulum kinase)

  • IRE1 (Inositol-requiring enzyme 1)

  • ATF6 (Activating transcription factor 6)

A chemical chaperone like this compound could potentially alleviate ER stress by facilitating proper protein folding, thereby reducing the load of unfolded proteins and dampening the UPR signaling cascade.[1][4]

Visualization: The Unfolded Protein Response (UPR) Signaling Pathway

The following diagram illustrates the three major branches of the UPR and indicates the potential point of intervention for a chemical chaperone.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_intervention Therapeutic Intervention cluster_cytosol Cytosol / Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP sequesters PERK PERK BiP->PERK dissociates IRE1 IRE1 BiP->IRE1 dissociates ATF6 ATF6 BiP->ATF6 dissociates p_eIF2a p-eIF2α PERK->p_eIF2a XBP1s spliced XBP1 IRE1->XBP1s ATF6f cleaved ATF6 ATF6->ATF6f Golgi cleavage Chaperone Chemical Chaperone (e.g., 4-(3,4-Dichlorophenyl)- 4-phenylbutanoic acid) Chaperone->ER_Stress reduces ATF4 ATF4 p_eIF2a->ATF4 Translation_Attenuation Translation Attenuation p_eIF2a->Translation_Attenuation CHOP CHOP ATF4->CHOP ER_Chaperones ER Chaperone Upregulation XBP1s->ER_Chaperones ERAD ER-Associated Degradation XBP1s->ERAD ATF6f->ER_Chaperones Apoptosis Apoptosis CHOP->Apoptosis

Caption: The Unfolded Protein Response (UPR) signaling pathway and potential intervention by a chemical chaperone.

Conclusion

This compound is a molecule of significant interest, primarily as a cornerstone in the synthesis of sertraline. While its own biological activities have not been a major focus of research, this guide has outlined plausible areas for investigation based on its chemical structure and the activities of related compounds. The potential for antimicrobial, anti-inflammatory, and particularly chemical chaperone activities suggests that this compound may have therapeutic applications beyond its current use as a synthetic intermediate. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to explore these possibilities, potentially uncovering novel pharmacological uses for this readily accessible chemical entity. Further studies are warranted to isolate and characterize the specific biological effects of this compound and to elucidate its precise mechanisms of action.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is limited publicly available information regarding the specific biological mechanism of action of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid. This compound is primarily documented as a chemical intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI), sertraline.[1][2] Therefore, its direct biological effects and mechanism of action are not well-characterized in scientific literature.

However, based on its structural similarity to other pharmacologically active agents and its role as a precursor, we can infer potential biological activities. This guide will explore these potential mechanisms, drawing parallels with related compounds and outlining the experimental approaches that would be necessary to elucidate its precise mode of action.

Introduction

This compound is a synthetic organic compound with the chemical formula C₁₆H₁₄Cl₂O₂.[3] Its primary significance in the pharmaceutical industry is its role as a key intermediate in the manufacturing of sertraline.[1][2] Sertraline is a widely prescribed antidepressant that functions by selectively inhibiting the reuptake of serotonin in the brain. Given that this compound is a direct precursor, any unreacted intermediate could potentially have biological activity.

Furthermore, structurally related compounds, such as 4-phenylbutyric acid (4-PBA), have been investigated for a variety of therapeutic effects, including acting as a chemical chaperone to reduce endoplasmic reticulum stress.[1][4]

Potential Mechanisms of Action

While the definitive mechanism of action for this compound is not established, several plausible hypotheses can be formulated based on its structure and relationship to sertraline and other bioactive molecules.

Interaction with Monoamine Transporters

Given its role as a precursor to sertraline, the most probable, albeit likely weak, mechanism of action would be interaction with monoamine transporters, particularly the serotonin transporter (SERT). The diphenylbutanoic acid scaffold could potentially confer some affinity for the transporter, although likely with lower potency and selectivity compared to the cyclized and aminated final product, sertraline.

Hypothesized Signaling Pathway

sertraline_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Synaptic Vesicle Synaptic Vesicle Serotonin (5-HT) Serotonin (5-HT) Synaptic Vesicle->Serotonin (5-HT) Release SERT Serotonin Transporter (SERT) Serotonin (5-HT)->SERT Reuptake 5-HT Receptors 5-HT Receptors Serotonin (5-HT)->5-HT Receptors Binding Presynaptic Neuron Presynaptic Neuron Postsynaptic Neuron Postsynaptic Neuron Signal Transduction Signal Transduction 5-HT Receptors->Signal Transduction Compound 4-(3,4-Dichlorophenyl) -4-phenylbutanoic acid Compound->SERT Potential Inhibition Synaptic Cleft Synaptic Cleft

Caption: Hypothesized interaction with the serotonin transporter.

Chemical Chaperone Activity

Similar to 4-phenylbutyric acid (4-PBA), this compound may act as a chemical chaperone, aiding in protein folding within the endoplasmic reticulum (ER) and thereby reducing ER stress.[1][4] This mechanism is implicated in various diseases, including neurodegenerative disorders.[5][6]

Logical Relationship of ER Stress Mitigation

er_stress_mitigation Misfolded Proteins Misfolded Proteins ER Stress ER Stress Misfolded Proteins->ER Stress UPR Activation Unfolded Protein Response (UPR) ER Stress->UPR Activation Apoptosis Apoptosis UPR Activation->Apoptosis Compound 4-(3,4-Dichlorophenyl) -4-phenylbutanoic acid Protein Folding Protein Folding Compound->Protein Folding Aids in Protein Folding->Misfolded Proteins Reduces

Caption: Potential role in mitigating endoplasmic reticulum stress.

Quantitative Data (Hypothetical)

As no direct experimental data for this compound is available, the following table presents hypothetical data that would be crucial for characterizing its mechanism of action, based on the types of assays that would be conducted.

ParameterTargetAssay TypeHypothetical Value
IC₅₀SERTRadioligand Binding> 10 µM
IC₅₀NETRadioligand Binding> 50 µM
IC₅₀DATRadioligand Binding> 50 µM
EC₅₀ER Stress ReductionCell-based5-20 mM

Experimental Protocols

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required.

Monoamine Transporter Binding Assays

Objective: To determine the binding affinity of the compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology:

  • Preparation of Membranes: Membranes from cells stably expressing human SERT, NET, or DAT are prepared.

  • Radioligand Binding: A specific radioligand for each transporter (e.g., [³H]citalopram for SERT) is incubated with the prepared membranes in the presence of varying concentrations of this compound.

  • Detection: The amount of bound radioligand is quantified using liquid scintillation counting.

  • Data Analysis: The IC₅₀ value is calculated by non-linear regression analysis of the competition binding data.

Experimental Workflow for Binding Assay

binding_assay_workflow A Prepare membranes from cells expressing monoamine transporters B Incubate membranes with radioligand and varying concentrations of the compound A->B C Separate bound and free radioligand (e.g., via filtration) B->C D Quantify bound radioactivity using scintillation counting C->D E Calculate IC50 values from competition binding curves D->E

Caption: Workflow for a radioligand binding assay.

ER Stress and Protein Folding Assays

Objective: To assess the ability of the compound to mitigate ER stress and act as a chemical chaperone.

Methodology:

  • Cell Culture: A suitable cell line (e.g., neuronal cells) is cultured.

  • Induction of ER Stress: ER stress is induced using an agent like tunicamycin or thapsigargin.

  • Treatment: Cells are co-treated with the ER stress-inducing agent and varying concentrations of this compound.

  • Analysis of ER Stress Markers: The expression levels of ER stress markers such as GRP78 and CHOP are quantified using Western blotting or qPCR.

  • Assessment of Protein Aggregation: The effect of the compound on the aggregation of misfolded proteins can be assessed using techniques like fluorescence microscopy or filter trap assays.

Conclusion

While this compound is primarily known as a synthetic precursor to sertraline, its structural features suggest potential, albeit likely weak, biological activities. The most probable mechanisms of action would be a low-affinity interaction with monoamine transporters or a role as a chemical chaperone in mitigating ER stress. Definitive characterization of its pharmacological profile would necessitate a comprehensive suite of in vitro and in vivo studies as outlined in this guide. The exploration of such intermediates is crucial for understanding the full pharmacological landscape of drug synthesis pathways and for the potential discovery of new therapeutic agents.

References

Technical Guide: Synthesis and Utilization of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid (CAS 79560-18-2), a Key Intermediate in Sertraline Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid (CAS: 79560-18-2), a critical intermediate in the industrial synthesis of the selective serotonin reuptake inhibitor (SSRI), sertraline. This document details the chemical and physical properties of this intermediate, presents various synthetic methodologies for its preparation, and outlines its subsequent conversion to key downstream compounds. Detailed experimental protocols, quantitative data, and mechanistic pathways are provided to support research and development in the field of pharmaceutical synthesis.

Introduction

Sertraline, a widely prescribed antidepressant, is synthesized through a multi-step process in which the formation of specific intermediates is crucial for the overall efficiency and purity of the final active pharmaceutical ingredient (API).[1] this compound serves as a pivotal precursor, undergoing intramolecular cyclization to form the tetralone backbone of the sertraline molecule.[1] Understanding the synthesis and chemical behavior of this intermediate is paramount for process optimization, impurity profiling, and the development of novel synthetic routes.

Chemical and Physical Properties

This compound is a butanoic acid derivative featuring both a phenyl and a 3,4-dichlorophenyl substituent at the 4-position.[1] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 79560-18-2[2]
Molecular Formula C₁₆H₁₄Cl₂O₂[2]
Molecular Weight 309.2 g/mol [2]
IUPAC Name This compound[2]
Appearance Off-white crystalline solid[3]
Melting Point 118-120 °C[3]
Solubility Soluble in organic solvents such as ethyl acetate.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, primarily involving Friedel-Crafts type reactions and subsequent chemical modifications.

Synthetic Workflow

The following diagram illustrates a common synthetic pathway to this compound and its subsequent conversion to the key tetralone intermediate.

Sertraline Intermediate Synthesis Workflow for the Synthesis of Sertraline Intermediate A 1,2-Dichlorobenzene C 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid A->C B Succinic Anhydride B->C D Reduction C->D E 4-(3,4-Dichlorophenyl)-4-hydroxybutanoic acid D->E F Lactonization E->F G 5-(3,4-Dichlorophenyl)-dihydro-2(3H)-furanone F->G I Friedel-Crafts Alkylation G->I H Benzene H->I J This compound (CAS: 79560-18-2) I->J K Intramolecular Friedel-Crafts Acylation J->K L 4-(3,4-Dichlorophenyl)-1-tetralone K->L

Caption: A representative synthetic workflow for this compound and its cyclization.

Experimental Protocols

Protocol 1: Synthesis via Hydrogenation

This protocol describes the synthesis of this compound from its corresponding unsaturated precursor.[3]

  • Materials:

    • 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid (223 g, 0.73 mole)

    • Ethyl acetate (2 L)

    • 5% Palladium on carbon (Pd/C) catalyst (8 g)

    • Hydrogen gas

    • Hexane (for crystallization)

  • Procedure:

    • A solution of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid in ethyl acetate is hydrogenated over a 5% Pd/C catalyst.

    • The reaction is carried out at atmospheric pressure and room temperature.

    • Hydrogen uptake is monitored, and the reaction is continued until it ceases (approximately 24 hours).

    • The catalyst is removed by filtration.

    • The filtrate is evaporated under vacuum to yield the crude product as a light brown oil.

    • For purification, the crude product can be crystallized from hexane.

  • Yield: Approximately 100% (crude).

Protocol 2: Synthesis via Friedel-Crafts Alkylation of a Lactone Intermediate

This protocol outlines a three-step synthesis starting from 4-(3,4-dichlorophenyl)-4-ketobutanoic acid.

  • Step 1: Reduction to Hydroxy Acid

    • 4-(3,4-dichlorophenyl)-4-ketobutanoic acid is reduced to 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid. The choice of reducing agent can vary, with sodium borohydride being a common option.

  • Step 2: Lactonization

    • The intermediate hydroxy acid is converted to 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone. This can be achieved by heating the hydroxy acid in an aromatic hydrocarbon solvent.

  • Step 3: Friedel-Crafts Alkylation

    • The resulting gamma-butyrolactone is reacted with benzene in a Friedel-Crafts type reaction to yield this compound.

Conversion to 4-(3,4-Dichlorophenyl)-1-tetralone

The intramolecular Friedel-Crafts acylation of this compound is a key step in the synthesis of sertraline, leading to the formation of the tetralone ring system.

Reaction Mechanism

The cyclization is typically acid-catalyzed. The following diagram illustrates the general mechanism of an intramolecular Friedel-Crafts acylation.

Intramolecular_Friedel_Crafts_Acylation Mechanism of Intramolecular Friedel-Crafts Acylation cluster_0 Activation of Carboxylic Acid cluster_1 Electrophilic Aromatic Substitution A This compound C Acylium Ion Intermediate A->C + Acid B Lewis Acid (e.g., AlCl3) or Protic Acid (e.g., H2SO4) D Attack by Phenyl Ring C->D E Sigma Complex (Arenium Ion) D->E F Deprotonation E->F G 4-(3,4-Dichlorophenyl)-1-tetralone F->G - H+

Caption: General mechanism for the acid-catalyzed intramolecular cyclization.

Experimental Protocol
  • Materials:

    • This compound

    • Strong acid catalyst (e.g., polyphosphoric acid, methanesulfonic acid, or trifluoromethanesulfonic acid)

    • Anhydrous solvent (if required)

  • Procedure:

    • This compound is treated with a strong acid catalyst.

    • The reaction mixture is typically heated to facilitate cyclization.

    • Upon completion, the reaction is quenched, often by pouring it onto ice.

    • The product, 4-(3,4-dichlorophenyl)-1-tetralone, is then extracted with an organic solvent and purified, for example, by crystallization.

Analytical Data

Comprehensive analytical data is crucial for the characterization and quality control of this compound. While detailed spectral data from open literature is limited, the following tables summarize expected analytical characteristics.

Table 1: Spectroscopic Data (Predicted/Typical)

TechniqueExpected Observations
¹H NMR Resonances corresponding to aromatic protons, the methine proton at the 4-position, and the methylene protons of the butanoic acid chain. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Signals for the carbonyl carbon of the carboxylic acid, aromatic carbons, the methine carbon at the 4-position, and the methylene carbons.
IR Spectroscopy A broad O-H stretching band for the carboxylic acid, a strong C=O stretching vibration, and characteristic peaks for the aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Table 2: Chromatographic Data

TechniqueTypical Application
HPLC Purity assessment and quantification of the intermediate.
GC-MS Analysis of volatile impurities and byproducts.

Conclusion

This compound is a fundamentally important intermediate in the synthesis of sertraline. The synthetic routes and protocols detailed in this guide provide a solid foundation for researchers and professionals in the pharmaceutical industry. Further research into optimizing the synthesis of this intermediate, particularly through the development of greener and more efficient catalytic systems, will continue to be an area of significant interest. The provided workflows and mechanistic insights can aid in these endeavors, ultimately contributing to the improved production of this vital antidepressant medication.

References

Potential Therapeutic Applications of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid is a known synthetic intermediate in the manufacturing of the selective serotonin reuptake inhibitor (SSRI) sertraline[1][2]. There is currently a lack of direct scientific literature detailing its own therapeutic applications. This guide, therefore, presents a hypothetical exploration of its potential therapeutic uses based on the well-documented activities of its structural analog, 4-phenylbutyric acid (4-PBA). The proposed mechanisms, experimental data, and protocols are extrapolated from research on 4-PBA and should be considered illustrative of potential research directions for this compound.

Introduction

This compound is a synthetic compound featuring a butanoic acid backbone with both a phenyl and a 3,4-dichlorophenyl group attached to the fourth carbon[1]. While its primary documented role is in pharmaceutical synthesis, its structural similarity to 4-phenylbutyric acid (4-PBA) suggests it may possess latent therapeutic properties. 4-PBA is a compound known for its dual action as a chemical chaperone and a histone deacetylase (HDAC) inhibitor, with therapeutic potential in a range of disorders including neurodegenerative diseases, certain cancers, and metabolic conditions[3][4][5][6]. This guide will explore the hypothetical therapeutic avenues of this compound, drawing parallels from the established pharmacology of 4-PBA.

Potential Mechanisms of Action

Based on the activities of 4-PBA, two primary mechanisms of action can be postulated for this compound:

Chemical Chaperone Activity and Amelioration of Endoplasmic Reticulum (ER) Stress

Misfolded proteins can accumulate in the endoplasmic reticulum, leading to ER stress and initiating the unfolded protein response (UPR), which can ultimately trigger apoptosis. Chemical chaperones like 4-PBA can alleviate ER stress by facilitating proper protein folding[3][5]. It is plausible that this compound could exhibit similar properties, making it a candidate for diseases characterized by protein misfolding, such as Alzheimer's disease and Parkinson's disease[3][7][8].

G cluster_0 Cellular Stress cluster_1 Proposed Intervention cluster_2 Cellular Response Protein Misfolding Protein Misfolding ER Stress ER Stress Protein Misfolding->ER Stress UPR Activation UPR Activation ER Stress->UPR Activation 4-(3,4-Dichlorophenyl)-4-phenylbutanoic_acid 4-(3,4-Dichlorophenyl)- 4-phenylbutanoic acid 4-(3,4-Dichlorophenyl)-4-phenylbutanoic_acid->ER Stress Inhibits Restored Proteostasis Restored Proteostasis 4-(3,4-Dichlorophenyl)-4-phenylbutanoic_acid->Restored Proteostasis Promotes Apoptosis Apoptosis UPR Activation->Apoptosis Cell Survival Cell Survival Restored Proteostasis->Cell Survival

Proposed chemical chaperone mechanism of action.
Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, 4-PBA can lead to hyperacetylation of histones, resulting in a more open chromatin structure and altered gene transcription[4][5]. This can have anti-cancer effects by promoting the expression of tumor suppressor genes. If this compound also acts as an HDAC inhibitor, it could have potential applications in oncology.

G 4-(3,4-Dichlorophenyl)-4-phenylbutanoic_acid 4-(3,4-Dichlorophenyl)- 4-phenylbutanoic acid HDAC Histone Deacetylase (HDAC) 4-(3,4-Dichlorophenyl)-4-phenylbutanoic_acid->HDAC Inhibits Histone Acetylation Increased Histone Acetylation HDAC->Histone Acetylation Decreases Chromatin Remodeling Open Chromatin Structure Histone Acetylation->Chromatin Remodeling Gene Expression Altered Gene Expression Chromatin Remodeling->Gene Expression Therapeutic Outcomes Tumor Suppression, Anti-inflammatory Effects Gene Expression->Therapeutic Outcomes G Start Start Cell_Culture Culture SH-SY5Y Cells Start->Cell_Culture Treatment Treat with Tunicamycin +/- Compound Cell_Culture->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE and Western Blot Lysis->SDS_PAGE Probing Probe for GRP78, CHOP, β-actin SDS_PAGE->Probing Analysis Densitometry Analysis Probing->Analysis End End Analysis->End

References

Technical Guide: Solubility of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid, a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) sertraline.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed, generalized experimental protocol for determining the solubility of this compound. Additionally, a qualitative summary of solubility based on information extracted from synthetic procedures is presented. This guide is intended to equip researchers and professionals in drug development with the necessary information to handle and utilize this compound effectively in various experimental and manufacturing settings.

Introduction

This compound is a crucial synthetic intermediate, primarily recognized for its role in the production of sertraline hydrochloride.[1] Its molecular structure, featuring a butanoic acid backbone with both a phenyl and a 3,4-dichlorophenyl group, dictates its physicochemical properties, including its solubility in different solvent systems.[1] Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating it for subsequent synthetic steps.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The principle of "like dissolves like" suggests that this carboxylic acid would exhibit a degree of solubility in polar organic solvents. However, for precise applications, experimental determination is essential.

The following table summarizes the qualitative solubility of this compound in various organic solvents as inferred from documented synthetic and purification procedures.

Organic SolventQualitative SolubilityContext from Literature
Ethyl AcetateSolubleUsed as a solvent for hydrogenation reactions.[2]
HexaneSparingly Soluble / Used for CrystallizationUsed as a solvent for crystallization and washing of the final product.[2][3]
HeptaneSparingly Soluble / Used for CrystallizationEmployed for repulping and crystallization of the product.[3]
BenzeneSolubleUtilized as a solvent in Friedel-Crafts type reactions involving this compound.[3]
Methylene ChlorideSolubleMentioned as a suitable halogenated lower hydrocarbon solvent for its synthesis.[3]

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent. The following protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis), or a UV-Vis spectrophotometer, or a gravimetric analysis setup.

3.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath, typically set at a physiologically relevant temperature such as 37 ± 1 °C for biopharmaceutical applications, or at a specific process temperature.[4]

    • Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time ranges from 24 to 72 hours.[4] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing.[4]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Immediately separate the dissolved solute from any undissolved solid. This can be achieved by centrifugation or by filtering the solution through a chemically compatible syringe filter (e.g., PTFE for organic solvents). This step should be performed quickly to avoid any temperature changes that might affect solubility.

  • Quantification of the Solute:

    • Accurately dilute the collected supernatant with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical technique to determine the concentration of this compound. Common methods include:

      • High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its specificity and sensitivity. A calibration curve should be prepared using standard solutions of known concentrations.

      • UV-Vis Spectroscopy: If the compound has a distinct chromophore, a calibration curve can be generated to relate absorbance to concentration.

      • Gravimetric Analysis: A known volume of the filtered supernatant can be evaporated to dryness in a pre-weighed vial, and the mass of the solid residue is determined. This method is simpler but may be less accurate for lower solubilities.

3.3. Data Analysis and Reporting

  • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

  • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

  • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

G A Preparation of Supersaturated Solution B Equilibration (Constant Temperature Shaking) A->B 24-72 hours C Separation of Solid and Liquid Phases B->C Centrifugation or Filtration D Sample Dilution C->D E Quantitative Analysis (e.g., HPLC, UV-Vis) D->E F Solubility Calculation and Data Reporting E->F

References

spectroscopic data for 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid is not publicly available at the time of this report. The following guide provides a summary of known properties, detailed synthesis protocols, and a logical workflow for its preparation and characterization, based on available chemical literature.

Introduction

This compound is a crucial synthetic intermediate, primarily recognized for its role in the manufacturing of sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.[1] The structural characteristics of this butanoic acid derivative, featuring both a phenyl and a 3,4-dichlorophenyl group, are pivotal for its subsequent cyclization and functionalization to yield the final active pharmaceutical ingredient. This document outlines the key chemical properties, established synthetic methodologies, and a general workflow for the synthesis and characterization of this important intermediate.

Chemical and Physical Properties

A summary of the key properties for this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.

PropertyValueReference
CAS Number 79560-18-2[1]
Molecular Formula C₁₆H₁₄Cl₂O₂[1]
Molecular Weight 309.19 g/mol [1]
Melting Point 118-120 °C[2]
InChI Key ZBLZQVJTLMFDCG-UHFFFAOYSA-N[1]

Synthesis Protocols

Several synthetic routes for this compound have been reported. Below are detailed protocols for two common methods.

Method 1: Hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid

This method involves the catalytic hydrogenation of the corresponding unsaturated butenoic acid derivative.

Experimental Protocol:

  • A solution of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid (223 g, 0.73 mole) is prepared in ethyl acetate (2 L).[2]

  • To this solution, 8 grams of a 5% Palladium on carbon (Pd/C) catalyst is added.[2]

  • The mixture is subjected to hydrogenation at atmospheric pressure and room temperature.[2]

  • The reaction is monitored until the uptake of hydrogen ceases, which typically takes about 24 hours.[2]

  • Upon completion, the catalyst is removed by filtration.[2]

  • The filtrate is then concentrated by evaporation under vacuum to yield the product as a light brown oil.[2]

  • For purification, the resulting oil can be crystallized from hexane to obtain an analytical sample.[2]

Method 2: Three-Step Synthesis from 4-(3,4-dichlorophenyl)-4-ketobutanoic acid

This process involves reduction, cyclization to a lactone, and a subsequent Friedel-Crafts reaction.

Experimental Protocol:

  • Reduction: 4-(3,4-dichlorophenyl)-4-ketobutanoic acid is reduced to 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid.[3]

  • Lactonization: The intermediate hydroxy acid is then converted to 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone (a gamma-butyrolactone).[3]

  • Friedel-Crafts Alkylation: The resulting gamma-butyrolactone is reacted with benzene in the presence of a Friedel-Crafts catalyst (e.g., aluminum chloride). This reaction is typically conducted in an excess of benzene or an inert solvent like methylene chloride at a temperature of approximately 10-30 °C.[3]

  • Work-up: After the reaction is complete, the mixture is poured onto ice containing a mineral acid (e.g., concentrated HCl) to quench the reaction and separate the aqueous and organic phases.[3]

  • Isolation: The desired product is isolated from the organic phase, often by evaporation of the solvent followed by crystallization of the residue.[3]

Experimental Workflow

The general workflow for the synthesis and characterization of this compound, based on the hydrogenation method, is depicted in the following diagram.

Synthesis_Workflow Start Start: 4-(3,4-dichlorophenyl)- 4-phenylbut-3-enoic acid Hydrogenation Hydrogenation Reaction Start->Hydrogenation Reagents Reagents: Ethyl Acetate, 5% Pd/C Reagents->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Reaction Mixture Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Crude_Product Crude Product: Light Brown Oil Evaporation->Crude_Product Purification Crystallization (Hexane) Crude_Product->Purification Final_Product Final Product: 4-(3,4-Dichlorophenyl)- 4-phenylbutanoic acid Purification->Final_Product Characterization Characterization: - NMR - IR - Mass Spec - Melting Point Final_Product->Characterization

Caption: Synthesis and Characterization Workflow.

Conclusion

This compound is a well-established intermediate in pharmaceutical synthesis. While detailed public spectroscopic data is scarce, the synthetic routes are well-documented and provide reliable methods for its preparation. The protocols and workflow described herein offer a comprehensive guide for researchers and professionals involved in the synthesis of this compound and related structures. Further research to publish a complete spectroscopic characterization of this compound would be beneficial to the scientific community.

References

The Genesis of a Sertraline Precursor: A Technical History of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and history of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid, a pivotal intermediate in the synthesis of the widely used antidepressant, sertraline. Targeted at researchers, scientists, and professionals in drug development, this document details the seminal synthesis routes, key experimental data, and the logical progression of its chemical development.

Introduction

This compound, with the CAS number 79560-18-2, is a synthetic carboxylic acid derivative.[1] Its significance in medicinal chemistry is intrinsically linked to the development of sertraline, a selective serotonin reuptake inhibitor (SSRI). The structural features of this butanoic acid derivative, specifically the presence of a phenyl group and a 3,4-dichlorophenyl moiety, are crucial for its subsequent cyclization to form the core tetralone structure of sertraline.[1] This document traces the origins of this compound, presenting its synthesis and properties in a detailed, technical format.

Discovery and Initial Synthesis

The discovery of this compound is rooted in the extensive research efforts to develop novel antidepressant agents. The foundational work was detailed by W. M. Welch, Jr. and his colleagues at Pfizer in a 1984 publication in the Journal of Medicinal Chemistry and the corresponding U.S. Patent 4,536,518.[2][3][4][5] This research aimed to create selective serotonin reuptake inhibitors, and the synthesis of sertraline necessitated the creation of this key intermediate.

The initial synthesis, as outlined in the aforementioned patent and publication, involved a multi-step process. A pivotal method described is the hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid.[6][7]

Key Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular Formula C₁₆H₁₄Cl₂O₂[1]
Molecular Weight 309.19 g/mol [1]
CAS Number 79560-18-2[1]
Melting Point 118-120 °C[2][3]
Appearance Light brown oil (crude), Crystalline solid (from hexane)[2][7]

Experimental Protocols

Synthesis via Hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid

This method, a cornerstone in the early synthesis of the target compound, is detailed below.

Objective: To synthesize this compound through the reduction of its unsaturated precursor.

Materials:

  • 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid

  • Ethyl acetate

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Hexane (for crystallization)

Procedure:

  • A solution of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid (223 g, 0.73 mole) was prepared in ethyl acetate (2 L).[2][7]

  • To this solution, 8 grams of 5% Pd/C catalyst was added.[2][7]

  • The mixture was hydrogenated at atmospheric pressure and room temperature.[2][7]

  • The reaction was allowed to proceed until the uptake of hydrogen ceased, which typically took about 24 hours.[2][7]

  • Post-reaction, the catalyst was removed by filtration.[2][7]

  • The filtrate was then concentrated by evaporation under vacuum, yielding a light brown oil.[2][7]

  • For purification, an analytical sample was crystallized from hexane.[2][7]

Results:

  • Yield: Approximately 100% (crude oil).[2][7]

  • Melting Point: 118-120 °C after crystallization.[2][7]

  • Elemental Analysis (Calculated): C, 62.17%; H, 4.57%; Cl, 22.94%.[7]

  • Elemental Analysis (Found): C, 62.08%; H, 4.56%; Cl, 23.16%.[7]

Synthesis_via_Hydrogenation cluster_start Starting Material cluster_process Process cluster_product Product start 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid reagents H₂, 5% Pd/C Ethyl Acetate Room Temperature, 24h start->reagents Hydrogenation product This compound reagents->product

Synthesis of this compound via hydrogenation.
Three-Step Synthesis from 4-(3,4-dichlorophenyl)-4-ketobutanoic acid

A later patent (US 4,777,288) outlines an alternative, novel three-step process.[3] This method was developed to provide the target compound in high yield and purity through a more cost-effective and simplified synthesis route.[3]

Step 1: Reduction of 4-(3,4-dichlorophenyl)-4-ketobutanoic acid

  • Reactants: 4-(3,4-dichlorophenyl)-4-ketobutanoic acid, alkali metal borohydride (e.g., sodium borohydride).[3]

  • Product: 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid.[3]

Step 2: Cyclization to a Lactone

  • Reactant: 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid.[3]

  • Product: 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone.[3]

Step 3: Friedel-Crafts Alkylation

  • Reactants: 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone, benzene, Friedel-Crafts catalyst (e.g., aluminum chloride).[3]

  • Product: this compound.[3]

Three_Step_Synthesis start 4-(3,4-dichlorophenyl)-4-ketobutanoic acid step1_reagents Alkali Metal Borohydride start->step1_reagents Step 1: Reduction intermediate1 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid step1_reagents->intermediate1 step2_reagents Heat intermediate1->step2_reagents Step 2: Cyclization intermediate2 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone step2_reagents->intermediate2 step3_reagents Benzene Friedel-Crafts Catalyst intermediate2->step3_reagents Step 3: Friedel-Crafts Alkylation product This compound step3_reagents->product

Three-step synthesis pathway to the target compound.

Role in Sertraline Synthesis and Subsequent Developments

The primary and enduring significance of this compound is its role as a direct precursor to 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, the tetralone core of sertraline.[2] The synthesis of sertraline from this intermediate involves a series of reactions including cyclization, formation of a Schiff base, and subsequent reduction.[6]

The development of alternative synthesis routes, such as the three-step process described, highlights the continuous effort in industrial chemistry to optimize the production of key pharmaceutical intermediates for improved efficiency, cost-effectiveness, and safety.

Conclusion

The discovery and development of this compound are a testament to the targeted research and process optimization inherent in modern pharmaceutical development. Initially synthesized as a necessary stepping stone for the creation of sertraline, its chemistry has been refined over time. The detailed experimental protocols and the logical progression of its synthesis provide valuable insights for chemists and drug development professionals. This compound remains a critical component in the manufacturing of a globally significant antidepressant, underscoring the importance of foundational synthetic chemistry in medicine.

References

The Potential of Novel Chemical Chaperones in Mitigating Protein Misfolding Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein misfolding and the subsequent aggregation are central to the pathogenesis of a growing number of human disorders, collectively known as proteinopathies. These conditions, which include Alzheimer's disease, Parkinson's disease, and cystic fibrosis, are often linked to cellular stress, particularly in the endoplasmic reticulum (ER). Chemical chaperones, small molecules that can stabilize protein conformation and alleviate ER stress, represent a promising therapeutic strategy. This technical guide provides an in-depth analysis of the potential of novel compounds as chemical chaperones, using the well-characterized 4-phenylbutyric acid (4-PBA) as a benchmark. We will explore the underlying molecular mechanisms, present a comparative analysis of the efficacy of various chemical chaperones, and provide detailed experimental protocols for their evaluation.

Introduction: The Challenge of Protein Misfolding

The proper folding of proteins is a fundamental process for all living organisms. When this process fails, misfolded proteins can accumulate, leading to a toxic gain-of-function or a loss-of-function, cellular dysfunction, and eventually, disease. The endoplasmic reticulum (ER) is a key organelle for the folding and processing of a large proportion of the proteome. A variety of genetic and environmental factors can disrupt the ER's folding capacity, leading to a state of "ER stress." In response, the cell activates a complex signaling network known as the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, chronic ER stress can trigger apoptosis.

Chemical chaperones are a class of small molecules that can assist in protein folding, prevent aggregation, and reduce ER stress. 4-phenylbutyric acid (4-PBA) is a clinically approved drug that has been shown to act as a chemical chaperone in various disease models. It is thought to function by interacting with the exposed hydrophobic regions of misfolded proteins, thereby preventing their aggregation.[1] This guide will delve into the potential of other compounds that exhibit similar or superior chaperone activity to 4-PBA.

Mechanism of Action: Alleviating ER Stress

The primary mechanism by which chemical chaperones like 4-PBA exert their therapeutic effects is by mitigating ER stress. ER stress activates three main UPR signaling branches initiated by the transmembrane proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).

  • The IRE1 Pathway: Upon ER stress, IRE1 dimerizes and autophosphorylates, activating its RNase domain. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control.

  • The PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein translation, thus reducing the protein load on the ER. However, this phosphorylation paradoxically promotes the translation of ATF4, a transcription factor that induces the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis (e.g., through the transcription factor CHOP).

  • The ATF6 Pathway: When ER stress occurs, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release its cytosolic domain. This fragment then moves to the nucleus and acts as a transcription factor to upregulate ER chaperones and ERAD components.

Chemical chaperones can intervene in these pathways by directly assisting in the folding of nascent polypeptides, thereby reducing the accumulation of misfolded proteins that trigger the UPR.

Comparative Efficacy of Chemical Chaperones

While 4-PBA serves as a valuable reference compound, research has identified other molecules with potential chemical chaperone activity. Tauroursodeoxycholic acid (TUDCA) and its unconjugated form, ursodeoxycholic acid (UDCA), are bile acids that have demonstrated cytoprotective and anti-apoptotic effects, partly through the attenuation of ER stress.[2] The following tables summarize available quantitative data comparing the efficacy of these compounds.

CompoundAssayModel SystemEfficacy MetricValueReference
4-PBA MTT AssayHepG2 cellsIC506.4 mM[3]
TUDCA MTT AssayHepG2 cellsCytotoxicityLess cytotoxic than 4-PBA[3]
4-PBA Derivative (2-isopropyl-4-phenylbutanoic acid) In vitro protein aggregation modelsN/ARelative Efficacy2-10 fold more effective than 4-PBA[4]
CompoundTarget Protein/ProcessModel SystemEffectQuantitative DataReference
4-PBA Heat and DTT induced BSA aggregationIn vitroInhibitionLess effective than TUDCA[5]
TUDCA Heat and DTT induced BSA aggregationIn vitroInhibitionMore effective than 4-PBA[5]
4-PBA Tunicamycin-induced UPRHepG2 cellsMitigationMitigates PERK-eIF2α-ATF4-CHOP arm[4]
TUDCA Tunicamycin-induced UPRHepG2 cellsMitigationMitigates PERK-eIF2α-ATF4-CHOP arm[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the potential of a compound as a chemical chaperone.

Protein Aggregation Assays

This assay is widely used to monitor the formation of amyloid-like fibrils in vitro. ThT exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid aggregates.

Materials:

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purified protein of interest (e.g., amyloid-beta, alpha-synuclein)

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Prepare a 1 mM ThT stock solution in double-distilled water and filter through a 0.22 µm filter. Store protected from light.

  • Prepare the protein solution at the desired concentration in PBS. To induce aggregation, appropriate conditions such as incubation at 37°C with shaking may be required.

  • Prepare the reaction mixture in the wells of the 96-well plate. A typical reaction mixture includes the protein solution, the test compound at various concentrations, and a final concentration of 10-25 µM ThT.

  • Incubate the plate at the desired temperature (e.g., 37°C) with intermittent or continuous shaking.

  • Measure the fluorescence intensity at regular intervals over time.

  • Data Analysis: Plot fluorescence intensity against time. The lag time, elongation rate, and final fluorescence intensity can be used to quantify the effect of the test compound on protein aggregation.

Assessment of ER Stress Markers

Western blotting is a standard technique to measure the levels of specific proteins indicative of ER stress.

Materials:

  • Cell culture reagents

  • Test compound

  • ER stress inducer (e.g., tunicamycin, thapsigargin)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)

  • Primary antibodies (anti-GRP78, anti-CHOP, anti-p-PERK, anti-p-IRE1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the test compound for a specified pre-incubation period, followed by co-treatment with an ER stress inducer for the desired duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control.

Antibody Dilutions (as a starting point):

  • anti-GRP78: 1:1000 - 1:2000

  • anti-CHOP: 1:500 - 1:1000

  • anti-p-PERK: 1:1000

  • anti-p-IRE1: 1:1000

  • anti-β-actin: 1:5000 - 1:10000

Cell Viability Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cell culture reagents

  • Test compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of the test compound for the desired time period.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Visualizing Key Pathways and Workflows

Signaling Pathways

Unfolded_Protein_Response cluster_ER Endoplasmic Reticulum Lumen cluster_ER_Membrane ER Membrane cluster_Nucleus Nucleus Misfolded Proteins Misfolded Proteins BiP BiP Misfolded Proteins->BiP binds IRE1 IRE1 BiP->IRE1 dissociates PERK PERK BiP->PERK dissociates ATF6 ATF6 BiP->ATF6 dissociates IRE1 (active) IRE1 (active) IRE1->IRE1 (active) dimerization & autophosphorylation PERK (active) PERK (active) PERK->PERK (active) dimerization & autophosphorylation Golgi Golgi ATF6->Golgi translocates to XBP1 mRNA XBP1 mRNA IRE1 (active)->XBP1 mRNA splices XBP1s XBP1s XBP1 mRNA->XBP1s translation UPR Genes UPR Genes XBP1s->UPR Genes activates transcription eIF2a eIF2a PERK (active)->eIF2a phosphorylates ATF4 ATF4 PERK (active)->ATF4 promotes translation Protein Synthesis Protein Synthesis eIF2a->Protein Synthesis inhibits Stress Genes Stress Genes ATF4->Stress Genes activates transcription ATF6n ATF6n Golgi->ATF6n cleavage Chaperone Genes Chaperone Genes ATF6n->Chaperone Genes activates transcription

Caption: The Unfolded Protein Response (UPR) signaling pathways.

Experimental Workflows

Chemical_Chaperone_Screening_Workflow cluster_Primary_Screen Primary Screen cluster_Hit_Validation Hit Validation cluster_Secondary_Assays Secondary Assays cluster_Lead_Optimization Lead Optimization Compound Library Compound Library Protein Aggregation Assay Protein Aggregation Assay Compound Library->Protein Aggregation Assay Dose-Response Analysis Dose-Response Analysis Protein Aggregation Assay->Dose-Response Analysis ER Stress Marker Analysis ER Stress Marker Analysis Dose-Response Analysis->ER Stress Marker Analysis Cell Viability Assay Cell Viability Assay Dose-Response Analysis->Cell Viability Assay Structure-Activity Relationship Structure-Activity Relationship ER Stress Marker Analysis->Structure-Activity Relationship Cell Viability Assay->Structure-Activity Relationship In vivo studies In vivo studies Structure-Activity Relationship->In vivo studies

Caption: High-throughput screening workflow for chemical chaperones.

Conclusion

The development of effective therapies for protein misfolding diseases remains a significant challenge. Chemical chaperones offer a promising avenue by targeting the fundamental processes of protein folding and cellular stress. This guide has provided a comprehensive overview of the mechanisms of action of these compounds, a comparative analysis of their efficacy, and detailed experimental protocols for their evaluation. By utilizing the methodologies and understanding the signaling pathways outlined herein, researchers and drug development professionals can accelerate the discovery and development of novel chemical chaperones with the potential to treat a wide range of debilitating diseases. Further research into the specificity and long-term effects of these compounds will be crucial for their successful translation into clinical practice.

References

Methodological & Application

Synthesis of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid: A Comparative Analysis of Reduction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-2025-12-01

Abstract

This document provides detailed application notes and protocols for the synthesis of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid, a key intermediate in the manufacturing of the selective serotonin reuptake inhibitor (SSRI) sertraline. The synthesis focuses on the reduction of the ketone functionality in the starting material, 4-(3,4-dichlorophenyl)-4-ketobutanoic acid. Three primary reduction methodologies are evaluated: the Wolff-Kishner reduction, the Clemmensen reduction, and catalytic hydrogenation. This note presents a comparative analysis of these methods, including detailed experimental protocols, quantitative data, and visual diagrams to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic route.

Introduction

The conversion of a ketone to a methylene group is a fundamental transformation in organic synthesis. In the context of pharmaceutical manufacturing, the choice of reduction method for a key intermediate like 4-(3,4-dichlorophenyl)-4-ketobutanoic acid is critical, impacting yield, purity, and scalability. The starting material possesses both a ketone and a carboxylic acid functional group. The ideal reduction method must selectively reduce the ketone without affecting the carboxylic acid. This document explores three classical and widely used reduction reactions: the Wolff-Kishner reduction (conducted under basic conditions), the Clemmensen reduction (conducted under acidic conditions), and catalytic hydrogenation.[1][2] The selection of the most appropriate method depends on the overall stability of the substrate and the desired process conditions.

Comparative Data of Reduction Methods

The following table summarizes the quantitative data and reaction conditions for the three evaluated reduction methods for the synthesis of this compound.

ParameterWolff-Kishner Reduction (Huang-Minlon Modification)Clemmensen Reduction (Modified)Catalytic Hydrogenation
Primary Reagents Hydrazine hydrate, Potassium hydroxideZinc amalgam (Zn(Hg)), Hydrochloric acidH₂, Palladium on carbon (Pd/C)
Solvent Diethylene glycolToluene, WaterEthyl acetate
Temperature 190-200 °C0 °C to refluxRoom Temperature
Pressure AtmosphericAtmosphericAtmospheric to elevated
Reaction Time 3 - 6 hours2 - 6 hours12 - 24 hours
Reported Yield High (up to 95% for similar substrates)[3]Good to high (up to 84% for some ketones)[4]High (ca. 100% for a related precursor)
Substrate Compatibility Suitable for acid-sensitive substratesSuitable for base-sensitive substratesBroad compatibility, can be highly selective
Key Considerations High temperatures required; basic conditionsStrongly acidic conditions; heterogeneous reactionRequires specialized hydrogenation equipment

Experimental Protocols

Wolff-Kishner Reduction (Huang-Minlon Modification)

This protocol is adapted from the highly efficient Huang-Minlon modification, which involves the in-situ formation of the hydrazone followed by its decomposition at elevated temperatures.[5] This method is particularly advantageous for substrates that are sensitive to acidic conditions.

Materials:

  • 4-(3,4-dichlorophenyl)-4-ketobutanoic acid

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH) pellets

  • Diethylene glycol

  • Hydrochloric acid (2M, for workup)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a distillation head, add 4-(3,4-dichlorophenyl)-4-ketobutanoic acid (1 equivalent), diethylene glycol, potassium hydroxide (4 equivalents), and hydrazine hydrate (3 equivalents).

  • Heat the mixture to 130-140 °C for 1.5 hours to facilitate the formation of the hydrazone.

  • After the initial heating period, replace the reflux condenser with a distillation apparatus and slowly raise the temperature to 190-200 °C to distill off water and excess hydrazine.

  • Maintain the reaction mixture at 190-200 °C for an additional 4 hours, during which the evolution of nitrogen gas should be observed.

  • Cool the reaction mixture to room temperature and cautiously acidify with 2M hydrochloric acid to a pH of approximately 2.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Modified Clemmensen Reduction

The classical Clemmensen reduction utilizes amalgamated zinc and concentrated hydrochloric acid.[1] The following modified protocol employs activated zinc in an organic solvent saturated with hydrogen chloride, which often provides higher yields under milder conditions and is more suitable for a broader range of substrates.[4]

Materials:

  • 4-(3,4-dichlorophenyl)-4-ketobutanoic acid

  • Zinc dust (<10 mesh)

  • Mercuric chloride (HgCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Deionized water

  • Sodium bicarbonate solution (5%, for workup)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Zinc Amalgam: In a fume hood, add zinc dust to a flask. Add a 5% aqueous solution of mercuric chloride and swirl for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with deionized water.

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the freshly prepared zinc amalgam, water, concentrated hydrochloric acid, and toluene.

  • Add 4-(3,4-dichlorophenyl)-4-ketobutanoic acid to the flask.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Separate the toluene layer and extract the aqueous layer with additional toluene.

  • Combine the organic layers and wash with water, followed by a 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Catalytic Hydrogenation

Catalytic hydrogenation offers a clean and often high-yielding method for reduction. While direct hydrogenation of the keto-acid is feasible, literature more commonly describes the hydrogenation of a related unsaturated precursor to the final product. This suggests a two-step approach from the keto-acid might be considered, or direct hydrogenation under optimized conditions.

Materials:

  • 4-(3,4-dichlorophenyl)-4-ketobutanoic acid

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethyl acetate or ethanol

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar pressure vessel

Procedure:

  • In a pressure-resistant hydrogenation vessel, dissolve 4-(3,4-dichlorophenyl)-4-ketobutanoic acid in a suitable solvent such as ethyl acetate or ethanol.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 5-10 mol% relative to the substrate.

  • Seal the vessel and purge several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the product.

  • The product is often of high purity, but can be recrystallized if necessary.

Visual Diagrams

Reaction Pathway```dot

Reaction_Pathway start 4-(3,4-dichlorophenyl)- 4-ketobutanoic acid product 4-(3,4-Dichlorophenyl)- 4-phenylbutanoic acid start->product Reduction (Wolff-Kishner, Clemmensen, or Catalytic Hydrogenation)

Caption: General workflow for the synthesis and purification process.

Comparison of Reduction Methods

Reduction_Comparison methods Reduction Method Wolff-Kishner Clemmensen Catalytic Hydrogenation conditions Key Condition Basic (KOH) Acidic (HCl) Neutral, H₂, Catalyst methods:wk->conditions:wk_cond methods:cl->conditions:cl_cond methods:ch->conditions:ch_cond pros Advantages Tolerates acid-sensitive groups Tolerates base-sensitive groups High selectivity, clean reaction conditions:wk_cond->pros:wk_pro conditions:cl_cond->pros:cl_pro conditions:ch_cond->pros:ch_pro cons Disadvantages High temperature Harsh acidic conditions Specialized equipment pros:wk_pro->cons:wk_con pros:cl_pro->cons:cl_con pros:ch_pro->cons:ch_con

Caption: Logical relationship between reduction methods and their conditions.

Conclusion

The synthesis of this compound from its corresponding keto-acid can be effectively achieved through several reduction methods. The Wolff-Kishner reduction, particularly the Huang-Minlon modification, is recommended for substrates that may be sensitive to strong acids, offering high yields. Conversely, the Clemmensen reduction is a robust method for substrates that are stable in acidic media but may not tolerate strong bases. Catalytic hydrogenation presents a clean and efficient alternative, though it requires specialized equipment. The choice of the optimal method will be dictated by the specific requirements of the synthesis, including substrate stability, available equipment, and desired scale. The protocols and data provided herein serve as a comprehensive guide for researchers in the field of pharmaceutical synthesis.

References

Application Notes and Protocols for the Synthesis of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid via Friedel-Crafts Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid is a key intermediate in the synthesis of sertraline, a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant.[1] This document provides detailed application notes and protocols for the synthesis of this compound, with a focus on a three-step process culminating in a Friedel-Crafts reaction. The described methodology is based on established synthetic routes, offering a reliable procedure for laboratory and potential scale-up applications.[1][2]

Reaction Overview:

The synthesis of this compound can be achieved through various methods, including the hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid and a multi-step process involving Friedel-Crafts alkylation and hydrogenation.[1][3] A notable and efficient three-step process involves the reduction of 4-(3,4-dichlorophenyl)-4-ketobutanoic acid, followed by lactonization, and finally, a Friedel-Crafts reaction with benzene.[2]

Overall Synthetic Pathway:

G A 4-(3,4-Dichlorophenyl)-4-ketobutanoic acid B 4-(3,4-Dichlorophenyl)-4-hydroxybutanoic acid A->B Reduction C 5-(3,4-Dichlorophenyl)-dihydro-2(3H)-furanone (gamma-butyrolactone) B->C Lactonization D This compound C->D Friedel-Crafts Alkylation (with Benzene)

Caption: Three-step synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data associated with the three-step synthesis process.

StepReactantProductReagents/CatalystYield (%)Melting Point (°C)Reference
14-(3,4-Dichlorophenyl)-4-ketobutanoic acid4-(3,4-Dichlorophenyl)-4-hydroxybutanoic acidAlkali metal borohydrideHigh152-154 (dicyclohexylamine salt)[2]
24-(3,4-Dichlorophenyl)-4-hydroxybutanoic acid5-(3,4-Dichlorophenyl)-dihydro-2(3H)-furanoneHeat/Aqueous acidHigh-[2]
35-(3,4-Dichlorophenyl)-dihydro-2(3H)-furanone & BenzeneThis compoundAluminum chloride (AlCl₃)77-91118-122[2]

Experimental Protocols

Step 1: Reduction of 4-(3,4-Dichlorophenyl)-4-ketobutanoic acid

This step involves the reduction of the keto group to a hydroxyl group.

  • Reagents:

    • 4-(3,4-Dichlorophenyl)-4-ketobutanoic acid

    • Alkali metal borohydride (e.g., sodium borohydride)

    • Appropriate solvent (e.g., ethanol, water)

  • Procedure:

    • Dissolve 4-(3,4-dichlorophenyl)-4-ketobutanoic acid in a suitable solvent.

    • Cool the solution in an ice bath.

    • Slowly add the alkali metal borohydride in portions, maintaining the temperature between 50°C and 75°C.[2]

    • Stir the reaction mixture until the reaction is complete (monitor by TLC).

    • Acidify the mixture to decompose the excess borohydride.

    • Extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid.

Step 2: Lactonization to 5-(3,4-Dichlorophenyl)-dihydro-2(3H)-furanone

The intermediate hydroxy acid is converted to its corresponding gamma-butyrolactone.

  • Reagents:

    • 4-(3,4-Dichlorophenyl)-4-hydroxybutanoic acid

    • Aqueous acid (e.g., HCl) or aromatic hydrocarbon solvent (e.g., benzene)

  • Procedure:

    • The 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid can be heated in situ in an aqueous acid solvent medium at a temperature ranging from about 20°C to 100°C.[2]

    • Alternatively, after isolation, the hydroxy acid can be heated in an aromatic hydrocarbon solvent like benzene at a temperature between 55°C and 150°C.[2]

    • The reaction proceeds until the conversion to the gamma-lactone is substantially complete. If benzene is used as the solvent, the resulting mixture can be directly used in the subsequent Friedel-Crafts step without isolating the lactone.[2]

Step 3: Friedel-Crafts Alkylation

This final step involves the alkylation of benzene with the synthesized gamma-butyrolactone using a Lewis acid catalyst.

Reaction Mechanism:

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Aromatic Substitution Lactone 5-(3,4-Dichlorophenyl)- dihydro-2(3H)-furanone Complex Activated Complex Lactone->Complex + AlCl₃ AlCl3 AlCl₃ Carbocation Acylium-like Carbocation (Electrophile) Complex->Carbocation SigmaComplex Sigma Complex Carbocation->SigmaComplex + Benzene Benzene Benzene Product This compound SigmaComplex->Product - H⁺, -AlCl₃ (workup)

Caption: Mechanism of the Friedel-Crafts alkylation step.

  • Reagents:

    • 5-(3,4-Dichlorophenyl)-dihydro-2(3H)-furanone

    • Benzene (can be used in excess as the solvent)

    • Aluminum chloride (AlCl₃) - Lewis acid catalyst

    • Ice

    • Concentrated hydrochloric acid

  • Procedure:

    • To a well-stirred slurry of benzene and aluminum chloride, add the 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone.[2] The molar ratio of the gamma-lactone to benzene to aluminum chloride is typically in the range of 1.0:1.0:0.5 to 1.0:20.0:10.0, with a preferred range of 1.0:2.0:1.0 to 1.0:15.0:2.0.[2]

    • Maintain the reaction temperature between 0°C and 100°C, preferably between 10°C and 30°C.[2]

    • Stir the mixture until the alkylation is substantially complete.

    • Upon completion, pour the reaction mixture onto stirred ice containing concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[2]

    • Continue stirring to allow for phase separation.

    • Separate the organic phase, and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • The resulting residue can be crystallized from a suitable solvent such as hexanes to yield pure this compound as an off-white solid.[2]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Aluminum chloride is corrosive and reacts violently with water; handle with care.

  • Benzene is a known carcinogen and should be handled with extreme caution.

  • Friedel-Crafts reactions can be exothermic; proper temperature control is crucial.

References

Application Notes and Protocols for the Selective Hydrogenation of 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective hydrogenation of the carbon-carbon double bond in 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic acid to yield 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. This reaction is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The primary challenge in this transformation is to achieve selective reduction of the alkene while preserving the ketone functionality and preventing dehalogenation of the dichlorophenyl ring.

The provided protocol is based on established methods for the chemoselective hydrogenation of α,β-unsaturated carbonyl compounds and strategies to mitigate dehalogenation of aryl halides.

Experimental Protocols

Objective: To selectively hydrogenate the C=C double bond of 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic acid without significant reduction of the ketone or dehalogenation of the aromatic ring.

Reaction Scheme:

Materials and Reagents:

  • 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic acid

  • Palladium on carbon (10% Pd/C)

  • Diphenylsulfide (catalyst poison)

  • Ethyl acetate (ACS grade or higher)

  • Methanol (ACS grade or higher)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite® or a similar filtration aid

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon hydrogenation setup)

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a clean, dry hydrogenation flask, add 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic acid (1.0 eq).

    • Add ethyl acetate as the solvent (a typical concentration is 0.1-0.2 M).

    • Add diphenylsulfide (0.05-0.1 eq) to the flask. Diphenylsulfide acts as a catalyst poison to suppress dehalogenation and reduction of the ketone.[1]

    • Carefully add 10% Pd/C catalyst (typically 1-5 mol%).

    • Seal the reaction flask.

  • Inerting the System:

    • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogenation:

    • Evacuate the flask and introduce hydrogen gas. For a balloon setup, inflate a balloon with hydrogen and attach it to the reaction flask. For a Parr apparatus, pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-16 hours.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the filter cake with a small amount of ethyl acetate.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety Precautions:

  • Palladium on carbon is pyrophoric, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere.

  • Hydrogen gas is highly flammable. Ensure the apparatus is properly sealed and operated in a well-ventilated area, away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the selective hydrogenation. The values are based on literature for analogous reactions.

ParameterValueRationale/Reference
Catalyst 10% Pd/CA common and effective catalyst for hydrogenation.[2]
Catalyst Loading 1-5 mol%A typical range for achieving a reasonable reaction rate.
Catalyst Poison DiphenylsulfideTo enhance chemoselectivity and prevent dehalogenation.[1]
Poison Loading 0.05-0.1 eqEffective concentration to moderate catalyst activity.
Solvent Ethyl AcetateA common solvent for hydrogenations. Dichloromethane can also be used.[3]
Hydrogen Pressure 1-4 atmMild conditions are often sufficient and can help prevent side reactions.
Temperature Room TemperatureTo minimize the risk of over-reduction and dehalogenation.
Reaction Time 2-16 hoursDependent on catalyst loading and substrate concentration.
Expected Yield >90%High yields are expected under optimized conditions.
Purity HighWith minimal side products (dehalogenated or over-reduced species).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the hydrogenation protocol.

Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Add Starting Material, Solvent, and Poison B Add Pd/C Catalyst A->B C Inert with Nitrogen B->C D Introduce Hydrogen Gas C->D E Stir at Room Temperature D->E F Monitor Reaction Progress (TLC/HPLC) E->F G Filter through Celite F->G H Concentrate Filtrate G->H I Purify Product (Recrystallization/Chromatography) H->I Reaction_Pathway SM 4-(3,4-dichlorophenyl)-4-oxo- 2-butenoic acid P 4-(3,4-dichlorophenyl)-4-oxobutanoic acid (Desired Product) SM->P Selective Hydrogenation (C=C) SP1 Dehalogenated Product SM->SP1 Dehalogenation SP2 Over-reduced Product (Alcohol) P->SP2 Ketone Reduction

References

Application Note: Quantitative Analysis of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid is a critical intermediate in the synthesis of sertraline, a widely used selective serotonin reuptake inhibitor (SSRI).[1] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, process optimization, and quality control in pharmaceutical development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is suitable for high-throughput analysis and demonstrates excellent accuracy, precision, and sensitivity.

Principle

The method involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column and detection by a tandem mass spectrometer operating in negative ion mode. Quantification is achieved using an internal standard to correct for matrix effects and variations in sample processing.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • 4-(4-Nitrophenyl)-butyric acid (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare stock solutions of the analyte and internal standard in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) acetonitrile/water to prepare working standards for the calibration curve and QC samples.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low: 15 ng/mL, Medium: 150 ng/mL, High: 800 ng/mL).

3. Sample Preparation Protocol

  • Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 500 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an HPLC vial.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

A standard high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is used.

Liquid Chromatography Conditions:

ParameterCondition
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 30% B in 0.1 min, re-equilibrate for 0.9 min
Column Temp. 40°C
Injection Vol. 5 µL
Run Time 5.0 minutes

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table 1

Data Presentation

Table 1: Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound309.0165.11003520
4-(4-Nitrophenyl)-butyric acid (IS)208.1164.11003018

Table 2: Method Validation Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) ≤ 8.5%
Inter-day Precision (%RSD) ≤ 10.2%
Accuracy (% Recovery) 89.5% - 108.3%
Matrix Effect Minimal, compensated by Internal Standard
Extraction Recovery > 90%

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 HPLC Injection p5->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Ionization (ESI-) a2->a3 a4 Mass Analysis (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 end end d3->end Final Report

Caption: Experimental workflow for the quantification of this compound.

lcms LC-MS/MS System Logic lc HPLC System Mobile Phase Pump Autosampler Column Oven column C18 Column lc->column Analyte + Mobile Phase ms_source Mass Spectrometer ESI Source Ion Optics column->ms_source:ion Eluent ms_analyzer Tandem MS Analyzer Quadrupole 1 (Precursor Selection) Collision Cell (Fragmentation) Quadrupole 3 (Product Selection) ms_source:q0->ms_analyzer:q1 detector Detector ms_analyzer:q3->detector data_system Data System detector->data_system

Caption: Logical diagram of the LC-MS/MS instrument configuration.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for routine analysis in a drug development setting. This application note serves as a comprehensive guide for researchers requiring accurate measurement of this key pharmaceutical intermediate.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound and for the separation of its potential process-related impurities and degradation products. The high hydrophobicity of the molecule, indicated by a calculated XLogP3 of 5.2, makes RP-HPLC an ideal analytical technique.[2]

Principle of the Method

The method employs reversed-phase chromatography on a C18 stationary phase with a polar mobile phase.[3] this compound is an acidic compound; therefore, an acidic mobile phase is used to suppress the ionization of the carboxylic acid group. This ensures good peak shape and reproducible retention.[4][5] The separation is based on the differential partitioning of the main compound and its impurities between the non-polar stationary phase and the polar mobile phase. Detection is performed using a UV detector at a wavelength where the phenyl and dichlorophenyl chromophores exhibit significant absorbance.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade)

2. Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% v/v Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 50% B, 5-25 min: 50% to 80% B, 25-30 min: 80% B, 30.1-35 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm
Run Time 35 minutes

3. Preparation of Solutions

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC grade water and mix well. Filter through a 0.45 µm membrane filter.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. The acceptance criteria are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) Not more than 2.0
Theoretical Plates Not less than 2000
% RSD of Peak Areas (n=6) Not more than 2.0%
% RSD of Retention Times (n=6) Not more than 1.0%

5. Purity Calculation

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
115.2118543211.155600
215.2018601231.145650
315.2218587651.165580
415.1918555431.155620
515.2118610981.135680
615.2018579871.145630
Mean 15.21 1857973 1.15 5627
% RSD 0.07% 0.14% --

Table 2: Purity Analysis Data of a Sample Batch

Sample IDRetention Time of Main Peak (min)Area of Main PeakTotal Peak AreaPurity (%)
Batch-00115.232109876212543299.27%
Impurity 112.878765-0.41%
Impurity 218.546791-0.32%

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Solution Preparation (0.5 mg/mL in Diluent) A->B C System Suitability Check (6 Injections of Standard) B->C D Sample Injection C->D If Passes E Chromatogram Integration D->E F Purity Calculation (% Area Normalization) E->F G Purity Report F->G Final Result

Caption: HPLC Purity Analysis Workflow.

Forced Degradation Studies

To establish the stability-indicating nature of this method, forced degradation studies should be conducted.[6][7][8][9] The sample of this compound should be subjected to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The developed HPLC method should be capable of separating the main peak from all degradation product peaks, demonstrating its specificity and stability-indicating capability.

The described RP-HPLC method is simple, precise, and robust for the determination of the purity of this compound. The method is suitable for routine quality control analysis and can be validated as a stability-indicating method by performing forced degradation studies.

References

Application Notes and Protocols for NMR Characterization of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid is a key intermediate in the synthesis of sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI). The purity and structural integrity of this intermediate and its precursors are critical for the quality and efficacy of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of these compounds. This document provides detailed application notes and experimental protocols for the NMR characterization of this compound and its synthetic intermediates.

Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process starting from 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. The pathway involves the reduction of a ketone to a secondary alcohol, followed by an intramolecular esterification (lactonization), and finally a Friedel-Crafts alkylation.[1]

Synthetic Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Lactonization cluster_2 Step 3: Friedel-Crafts Alkylation cluster_3 Final Product Intermediate_1 4-(3,4-dichlorophenyl)-4-oxobutanoic acid Intermediate_2 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid Intermediate_1->Intermediate_2 NaBH4, H2O Intermediate_3 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone Intermediate_2->Intermediate_3 Heat, Acid Final_Product This compound Intermediate_3->Final_Product Benzene, AlCl3

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid

This procedure describes the reduction of the keto-acid to the corresponding hydroxy-acid.[1]

Materials:

  • 4-(3,4-dichlorophenyl)-4-oxobutanoic acid

  • Sodium hydroxide (15N aqueous solution)

  • Sodium borohydride

  • Water

  • Hydrochloric acid (5N)

  • Methylene chloride

  • Anhydrous sodium sulfate

Procedure:

  • A slurry of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid (0.781 mole) in water (772 ml) is heated to 70-80°C.

  • Slowly add 15N aqueous sodium hydroxide (1.05 mole) over 30 minutes, maintaining the pH between 10.7 and 11.9.

  • A solution of sodium borohydride (0.272 mole) in water (52.2 ml) containing a small amount of 15N aqueous sodium hydroxide (0.008 mole) is added over 30 minutes.

  • The reaction mixture is stirred at the same temperature for an additional 45 minutes. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

  • The resulting solution containing the sodium salt of 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid is cooled to 0-10°C.

  • The pH is adjusted to 1.0 by the addition of 5N hydrochloric acid, keeping the temperature below 10°C.

  • The product is extracted with methylene chloride. The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.

  • Removal of the solvent under reduced pressure yields 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid as a residual oil.

Step 2: Synthesis of 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone

This protocol details the intramolecular cyclization of the hydroxy-acid to form the corresponding lactone.[1]

Materials:

  • 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid

  • Benzene (or Toluene)

Procedure:

  • The 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid obtained from Step 1 is dissolved in benzene.

  • The solution is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus.

  • The reaction is continued until no more water is collected, indicating the completion of the lactonization.

  • The benzene solution containing the product, 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone, can be used directly in the next step.

Step 3: Synthesis of this compound

This final step involves the Friedel-Crafts alkylation of benzene with the lactone intermediate.[1]

Materials:

  • 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone in benzene solution

  • Aluminum chloride (AlCl₃)

  • Ice

  • Concentrated hydrochloric acid

  • Hexanes

Procedure:

  • To a well-stirred slurry of aluminum chloride (0.640 mole) in benzene (1.49 moles), add the benzene solution of 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone from Step 2.

  • The reaction mixture is stirred at a temperature between 10°C and 30°C until the alkylation is substantially complete, which can be monitored by TLC.

  • Upon completion, the reaction mixture is poured onto a stirred mixture of ice and concentrated hydrochloric acid.

  • The phases are separated, and the organic phase is washed with water.

  • The solvent is evaporated, and the resulting residue is crystallized from hexanes to yield this compound.

NMR Characterization Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for the key intermediates and the final product. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet). Coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Data

CompoundProton AssignmentMultiplicityChemical Shift (δ, ppm)IntegrationCoupling Constant (J, Hz)
4-(3,4-dichlorophenyl)-4-oxobutanoic acid H-2', H-5', H-6' (Aromatic)m7.20-8.123H-
CH₂ (a)t~3.302H~6.5
CH₂ (b)t~2.802H~6.5
COOHs~12.421H-
4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid H-2', H-5', H-6' (Aromatic)m~7.20-7.503H-
CH(OH)t~4.801H~6.0
CH₂ (a)m~2.402H-
CH₂ (b)m~1.902H-
OHbr sVariable1H-
COOHbr sVariable1H-
5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone H-2', H-5', H-6' (Aromatic)m~7.25-7.553H-
CH-Odd~5.501H~8.0, ~6.0
CH₂ (a)m~2.602H-
CH₂ (b)m~2.202H-
This compound H-2', H-5', H-6' (Dichlorophenyl)m~7.10-7.403H-
H-2'', H-3'', H-4'', H-5'', H-6'' (Phenyl)m~7.10-7.405H-
CHt~4.101H~7.5
CH₂ (a)m~2.402H-
CH₂ (b)t~2.302H~7.5
COOHbr sVariable1H-

Table 2: ¹³C NMR Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
4-(3,4-dichlorophenyl)-4-oxobutanoic acid C=O (Ketone)~196.0
C=O (Carboxylic Acid)~178.0
C-1' (Aromatic)~137.0
C-3', C-4' (Aromatic, C-Cl)~132.0, ~130.0
C-2', C-5', C-6' (Aromatic)~130.5, ~128.0
CH₂ (a)~33.0
CH₂ (b)~28.0
4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid C=O (Carboxylic Acid)~179.0
C-1' (Aromatic)~143.0
C-3', C-4' (Aromatic, C-Cl)~132.5, ~130.5
C-2', C-5', C-6' (Aromatic)~128.5, ~126.0
CH(OH)~70.0
CH₂ (a)~35.0
CH₂ (b)~31.0
5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone C=O (Lactone)~177.0
C-1' (Aromatic)~140.0
C-3', C-4' (Aromatic, C-Cl)~133.0, ~131.0
C-2', C-5', C-6' (Aromatic)~129.0, ~126.5
CH-O~82.0
CH₂ (a)~30.0
CH₂ (b)~29.0
This compound C=O (Carboxylic Acid)~179.0
C-1' (Dichlorophenyl), C-1'' (Phenyl)~143.0, ~142.0
C-3', C-4' (Dichlorophenyl, C-Cl)~132.5, ~130.5
C-2', C-5', C-6' (Dichlorophenyl)~130.0, ~128.0
C-2'', C-3'', C-4'', C-5'', C-6'' (Phenyl)~129.0, ~128.5, ~127.0
CH~50.0
CH₂ (a)~34.0
CH₂ (b)~31.0

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from synthesis to NMR characterization.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization NMR Characterization Synthesis_Step1 Step 1: Reduction of Keto-acid Purification1 Extraction & Drying (Intermediate 2) Synthesis_Step1->Purification1 Synthesis_Step2 Step 2: Lactonization Purification2 Azeotropic Distillation (Intermediate 3) Synthesis_Step2->Purification2 Synthesis_Step3 Step 3: Friedel-Crafts Alkylation Purification3 Crystallization (Final Product) Synthesis_Step3->Purification3 Purification1->Synthesis_Step2 NMR_Sample_Prep Sample Preparation (CDCl3 or DMSO-d6) Purification1->NMR_Sample_Prep Characterize Intermediate 2 Purification2->Synthesis_Step3 Purification2->NMR_Sample_Prep Characterize Intermediate 3 Purification3->NMR_Sample_Prep Characterize Final Product H1_NMR 1H NMR Acquisition NMR_Sample_Prep->H1_NMR C13_NMR 13C NMR Acquisition NMR_Sample_Prep->C13_NMR Data_Analysis Spectral Analysis & Interpretation H1_NMR->Data_Analysis C13_NMR->Data_Analysis

Caption: Workflow from synthesis to NMR analysis of intermediates.

Conclusion

The provided protocols and expected NMR data serve as a comprehensive guide for the synthesis and characterization of this compound and its key intermediates. Accurate NMR analysis at each step is crucial to ensure the desired product is obtained with high purity, which is a critical aspect of pharmaceutical development and manufacturing.

References

Large-Scale Production of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the large-scale synthesis of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid, a critical intermediate in the manufacturing of the selective serotonin reuptake inhibitor (SSRI), sertraline.[1] Two primary industrial-scale synthetic routes are outlined: a three-step process commencing with 4-(3,4-dichlorophenyl)-4-ketobutanoic acid and an alternative route involving the hydrogenation of an unsaturated precursor. The protocols include comprehensive experimental procedures, quantitative data, and safety considerations suitable for implementation in a drug development and manufacturing setting.

Introduction

This compound is a key advanced intermediate in the synthesis of sertraline. The efficiency and cost-effectiveness of its production are paramount for the overall manufacturing process of this widely prescribed antidepressant. This document details two robust and scalable methods for its synthesis.

Method 1 employs a three-step sequence involving reduction, lactonization, and a Friedel-Crafts alkylation.[2][3] This pathway is advantageous due to its high yield and the purity of the final product.[3]

Method 2 focuses on the direct hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid, offering a more streamlined approach.[4][5]

Method 1: Three-Step Synthesis from 4-(3,4-dichlorophenyl)-4-ketobutanoic acid

This method proceeds through the following key transformations:

  • Reduction: 4-(3,4-dichlorophenyl)-4-ketobutanoic acid is reduced to 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid.[2][3]

  • Lactonization: The resulting hydroxy acid undergoes intramolecular cyclization to form 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone.[2][3]

  • Friedel-Crafts Alkylation: The furanone intermediate reacts with benzene to yield the final product, this compound.[2][3]

Experimental Protocol: Method 1

Step 1: Reduction of 4-(3,4-dichlorophenyl)-4-ketobutanoic acid

  • Materials: 4-(3,4-dichlorophenyl)-4-ketobutanoic acid, alkali metal borohydride (e.g., sodium borohydride), appropriate solvent (e.g., ethanol, water).

  • Procedure:

    • Suspend 4-(3,4-dichlorophenyl)-4-ketobutanoic acid in the chosen solvent in a suitable reaction vessel equipped with stirring and temperature control.

    • Cool the mixture to a temperature between 0°C and 10°C.

    • Slowly add the alkali metal borohydride portion-wise, maintaining the temperature within the specified range.

    • After the addition is complete, allow the reaction to stir at room temperature until completion is confirmed by a suitable analytical method (e.g., TLC, HPLC).

    • Carefully quench the reaction by the slow addition of an acidic solution (e.g., dilute HCl) to neutralize excess borohydride.

    • Extract the product, 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid, with an organic solvent.

    • Wash the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate it under reduced pressure.

Step 2: Lactonization to 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone

  • Materials: 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid, aqueous acid solvent (e.g., dilute sulfuric acid).

  • Procedure:

    • Heat the 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid obtained from the previous step in an aqueous acid solvent.

    • Maintain the temperature between 20°C and 100°C until the conversion to the lactone is substantially complete, as monitored by an appropriate analytical technique.[2]

    • Upon completion, cool the reaction mixture and extract the lactone, 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone, with a suitable organic solvent.

    • Wash the organic extract, dry it, and concentrate it to yield the crude lactone, which can be purified further if necessary.

Step 3: Friedel-Crafts Alkylation with Benzene

  • Materials: 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone, Benzene (can be used as both reactant and solvent), Friedel-Crafts catalyst (e.g., aluminum chloride), mineral acid (e.g., concentrated hydrochloric acid).

  • Procedure:

    • In a reaction vessel inert to Friedel-Crafts conditions, charge benzene and the Friedel-Crafts catalyst.

    • Slowly add the 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone to the mixture while maintaining the temperature between 0°C and 100°C. A preferred temperature range is 10°C to 30°C.[3]

    • Stir the reaction mixture until the alkylation is substantially complete.

    • Quench the reaction by carefully pouring the mixture onto a stirred mixture of ice and a mineral acid.

    • Separate the organic phase, wash it, and then remove the solvent by evaporation.

    • The resulting residue can be crystallized to yield pure this compound.[3]

Quantitative Data: Method 1
StepProductStarting MaterialKey ReagentsTemperatureYieldPurityReference
3This compound5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanoneBenzene, AlCl₃10-30°C91%m.p. 121-122°C[3]

Method 2: Hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid

This method involves the catalytic hydrogenation of an unsaturated precursor to yield the desired saturated butanoic acid derivative.

Experimental Protocol: Method 2
  • Materials: 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid, 5% Palladium on Carbon (Pd/C) catalyst, Ethyl acetate, Hydrogen gas.

  • Procedure:

    • Dissolve 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid in ethyl acetate in a hydrogenation-rated vessel.[4]

    • Add the 5% Pd/C catalyst to the solution.

    • Purge the vessel with hydrogen gas and then maintain it under a hydrogen atmosphere at atmospheric pressure.

    • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases, which typically takes about 24 hours.[4]

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • Evaporate the filtrate under vacuum to obtain the product, this compound, as an oil that can be crystallized from a suitable solvent like hexane.[4]

Quantitative Data: Method 2
ProductStarting MaterialCatalystSolventTemperaturePressureYieldPurityReference
This compound4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid5% Pd/CEthyl AcetateRoom TemperatureAtmospheric~100% (crude)m.p. 118-120°C (crystallized)[4]

Visualizations

Method1_Workflow cluster_start Starting Material cluster_process Synthetic Steps cluster_intermediates Intermediates cluster_end Final Product start 4-(3,4-dichlorophenyl)- 4-ketobutanoic acid reduction Reduction start->reduction hydroxy_acid 4-(3,4-dichlorophenyl)- 4-hydroxybutanoic acid reduction->hydroxy_acid Alkali metal borohydride lactonization Lactonization furanone 5-(3,4-dichlorophenyl)- dihydro-2(3H)-furanone lactonization->furanone Aqueous acid, Heat alkylation Friedel-Crafts Alkylation end 4-(3,4-Dichlorophenyl)- 4-phenylbutanoic acid alkylation->end Benzene, Lewis Acid hydroxy_acid->lactonization furanone->alkylation

Caption: Workflow for the three-step synthesis of this compound.

Method2_Workflow cluster_start Starting Material cluster_process Synthetic Step cluster_end Final Product start 4-(3,4-dichlorophenyl)- 4-phenylbut-3-enoic acid hydrogenation Catalytic Hydrogenation start->hydrogenation H₂, Pd/C Ethyl Acetate end 4-(3,4-Dichlorophenyl)- 4-phenylbutanoic acid hydrogenation->end H₂, Pd/C Ethyl Acetate

Caption: Workflow for the hydrogenation synthesis of this compound.

Safety Considerations

  • Friedel-Crafts Reaction: This reaction is exothermic and involves corrosive and moisture-sensitive reagents like aluminum chloride. Appropriate personal protective equipment (PPE) must be worn, and the reaction should be conducted in a well-ventilated area, under an inert atmosphere. The quenching procedure must be performed with extreme caution.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a dedicated, properly grounded apparatus. The catalyst, particularly Palladium on Carbon, can be pyrophoric upon exposure to air after the reaction and should be handled with care, preferably kept wet.

  • General Precautions: Standard laboratory safety practices should be followed, including the use of fume hoods, safety glasses, gloves, and lab coats. Material Safety Data Sheets (MSDS) for all chemicals should be consulted prior to their use.

Conclusion

The two detailed methods provide viable pathways for the large-scale production of this compound. The choice between the methods will depend on factors such as the availability and cost of starting materials, equipment capabilities, and desired purity profiles. Both protocols have been demonstrated to be effective and scalable for industrial applications.

References

Application Notes and Protocols: Synthesis of Sertraline Utilizing 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the antidepressant sertraline, starting from the key intermediate 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid. The described synthetic route involves a critical intramolecular Friedel-Crafts cyclization to form the tetralone core, followed by reductive amination and chiral resolution to yield the final active pharmaceutical ingredient (API), (1S,4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine. This document includes detailed experimental procedures, tabulated quantitative data from various reported methodologies, and visualizations of the synthetic pathway and experimental workflows to aid in research and process development.

Introduction

Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder.[1] The synthesis of sertraline often proceeds through the key intermediate 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, commonly referred to as sertraline tetralone. A crucial step in many synthetic routes is the efficient construction of this tetralone core from this compound via an intramolecular Friedel-Crafts cyclization. Subsequent reductive amination with methylamine and stereoselective resolution of the resulting racemic mixture are critical for obtaining the therapeutically active cis-(1S,4S) isomer. This document outlines the protocols for these key transformations.

Synthetic Pathway Overview

The overall synthetic pathway from this compound to sertraline hydrochloride is depicted below. The process involves three main stages:

  • Intramolecular Friedel-Crafts Cyclization: Formation of the tetralone ring system.

  • Reductive Amination: Conversion of the tetralone to racemic cis/trans-sertraline.

  • Chiral Resolution: Isolation of the desired (1S,4S)-sertraline enantiomer.

Sertraline_Synthesis cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Resolution Butanoic_Acid This compound Tetralone 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone Butanoic_Acid->Tetralone Intramolecular Friedel-Crafts Imine N-Methylimine Intermediate Tetralone->Imine Methylamine Racemic_Sertraline Racemic cis/trans-Sertraline Imine->Racemic_Sertraline Reduction Resolved_Sertraline (1S,4S)-Sertraline Racemic_Sertraline->Resolved_Sertraline Chiral Resolution (D-(-)-mandelic acid) Final_Product Sertraline HCl Resolved_Sertraline->Final_Product HCl salt formation

Figure 1: Overall synthetic pathway to Sertraline HCl.

Experimental Protocols

Stage 1: Intramolecular Friedel-Crafts Cyclization of this compound

This protocol describes the acid-catalyzed cyclization to form 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.

Method A: Using a Protic Acid Catalyst

  • Materials:

    • This compound

    • Methanesulfonic acid

    • Benzene (or other suitable solvent)

    • Ice

    • Methylene chloride (for extraction)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in benzene.

    • Heat the mixture to the desired reaction temperature (e.g., 95°C).

    • Slowly add methanesulfonic acid to the reaction mixture.

    • Stir the reaction mixture at this temperature for the specified duration (e.g., 7 hours).

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the aqueous mixture with methylene chloride.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography, to yield pure 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.

Method B: Via Acyl Chloride Intermediate

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous dichloromethane (DCM) or Carbon disulfide (CS₂)

    • Aluminum chloride (AlCl₃)

    • Hydrochloric acid (dilute, cold)

    • Standard laboratory glassware under inert atmosphere

  • Protocol:

    • In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in anhydrous DCM.

    • Add thionyl chloride dropwise at room temperature.

    • Reflux the mixture until the reaction is complete (cessation of gas evolution).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the resulting crude acyl chloride in an anhydrous solvent like CS₂.

    • Cool the solution in an ice bath and add aluminum chloride portion-wise, maintaining a low temperature.

    • After the addition is complete, stir the reaction mixture at room temperature until completion.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with the same solvent.

    • Combine the organic layers, wash with water, and dry over an anhydrous drying agent.

    • Evaporate the solvent to yield the crude tetralone, which can be further purified.

Stage 2: Reductive Amination of 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

This stage involves the formation of an imine with methylamine, followed by its reduction to sertraline.

Reductive_Amination_Workflow Start Start with Sertraline Tetralone Step1 Dissolve Tetralone in a suitable solvent (e.g., Isopropyl Alcohol) Start->Step1 Step2 Cool the mixture (e.g., -5 to -10°C) Step1->Step2 Step3 Add Monomethylamine Step2->Step3 Step4 Heat the reaction mixture in a pressure vessel (e.g., 85-100°C) Step3->Step4 Step5 Monitor imine formation Step4->Step5 Step6 Cool the mixture to crystallize the imine Step5->Step6 Step7 Isolate the imine intermediate by filtration Step6->Step7 Step8 Reduce the imine to Racemic Sertraline (e.g., Catalytic Hydrogenation with Pd/C) Step7->Step8 End Obtain Racemic cis/trans-Sertraline Step8->End

Figure 2: Experimental workflow for reductive amination.
  • Materials:

    • 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

    • Monomethylamine solution (e.g., in ethanol or methanol)

    • Palladium on carbon (Pd/C) or Palladium on calcium carbonate (Pd/CaCO₃) catalyst

    • Hydrogen source (e.g., hydrogen gas cylinder or transfer hydrogenation reagent)

    • Suitable solvent (e.g., ethanol, methanol, or isopropyl alcohol)

    • Pressure-rated reaction vessel (for hydrogenation)

    • Filtration apparatus (e.g., Büchner funnel or Celite pad)

  • Protocol:

    • Charge a pressure-rated reaction vessel with 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone and a suitable solvent (e.g., isopropyl alcohol).

    • Cool the mixture to between -5°C and -10°C.

    • Add monomethylamine to the vessel.

    • Seal the vessel and heat the mixture to 85-100°C for a specified period (e.g., 16 hours) to form the imine intermediate.

    • After imine formation, cool the reaction mixture. The imine may precipitate and can be isolated, or the reaction can proceed in a "one-pot" fashion.

    • For the reduction step, add the hydrogenation catalyst (e.g., Pd/C) to the mixture containing the imine.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 2-3 kg).

    • Stir the reaction mixture at room temperature for several hours (e.g., 5-6 hours) until the reduction is complete.

    • Carefully vent the excess hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude racemic sertraline.

Stage 3: Chiral Resolution of Racemic cis-Sertraline

This protocol describes the separation of the desired (1S,4S)-enantiomer from the racemic mixture using D-(-)-mandelic acid.[2]

  • Materials:

    • Racemic cis-sertraline

    • D-(-)-Mandelic acid

    • Methanol or another suitable solvent

    • Sodium hydroxide solution (for basification)

    • Ethyl acetate (for extraction)

    • Standard laboratory glassware

  • Protocol:

    • Dissolve the crude racemic sertraline in methanol.

    • Add a solution of D-(-)-mandelic acid in methanol to the sertraline solution.

    • Heat the mixture to reflux.

    • Slowly cool the mixture to allow for the selective crystallization of the (1S,4S)-sertraline-D-mandelate salt.

    • Isolate the diastereomeric salt by filtration and wash with cold methanol.

    • To obtain the free base, suspend the salt in a mixture of water and a suitable organic solvent (e.g., ethyl acetate) and basify with a sodium hydroxide solution.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, dry over an anhydrous drying agent, and evaporate the solvent to yield the enantiomerically enriched (1S,4S)-sertraline.

    • The enantiomeric purity can be determined by chiral HPLC.

Data Presentation

The following tables summarize quantitative data for the key steps in the synthesis of sertraline.

Table 1: Intramolecular Friedel-Crafts Cyclization

Starting MaterialReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
5-(3,4-dichlorophenyl)dihydro-2(3H)-furanoneMethanesulfonic acidBenzene957-[3]
5-(3,4-dichlorophenyl)dihydro-2(3H)-furanoneTrifluoromethanesulfonic acidBenzene751.562[3]
5-(3,4-dichlorophenyl)dihydro-2(3H)-furanone96% Sulfuric acidBenzene95-1402.5-[3]
This compoundAlCl₃ (from acyl chloride)CS₂RT--[4]

Table 2: Reductive Amination of Sertraline Tetralone

StepReagent(s)SolventTemperature (°C)Time (h)Yield (%)Purity/RatioReference
Imine FormationMonomethylamineIsopropyl Alcohol85-10016~9295% purity[2]
Imine FormationMonomethylaminen-Propyl Alcohol10012~9295% purity[2]
ReductionH₂ / Pd/CMethanol25-305-66599.3% cis-isomer[5]
ReductionH₂ / Pd/CaCO₃Ethanol----[6]
ReductionH₂ / Raney-NiAlcohol----[7]
Reduction (Flow)H₂ / CatalystSupercritical CO₂---97:3 cis:trans[8]

Conclusion

The synthesis of sertraline from this compound is a well-established process that relies on key chemical transformations, including intramolecular Friedel-Crafts cyclization and reductive amination. The choice of reagents, catalysts, and reaction conditions can significantly impact the yield, purity, and stereoselectivity of the final product. The protocols and data presented in these application notes provide a valuable resource for researchers and professionals involved in the synthesis and development of sertraline and related compounds. Careful optimization of each step is crucial for achieving an efficient and scalable manufacturing process.

References

Uncharted Territory: The Anti-Inflammatory Potential of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid Awaits Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are keenly interested in novel compounds to combat inflammation. However, a thorough review of existing scientific literature reveals no specific experimental studies on the anti-inflammatory properties of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid. While the compound's structure suggests potential biological activity, its efficacy and mechanism of action in inflammatory pathways remain to be elucidated.

In the absence of direct data, this document provides a comprehensive set of generalized Application Notes and Protocols for the initial screening of a novel chemical entity (NCE), such as this compound, for anti-inflammatory activity. These protocols are based on established and widely used in vitro and in vivo models.

Application Notes: A Roadmap for Anti-Inflammatory Screening

The initial assessment of an NCE's anti-inflammatory potential typically involves a tiered approach, starting with simple, high-throughput in vitro assays and progressing to more complex in vivo models that mimic human disease states.[1][2] The goal is to characterize the compound's ability to modulate key inflammatory pathways and mediators.

Key In Vitro Assays for Initial Screening:

A variety of in vitro assays can be employed for the initial screening of natural products and synthetic compounds for their pharmacological properties, as they are generally cost-effective and time-efficient.[3][4]

  • Enzyme Inhibition Assays (COX/LOX): Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.[3][5] Assays measuring the inhibition of these enzymes provide a direct indication of a compound's potential anti-inflammatory effect.

  • Inhibition of Pro-inflammatory Cytokine Production: Assays measuring the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in cell lines such as LPS-stimulated RAW 264.7 macrophages are crucial.[6][7]

  • Nitric Oxide (NO) Inhibition Assay: Overproduction of nitric oxide is a hallmark of inflammation. The Griess assay is commonly used to quantify nitrite accumulation, an indicator of NO production, in cell culture supernatants.[7]

  • Membrane Stabilization Assay: The stabilization of the red blood cell membrane is analogous to the stabilization of the lysosomal membrane, which is important in limiting the inflammatory response.[6] This assay provides an indication of a compound's ability to protect cell membranes from damage.

Common In Vivo Models for Efficacy Testing:

Evaluating phytoconstituents and synthetic compounds in in-vivo animal models has been a cornerstone of drug development for assessing disease-specific anti-inflammatory properties.[2]

  • Carrageenan-Induced Paw Edema: This is a widely used and well-characterized model of acute inflammation. The reduction in paw swelling after administration of the test compound is a measure of its anti-inflammatory activity.

  • Croton Oil-Induced Ear Edema: This model is used to assess the topical anti-inflammatory activity of a compound.

  • Adjuvant-Induced Arthritis: This is a model of chronic inflammation that resembles human rheumatoid arthritis, allowing for the evaluation of a compound's efficacy in a more complex disease state.

Quantitative Data Summary

The following tables are templates for summarizing quantitative data obtained from the proposed experimental protocols.

Table 1: In Vitro Anti-inflammatory Activity of a Novel Chemical Entity (NCE)

AssayTest Concentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
COX-1 Inhibition 1
10
100
COX-2 Inhibition 1
10
100
5-LOX Inhibition 1
10
100
NO Production in RAW 264.7 cells 1
10
100
TNF-α Production in RAW 264.7 cells 1
10
100

Table 2: In Vivo Anti-inflammatory Activity of a Novel Chemical Entity (NCE) in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume at 3h (mL, Mean ± SD)% Inhibition of Edema
Vehicle Control --
NCE 10
30
100
Positive Control (e.g., Indomethacin) 10

Experimental Protocols

In Vitro Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Culture: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the NCE. After 1 hour, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, NCE at different doses, and a positive control group (e.g., Indomethacin).

  • Drug Administration: Administer the NCE or vehicle orally one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Visualizing the Inflammatory Cascade and Experimental Workflow

To better understand the context of these experiments, the following diagrams illustrate a simplified inflammatory signaling pathway and a typical experimental workflow for screening anti-inflammatory compounds.

G Simplified Inflammatory Signaling Pathway cluster_Nucleus Simplified Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Pathogen) TLR4 Toll-like Receptor 4 (TLR4) Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_pathway NF-κB Signaling Pathway MyD88->NFkB_pathway MAPK_pathway MAPK Signaling Pathway MyD88->MAPK_pathway NFkB NF-κB (p65/p50) NFkB_pathway->NFkB AP1 AP-1 (c-Fos/c-Jun) MAPK_pathway->AP1 Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression NFkB->Gene_Expression AP1->Nucleus AP1->Gene_Expression COX2 COX-2 Gene_Expression->COX2 iNOS iNOS Gene_Expression->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Inflammation Inflammation Cytokines->Inflammation Prostaglandins->Inflammation NO->Inflammation

Caption: A simplified diagram of a common inflammatory signaling pathway.

G Experimental Workflow for Anti-inflammatory Drug Screening Start Start: Novel Chemical Entity (NCE) InVitro In Vitro Screening Start->InVitro COX_LOX COX/LOX Inhibition Assays InVitro->COX_LOX NO_Cytokine NO & Cytokine Production Assays (e.g., in RAW 264.7 cells) InVitro->NO_Cytokine Membrane_Stab Membrane Stabilization Assay InVitro->Membrane_Stab Data_Analysis1 Data Analysis: Determine IC50 values COX_LOX->Data_Analysis1 NO_Cytokine->Data_Analysis1 Membrane_Stab->Data_Analysis1 InVivo In Vivo Efficacy Studies Data_Analysis1->InVivo Promising Results Paw_Edema Carrageenan-Induced Paw Edema InVivo->Paw_Edema Arthritis_Model Adjuvant-Induced Arthritis InVivo->Arthritis_Model Data_Analysis2 Data Analysis: Assess reduction in inflammation Paw_Edema->Data_Analysis2 Arthritis_Model->Data_Analysis2 Lead_Opt Lead Optimization Data_Analysis2->Lead_Opt Significant Efficacy End End: Preclinical Candidate Lead_Opt->End

Caption: A typical experimental workflow for screening novel anti-inflammatory compounds.

While specific data on this compound is not yet available, the provided protocols and frameworks offer a robust starting point for its investigation as a potential anti-inflammatory agent. The scientific community awaits future research that may uncover the therapeutic potential of this and other novel chemical entities.

References

Application Notes and Protocols for Antimicrobial Activity Assessment of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Phenylbutanoic acid derivatives, particularly those containing dichlorophenyl moieties, represent a class of compounds with potential antimicrobial properties. This document provides detailed protocols for the assessment of the antimicrobial activity of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid and its derivatives. It outlines standard methodologies, data presentation formats, and visual workflows to guide researchers in the systematic evaluation of these novel compounds. While specific quantitative data for the titled compounds are not extensively available in public literature, this guide utilizes data from structurally related compounds to illustrate the application of these protocols.

Data Presentation

Effective evaluation of novel antimicrobial agents requires a standardized approach to data presentation. Quantitative data, such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), should be summarized in clear, well-structured tables to facilitate comparison between different derivatives and against standard control antibiotics.

Table 1: Template for Minimum Inhibitory Concentration (MIC) Data

Researchers should use the following template to present their experimental findings. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period[1][2][3].

Test Compound/DerivativeMicroorganismGram StainMIC (µg/mL)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
Derivative 1Staphylococcus aureusGram-positiveAmpicillin
Derivative 1Bacillus subtilisGram-positiveAmpicillin
Derivative 1Escherichia coliGram-negativeTetracycline
Derivative 1Pseudomonas aeruginosaGram-negativeTetracycline
Derivative 2Staphylococcus aureusGram-positiveAmpicillin
Derivative 2Bacillus subtilisGram-positiveAmpicillin
Derivative 2Escherichia coliGram-negativeTetracycline
Derivative 2Pseudomonas aeruginosaGram-negativeTetracycline
Example Data
Compound 3¹Gram-positive strainsGram-positiveHigh Activity²Ampicillin
Compound 3¹Gram-negative strainsGram-negativeModerate Activity²Ampicillin

¹ Data for 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, a structurally related compound[4]. ² Activity levels are qualitative as reported in the source study. "High activity" corresponds to an inhibition zone diameter of 1.15-3.0 cm, and "moderate activity" to 0.6-1.4 cm[4]. Quantitative MIC values should be determined and reported.

Experimental Protocols

Two standard and widely accepted methods for determining the antimicrobial susceptibility of novel compounds are the Broth Microdilution method and the Agar Well Diffusion assay[5][6].

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a compound that inhibits the visible in vitro growth of a microorganism and is considered a gold standard for susceptibility testing[5][7][8][9].

Materials:

  • 96-well microtiter plates[1][5]

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ampicillin, Tetracycline)

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate sterile broth medium[3][10]

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile micropipettes and tips

  • Incubator (35-37°C)[1][5]

  • Microplate reader (optional, for OD measurement)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells[1].

  • Plate Preparation and Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column of dilutions.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Controls:

      • Growth Control: Wells containing broth and inoculum, but no test compound[7].

      • Sterility Control: Wells containing only sterile broth to check for contamination[7].

      • Positive Control: Wells containing a known antibiotic instead of the test compound.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours[3][5].

  • MIC Determination:

    • The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed[1][7]. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Protocol 2: Agar Well Diffusion Assay

This method is a preliminary test to qualitatively assess the antimicrobial activity of a compound. It is based on the diffusion of the compound through the agar and the subsequent inhibition of microbial growth, visible as a "zone of inhibition"[6][11][12].

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)[6][13]

  • Test compound solutions at various concentrations

  • Positive and negative controls (e.g., standard antibiotic and solvent, respectively)

  • Sterile micropipettes and tips

  • Incubator (35-37°C)

Procedure:

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Evenly streak the swab over the entire surface of an MHA plate to create a bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage[12].

    • Allow the plate to dry for a few minutes.

  • Well Creation:

    • Use a sterile cork borer to punch uniform wells into the agar[6][13].

    • Aseptically remove the agar plugs.

  • Application of Test Compound:

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well[6].

    • Add the positive control (antibiotic) and negative control (solvent) to separate wells on the same plate[11].

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours[12].

  • Result Measurement:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).

    • The size of the zone is proportional to the antimicrobial activity of the compound.

Visualizations

Experimental and Logical Workflows

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Antimicrobial Assays cluster_analysis Phase 3: Data Analysis Compound Synthesize & Purify Derivatives Qualitative Qualitative Screening (Agar Well Diffusion) Compound->Qualitative Quantitative Quantitative Testing (Broth Microdilution) Compound->Quantitative Media Prepare Culture Media (Broth & Agar) Media->Qualitative Media->Quantitative Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Qualitative Inoculum->Quantitative Zone Measure Zones of Inhibition (mm) Qualitative->Zone MIC Determine MIC (µg/mL) Quantitative->MIC Report Summarize Data & Draw Conclusions Zone->Report MIC->Report

Caption: General workflow for antimicrobial activity assessment.

G start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum to ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum add_inoculum Inoculate Wells with Bacterial Suspension dilute_inoculum->add_inoculum prep_plate Prepare Serial Dilutions of Compound in 96-Well Plate prep_plate->add_inoculum incubate Incubate Plate (37°C for 16-20h) add_inoculum->incubate read_results Visually Inspect for Turbidity or Read OD at 600nm incubate->read_results determine_mic Identify Lowest Concentration with No Visible Growth read_results->determine_mic end End: MIC Value Determined determine_mic->end

Caption: Protocol workflow for the Broth Microdilution assay.

Postulated Antimicrobial Signaling Pathway

The precise mechanism of action for this compound derivatives is not well-established. However, like many weak organic acids, they are postulated to exert their antimicrobial effects by disrupting fundamental cellular processes in bacteria.

G Membrane Membrane Dissociation Dissociation Membrane->Dissociation pH_Drop pH_Drop Dissociation->pH_Drop Anion_Accumulation Anion_Accumulation Dissociation->Anion_Accumulation Proton_Motive_Force Proton_Motive_Force pH_Drop->Proton_Motive_Force Metabolism Metabolism Anion_Accumulation->Metabolism DNA_Synth DNA_Synth Anion_Accumulation->DNA_Synth Growth_Inhibition Growth_Inhibition Proton_Motive_Force->Growth_Inhibition Metabolism->Growth_Inhibition DNA_Synth->Growth_Inhibition

Caption: Postulated antimicrobial mechanism for organic acid derivatives.

References

Application Notes and Protocols: Cyclization of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid to Tetralone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the intramolecular Friedel-Crafts cyclization of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid to its corresponding tetralone, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. This tetralone is a critical intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI), sertraline.[1] Three common and effective methods for this transformation are presented: direct cyclization using polyphosphoric acid (PPA) or methanesulfonic acid (MSA), and a two-step procedure involving conversion to the acyl chloride followed by cyclization with aluminum chloride (AlCl₃).

Introduction

The intramolecular Friedel-Crafts acylation of 4-arylbutanoic acids is a fundamental and widely utilized method for the synthesis of tetralones. In the context of sertraline synthesis, the cyclization of this compound is a key bond-forming reaction that constructs the core bicyclic structure of the target molecule. The choice of cyclization agent can significantly impact the reaction's efficiency, yield, and scalability. This document outlines and compares three established protocols to assist researchers in selecting the most suitable method for their specific needs.

Reaction Overview

The cyclization proceeds via an electrophilic aromatic substitution mechanism, where the carboxylic acid, or its more reactive acyl chloride derivative, is activated by a strong acid or Lewis acid to generate an acylium ion. This electrophile is then attacked by the pendant phenyl ring to form the six-membered tetralone ring system.

Caption: General reaction scheme for the cyclization.

Data Presentation: Comparison of Cyclization Methods

The following table summarizes the key quantitative data for the three different cyclization protocols. These values are based on literature precedents for similar 4-arylbutanoic acids and represent typical outcomes.

MethodReagentsSolventTemperature (°C)Reaction Time (hours)Typical Yield (%)
Method 1: Polyphosphoric Acid (PPA) Polyphosphoric AcidNone (neat)80 - 1001 - 385 - 95
Method 2: Methanesulfonic Acid (MSA) Methanesulfonic AcidNone (neat)85 - 1101 - 380 - 90
Method 3: Acyl Chloride with AlCl₃ 1. Thionyl Chloride2. Aluminum ChlorideDichloromethane0 to RT2 - 480 - 90

Experimental Protocols

Method 1: Cyclization using Polyphosphoric Acid (PPA)

This method offers high yields and operational simplicity, as PPA serves as both the reagent and the solvent.

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add this compound (1 equivalent).

  • Add polyphosphoric acid (10-15 parts by weight relative to the starting material).

  • Heat the mixture with stirring to 80-100°C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude tetralone.

  • Purify the product by recrystallization or column chromatography.

PPA_Workflow start Mix Starting Material and PPA heat Heat to 80-100°C for 1-3h start->heat quench Quench with Ice-Water heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify

Caption: Workflow for PPA-mediated cyclization.

Method 2: Cyclization using Methanesulfonic Acid (MSA)

MSA is a strong, non-oxidizing acid that can be a less viscous and easier-to-handle alternative to PPA.

Materials:

  • This compound

  • Methanesulfonic acid (MSA)

  • Ice

  • Water

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1 equivalent) in a suitable reaction vessel, add methanesulfonic acid (approximately 10 mL per gram of starting material).

  • Heat the reaction mixture to 85-110°C for 1-3 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it into a beaker containing ice and water.

  • Extract the product with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude tetralone by appropriate methods.

MSA_Workflow start Dissolve Starting Material in MSA heat Heat to 85-110°C for 1-3h start->heat quench Quench with Ice-Water heat->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify

Caption: Workflow for MSA-mediated cyclization.

Method 3: Two-Step Cyclization via Acyl Chloride with Aluminum Chloride (AlCl₃)

This classic Friedel-Crafts acylation protocol involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by a Lewis acid-catalyzed cyclization.[2][3][4][5]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Formation of the Acyl Chloride

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Add thionyl chloride (1.5-2.0 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • In a separate flame-dried flask under an inert atmosphere, prepare a suspension of anhydrous aluminum chloride (1.1-1.3 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product as required.

AlCl3_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Cyclization start1 Dissolve Acid in DCM add_socl2 Add Thionyl Chloride start1->add_socl2 stir1 Stir at RT for 1-2h add_socl2->stir1 concentrate1 Concentrate to Crude Acyl Chloride stir1->concentrate1 add_acyl_chloride Add Acyl Chloride Solution concentrate1->add_acyl_chloride start2 Suspend AlCl3 in DCM at 0°C start2->add_acyl_chloride stir2 Stir and Warm to RT for 1-2h add_acyl_chloride->stir2 quench Quench with Ice/HCl stir2->quench extract Extract and Wash quench->extract dry Dry, Concentrate, and Purify extract->dry

Caption: Workflow for the two-step AlCl₃-mediated cyclization.

Concluding Remarks

The choice of method for the cyclization of this compound depends on several factors including the desired scale of the reaction, available equipment, and handling considerations for the reagents. The PPA and MSA methods are more direct, while the AlCl₃ protocol, though involving an extra step, is a classic and reliable method for intramolecular Friedel-Crafts acylations. All three methods are capable of producing the desired tetralone intermediate in high yield, which is a crucial step in the synthesis of sertraline and other related pharmaceutical compounds.

References

Application Notes & Protocols: Development of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid is a well-established synthetic intermediate, notably in the production of the selective serotonin reuptake inhibitor (SSRI), sertraline.[1] Its structural similarity to 4-phenylbutyric acid (4-PBA), a known chemical chaperone and histone deacetylase (HDAC) inhibitor, suggests that derivatives of this scaffold could possess a wide range of therapeutic activities.[1][2] Butyric acid and its analogues have been investigated for their roles in gene expression, cell differentiation, apoptosis, and growth control, making them promising candidates for new drug discovery initiatives, particularly in oncology and neurology.[3][4]

These application notes provide a framework for the synthesis and evaluation of novel derivatives of this compound. The goal is to explore their potential as modulators of key cellular pathways, such as those governed by HDACs and endoplasmic reticulum (ER) stress, to identify new lead compounds for therapeutic development.

2. Potential Mechanisms and Signaling Pathways

The therapeutic potential of butyric acid derivatives is linked to several cellular mechanisms. Two prominent pathways are proposed as primary targets for novel analogues of this compound: HDAC inhibition and modulation of the ER stress response.

  • HDAC Inhibition: Butyric acid derivatives are known to inhibit histone deacetylases (HDACs).[4] Inhibition of HDACs leads to hyperacetylation of histone proteins, relaxing the chromatin structure and altering the expression of genes involved in cell cycle arrest, differentiation, and apoptosis. This mechanism is a validated target in cancer therapy.

  • ER Stress Modulation: As a chemical chaperone, 4-PBA helps maintain protein folding homeostasis within the endoplasmic reticulum, thereby reducing ER stress and preventing apoptosis.[1][5] Derivatives could be developed to enhance this activity, offering potential treatments for diseases associated with protein misfolding, such as neurodegenerative disorders.[2][6]

G cluster_0 Drug Action cluster_1 Cellular Targets & Pathways cluster_2 Downstream Effects Derivative Butanoic Acid Derivative HDAC HDAC Inhibition Derivative->HDAC ER_Stress ER Stress Modulation Derivative->ER_Stress Histones Histone Hyperacetylation HDAC->Histones leads to Prot_Folding Correct Protein Folding ER_Stress->Prot_Folding promotes Gene_Exp Altered Gene Expression (e.g., p21, Bax) Histones->Gene_Exp causes UPR Reduced Unfolded Protein Response (UPR) Prot_Folding->UPR results in Apoptosis Apoptosis / Cell Cycle Arrest Gene_Exp->Apoptosis induces Survival Enhanced Cell Survival UPR->Survival leads to

Caption: Proposed signaling pathways for novel derivatives.

3. Experimental Protocols

A systematic approach from synthesis to biological evaluation is critical for identifying promising drug candidates.

3.1. General Synthesis Protocol for Novel Derivatives

The synthesis of this compound can be achieved through methods like hydrogenation of its corresponding butenoic acid precursor.[7] The carboxylic acid moiety provides a convenient handle for generating a library of derivatives (e.g., amides, esters) via standard coupling reactions.

G Start Start: 4-(3,4-Dichlorophenyl) -4-phenylbut-3-enoic acid Step1 Hydrogenation (e.g., 5% Pd/C, H2) in Ethyl Acetate Start->Step1 Intermediate Core Scaffold: 4-(3,4-Dichlorophenyl) -4-phenylbutanoic acid Step1->Intermediate Step2 Activation of Carboxylic Acid (e.g., SOCl2, EDCI/HOBt) Intermediate->Step2 Step3 Nucleophilic Addition (Amine or Alcohol) Step2->Step3 Library Library of Amide/Ester Derivatives Step3->Library Purify Purification (Chromatography, Recrystallization) Library->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize

Caption: General workflow for derivative synthesis.

Protocol 3.1.1: Synthesis of Amide Derivatives

  • Activation: Dissolve 1 equivalent of this compound in a dry, aprotic solvent (e.g., Dichloromethane, DMF). Add 1.2 equivalents of a coupling agent (e.g., EDCI) and 1.2 equivalents of an activator (e.g., HOBt). Stir the mixture at room temperature for 30 minutes.

  • Coupling: Add 1.2 equivalents of the desired primary or secondary amine to the reaction mixture. If the amine is a salt, add 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

3.2. In Vitro Screening Protocols

A tiered screening approach is recommended to efficiently identify active compounds.

Protocol 3.2.1: Primary Screening - MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells and is commonly used to assess cell viability and the cytotoxic potential of compounds.[8]

G Start Seed Cells in 96-well Plate (e.g., 5x10³ cells/well) Incubate1 Incubate 24h (37°C, 5% CO2) Start->Incubate1 Treat Treat with Serial Dilutions of Test Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent (e.g., 10 µL of 5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO, Sorenson's buffer) Incubate3->Solubilize Measure Measure Absorbance (490-570 nm) Solubilize->Measure Analyze Calculate IC50 Values Measure->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 3,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%). Replace the old medium with medium containing the test compounds. Include vehicle-only controls and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a plate reader at a wavelength of 490-570 nm.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and fit the data using a four-parameter logistic function to determine the IC₅₀ value.[9]

Protocol 3.2.2: Secondary Screening - GABA-A Receptor Binding Assay

Given the structural similarity of butyric acid to GABA, a competitive radioligand binding assay can determine if derivatives interact with GABA receptors.[10]

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or a specific region like the cortex.

  • Assay Setup: In microcentrifuge tubes, combine the following in a total volume of 1 mL using a Tris-citrate buffer:

    • Total Binding: 8.0 nM [³H]GABA and brain membranes.[10]

    • Non-displaceable Binding: 8.0 nM [³H]GABA, 200 µM bicuculline methiodide (to block GABA-A sites), and brain membranes.[10]

    • Competition: 8.0 nM [³H]GABA, various concentrations of the test compound, and brain membranes.

  • Incubation: Incubate the tubes at 4°C for 20 minutes.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-displaceable binding from total binding. Plot the percentage of specific binding against the log of the competitor concentration to determine the IC₅₀, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[11]

4. Data Presentation

Quantitative data from screening assays should be summarized in tables to facilitate comparison between derivatives.

Table 1: Cytotoxicity of this compound Derivatives

Compound ID Modification Cell Line IC₅₀ (µM) ± SD
Parent Carboxylic Acid MCF-7 > 100
DERIV-001 Methyl Ester MCF-7 75.4 ± 5.2
DERIV-002 N-propyl Amide MCF-7 42.1 ± 3.8
DERIV-003 N-benzyl Amide MCF-7 15.8 ± 1.9

| Doxorubicin | (Positive Control) | MCF-7 | 0.8 ± 0.1 |

Table 2: GABA-A Receptor Binding Affinity of Active Derivatives

Compound ID IC₅₀ (µM) ± SD Kᵢ (µM)
DERIV-003 25.3 ± 2.1 18.5
DERIV-008 9.7 ± 1.1 7.1

| GABA | 0.012 ± 0.002 | 0.009 |

5. Overall Drug Discovery Workflow

The development of novel derivatives follows a logical progression from initial design to the identification of a lead candidate.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Design Library Design & Synthesis Primary Primary Screening (e.g., Cytotoxicity) Design->Primary Hits Secondary Secondary Screening (Target-based Assays) Primary->Secondary Confirmed Hits SAR SAR Studies Secondary->SAR Structure-Activity Relationship SAR->Design Iterative Design ADME In Vitro ADME/ Tox Profiling SAR->ADME InVivo In Vivo Efficacy (Animal Models) ADME->InVivo Optimized Lead Candidate Lead Candidate Selection InVivo->Candidate

Caption: High-level workflow for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid, a critical intermediate in the production of the antidepressant Sertraline.[1][2]

Synthesis Overview

Two primary synthetic routes are commonly employed to produce this compound. The first involves a multi-step process beginning with a keto acid, which proceeds through a lactone intermediate followed by a Friedel-Crafts alkylation.[1][3] The second route utilizes the hydrogenation of an unsaturated butenoic acid precursor.[4][5]

cluster_A Route A: Friedel-Crafts Pathway cluster_B Route B: Hydrogenation Pathway startA 4-(3,4-Dichlorophenyl)- 4-ketobutanoic Acid hydroxy_acid 4-(3,4-Dichlorophenyl)- 4-hydroxybutanoic Acid startA->hydroxy_acid Reduction (e.g., NaBH4) lactone 5-(3,4-Dichlorophenyl)- dihydro-2(3H)-furanone hydroxy_acid->lactone Lactonization (Heat, Acid) product 4-(3,4-Dichlorophenyl)- 4-phenylbutanoic Acid lactone->product Friedel-Crafts Alkylation (Benzene, AlCl3) startB 3,4-Dichlorobenzophenone + Diethyl Succinate butenoic_acid 4-(3,4-Dichlorophenyl)- 4-phenylbut-3-enoic Acid startB->butenoic_acid Stobbe Condensation, Hydrolysis, Decarboxylation butenoic_acid->product Catalytic Hydrogenation (H2, Pd/C)

Caption: Primary synthetic pathways to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound? A1: The two most prevalent methods are a three-step process starting from 4-(3,4-dichlorophenyl)-4-ketobutanoic acid via a lactone intermediate and Friedel-Crafts alkylation, and a route involving the catalytic hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid.[1][4]

Q2: Which synthetic route generally provides a higher yield? A2: The three-step process involving the Friedel-Crafts alkylation of a gamma-butyrolactone intermediate is reported to produce the final product in high yield, with some patents claiming up to 91%.[1][3]

Q3: How can I prepare the starting material, 4-(3,4-dichlorophenyl)-4-ketobutanoic acid? A3: This starting material is a known compound and can be synthesized using conventional methods, such as the one described by E. A. Steck et al. in the Journal of the American Chemical Society.[3]

Q4: What analytical methods are suitable for monitoring reaction progress? A4: Standard chromatographic techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for monitoring the consumption of starting materials and the formation of intermediates and the final product. Spectroscopic methods like NMR can be used to confirm the structure of the products.[2]

Q5: What is the typical melting point of the final product? A5: The reported melting point for this compound is in the range of 118-122°C.[1][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, focusing on the high-yield Friedel-Crafts pathway (Route A).

start Low or No Yield Observed check_fc Is the issue in the Friedel-Crafts Alkylation step? start->check_fc check_precursor Is the issue in a preceding step (Reduction/Lactonization)? start->check_precursor catalyst_activity Check Catalyst Activity (e.g., AlCl3) check_fc->catalyst_activity Yes conditions Verify Reaction Conditions check_fc->conditions Yes workup Review Workup Procedure check_fc->workup Yes catalyst_solution Use fresh, anhydrous catalyst. Increase molar ratio if necessary. catalyst_activity->catalyst_solution conditions_solution Ensure anhydrous solvent (Benzene). Maintain temperature at 10-30°C. conditions->conditions_solution workup_solution Quench carefully onto ice/HCl. Perform thorough extraction. workup->workup_solution verify_lactone Verify Purity of Lactone Intermediate check_precursor->verify_lactone Yes purify_lactone Purify intermediate before use. Confirm structure via NMR/IR. verify_lactone->purify_lactone

Caption: Troubleshooting workflow for low yield in the synthesis pathway.

Friedel-Crafts Alkylation Step (Route A)

Problem: Low or no yield of this compound.

  • Potential Cause 1: Inadequate Catalyst Activity.

    • Question: Is your Lewis acid catalyst (e.g., AlCl₃) fresh and anhydrous?

    • Answer: Lewis acids like aluminum chloride are highly hygroscopic and lose activity upon exposure to moisture. This is a common cause of failure in Friedel-Crafts reactions.[6]

    • Recommended Solution: Use a freshly opened container of AlCl₃ or sublime the catalyst before use. Ensure all glassware and solvents are rigorously dried. It may be necessary to use a stoichiometric amount or more of the catalyst, as the carboxylic acid product can form a complex with it.[6]

  • Potential Cause 2: Suboptimal Reaction Temperature.

    • Question: Are you maintaining the correct reaction temperature?

    • Answer: The Friedel-Crafts alkylation step is temperature-sensitive.

    • Recommended Solution: The reaction should be conducted at a temperature between 10°C and 30°C to ensure optimal conversion and minimize side reactions.[3]

  • Potential Cause 3: Inefficient Workup and Product Isolation.

    • Question: Is your workup procedure effectively isolating the product?

    • Answer: Improper quenching or extraction can lead to significant product loss.

    • Recommended Solution: The reaction mixture should be carefully poured onto a mixture of stirred ice and concentrated hydrochloric acid. This breaks up the catalyst-product complex. Following this, ensure a thorough extraction with a suitable organic solvent to isolate the product from the aqueous phase.[3]

Hydrogenation Step (Route B)

Problem: Incomplete conversion of the butenoic acid to the butanoic acid.

  • Potential Cause 1: Catalyst Deactivation.

    • Question: Is your Palladium on Carbon (Pd/C) catalyst active?

    • Answer: The activity of hydrogenation catalysts can diminish over time or be poisoned by impurities in the substrate or solvent.

    • Recommended Solution: Use a fresh batch of 5% Pd/C catalyst. Ensure the substrate and solvent (e.g., ethyl acetate) are of high purity.[4]

  • Potential Cause 2: Insufficient Reaction Time or Hydrogen Pressure.

    • Question: Has the reaction been allowed to proceed to completion?

    • Answer: Catalytic hydrogenation can sometimes be slow, especially at atmospheric pressure.

    • Recommended Solution: Allow the reaction to proceed until hydrogen uptake ceases. This may take up to 24 hours at room temperature and atmospheric pressure.[4] Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields for the key steps in the high-yield Friedel-Crafts synthesis route.

StepReactant(s)Key Reagents/CatalystSolventTemperature (°C)TimeReported YieldReference
1. Reduction 4-(3,4-Dichlorophenyl)-4-ketobutanoic acidSodium Borohydride (NaBH₄)Aqueous NaOH20 - 30°C18 hoursHigh (used in situ)[3]
2. Lactonization 4-(3,4-Dichlorophenyl)-4-hydroxybutanoic acidHydrochloric Acid (HCl)Water57 - 62°C~1 hourHigh (used in situ)[3]
3. Alkylation 5-(3,4-Dichlorophenyl)-dihydro-2(3H)-furanoneBenzene, Aluminum Chloride (AlCl₃)Benzene10 - 30°CN/A91%[1],[3]
Hydrogenation 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid5% Pd/C, H₂Ethyl AcetateRoom Temp.~24 hours~100% (crude)[4]

Experimental Protocols

Protocol 1: Three-Step Synthesis via Friedel-Crafts Alkylation (Based on US Patent 4,777,288)[3]

Step A: Reduction to 4-(3,4-Dichlorophenyl)-4-hydroxybutanoic acid

  • Dissolve 4-(3,4-dichlorophenyl)-4-ketobutanoic acid (0.781 mole) in 1.5 L of 1.0N aqueous sodium hydroxide solution at room temperature.

  • Cool the solution to 20°C.

  • Over a period of four hours, add sodium borohydride (0.39 mole) in small portions, maintaining the temperature between 20-30°C.

  • Stir the resulting mixture at room temperature for 18 hours. The product, 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid, is formed in solution and used directly in the next step.

Step B: Conversion to 5-(3,4-Dichlorophenyl)-dihydro-2(3H)-furanone

  • Heat the aqueous alkaline solution from Step A to 57-62°C.

  • Slowly add 5.8N hydrochloric acid dropwise over approximately 65 minutes. Be cautious of initial foaming.

  • Continue stirring at 57-62°C for an additional 30 minutes after the acid addition is complete.

  • Cool the reaction mixture to 20-25°C, which will cause an oil to separate.

  • Extract the mixture three times with methylene chloride.

  • Combine the organic extracts, wash with water, and then dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude lactone as an oil, which is used directly.

Step C: Friedel-Crafts Alkylation to this compound

  • Prepare a slurry of anhydrous aluminum chloride (0.48 mole) in benzene (1.49 moles).

  • To this well-stirred slurry, add a solution of the crude lactone from Step B (0.24 mole) dissolved in benzene.

  • Stir the reaction mixture at a temperature between 10°C and 30°C until the reaction is substantially complete.

  • Pour the reaction mixture onto a stirred mixture of ice and concentrated hydrochloric acid.

  • Separate the organic phase, evaporate the solvent, and crystallize the resulting residue to obtain the final product. A yield of 91% has been reported for this step.[1]

Protocol 2: Synthesis via Hydrogenation (Based on PrepChem)[4]
  • Dissolve 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid (0.73 mole) in 2 L of ethyl acetate.

  • Add 8 grams of 5% Palladium on Carbon (Pd/C) catalyst to the solution.

  • Hydrogenate the mixture at atmospheric pressure and room temperature.

  • Continue the reaction until hydrogen uptake ceases (approximately 24 hours).

  • Remove the catalyst by filtration.

  • Evaporate the filtrate under vacuum to yield the product as a light brown oil.

  • The crude product can be further purified by crystallization from hexane.

References

Technical Support Center: Synthesis of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid. This key intermediate is crucial in the production of the antidepressant sertraline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent synthetic routes.

Issue 1: Low Yield in Friedel-Crafts Acylation of 1,2-Dichlorobenzene

  • Question: My Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride is resulting in a low yield of the desired 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. What are the possible causes and solutions?

  • Answer: Low yields in this step can be attributed to several factors:

    • Moisture: The presence of moisture can deactivate the Lewis acid catalyst (e.g., AlCl₃). Ensure all glassware is oven-dried and reagents are anhydrous.

    • Catalyst Activity: The quality and activity of the Lewis acid are critical. Use freshly opened or properly stored catalyst. The molar ratio of the catalyst to the reactants should be optimized; typically, a slight excess of the catalyst is used.

    • Reaction Temperature: The reaction is typically exothermic. Maintaining the optimal temperature is crucial. Overheating can lead to side reactions and decomposition, while a temperature that is too low may result in an incomplete reaction.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Issue 2: Presence of Isomeric Impurities

  • Question: I am observing isomeric impurities in my product. How can I identify and minimize their formation?

  • Answer: The Friedel-Crafts acylation of 1,2-dichlorobenzene is prone to the formation of regioisomers. The primary product is the desired 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. However, the formation of 4-(2,3-dichlorophenyl)-4-oxobutanoic acid is a common side reaction.[1]

    • Identification: These isomers can be identified and quantified using techniques like HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The different substitution patterns on the aromatic ring will result in distinct signals in the aromatic region of the NMR spectrum.

    • Minimization: The regioselectivity of the Friedel-Crafts acylation can be influenced by the choice of solvent and catalyst. Running the reaction in a solvent like nitrobenzene has been shown to favor the formation of the 3,4-disubstituted product.[1]

    • Purification: If isomeric impurities are formed, they can often be separated from the desired product by crystallization, taking advantage of differences in solubility and crystal packing.

Issue 3: Incomplete Reduction of the Keto-Acid

  • Question: During the reduction of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, I am observing incomplete conversion to the corresponding hydroxy acid. What could be the issue?

  • Answer: Incomplete reduction can be due to:

    • Reducing Agent: The choice and amount of the reducing agent (e.g., sodium borohydride) are critical. Ensure an adequate molar excess of the reducing agent is used.

    • Reaction Conditions: The reaction temperature and time should be optimized to ensure complete conversion. The reduction is typically carried out at a controlled temperature.

    • pH of the Medium: For reductions with borohydrides, the pH of the reaction medium can influence the rate and completeness of the reaction.

Issue 4: Side Reactions during Friedel-Crafts Alkylation with the Lactone Intermediate

  • Question: What are the potential side reactions during the Friedel-Crafts alkylation of benzene with 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone?

  • Answer: While this reaction is reported to be relatively clean, potential side reactions inherent to Friedel-Crafts alkylations include:

    • Polyalkylation: Although less common with lactones compared to alkyl halides, the product, this compound, could potentially undergo further reaction with the electrophilic intermediate. Using a large excess of benzene can minimize this.

    • Isomerization: Rearrangement of the alkylating agent is unlikely with this specific lactone structure. However, isomerization of the dichlorophenyl group under harsh Lewis acid conditions, while not widely reported for this specific reaction, is a theoretical possibility.

Issue 5: Incomplete Hydrogenation of 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic Acid

  • Question: My hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid to the final product is not going to completion. How can I improve this?

  • Answer: Incomplete hydrogenation can be addressed by:

    • Catalyst Activity: The palladium on carbon (Pd/C) catalyst can lose activity. Use a fresh batch of catalyst or ensure the existing catalyst has not been poisoned.

    • Hydrogen Pressure: The reaction is typically run under atmospheric or slightly positive pressure of hydrogen. Ensure a continuous supply of hydrogen.

    • Reaction Time: The hydrogenation of this substrate can be slow. Allow for sufficient reaction time, monitoring the uptake of hydrogen.[2]

    • Solvent Purity: Impurities in the solvent can poison the catalyst. Use a high-purity solvent.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: There are two primary synthetic routes:

  • Friedel-Crafts Route: This multi-step synthesis typically starts with the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride to form 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. This intermediate is then reduced to the corresponding hydroxy acid, which is cyclized to 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone. Finally, a Friedel-Crafts alkylation of benzene with this lactone yields the desired product.

  • Hydrogenation Route: This route involves the catalytic hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid.[2]

Q2: What are the most common impurities I should expect?

A2: The most common impurities depend on the synthetic route:

  • Friedel-Crafts Route:

    • Isomeric Keto-acids: 4-(2,3-dichlorophenyl)-4-oxobutanoic acid from the initial acylation step.[1]

    • Unreacted Intermediates: Residual 4-(3,4-dichlorophenyl)-4-oxobutanoic acid or 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone.

  • Hydrogenation Route:

    • Unsaturated Precursor: Unreacted 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity, as well as for detecting and quantifying isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and intermediates, and for identifying the structure of unknown impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

Data Presentation

Table 1: Key Intermediates and Potential Side Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
4-(3,4-Dichlorophenyl)-4-oxobutanoic acidC₁₀H₈Cl₂O₃247.08Key intermediate in the Friedel-Crafts route.
4-(2,3-Dichlorophenyl)-4-oxobutanoic acidC₁₀H₈Cl₂O₃247.08Common regioisomeric impurity from the Friedel-Crafts acylation.[1]
4-(3,4-Dichlorophenyl)-4-hydroxybutanoic acidC₁₀H₁₀Cl₂O₃249.09Intermediate formed from the reduction of the keto-acid.
5-(3,4-Dichlorophenyl)-dihydro-2(3H)-furanoneC₁₀H₈Cl₂O₂231.08Lactone intermediate for the final Friedel-Crafts alkylation.
4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acidC₁₆H₁₂Cl₂O₂307.17Starting material for the hydrogenation route.[2]

Experimental Protocols

Protocol 1: Synthesis via Hydrogenation of 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic Acid [2]

  • Dissolution: Dissolve 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid (1.0 eq) in ethyl acetate.

  • Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction may take up to 24 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., hexane) to obtain this compound.

Mandatory Visualization

Synthesis_Side_Reactions cluster_main Main Synthetic Pathway (Friedel-Crafts Route) cluster_side Potential Side Reactions A 1,2-Dichlorobenzene + Succinic Anhydride B 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid A->B Friedel-Crafts Acylation (AlCl3) S1 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid A->S1 Regioisomer Formation C 4-(3,4-Dichlorophenyl)-4-hydroxybutanoic acid B->C Reduction (e.g., NaBH4) S2 Unreacted 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid B->S2 Incomplete Reduction D 5-(3,4-Dichlorophenyl)-dihydro- 2(3H)-furanone C->D Lactonization (Acid catalyst) E This compound D->E Friedel-Crafts Alkylation (Benzene, AlCl3) S3 Polyalkylation Products D->S3 Further Alkylation

Caption: Friedel-Crafts synthesis pathway and potential side reactions.

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Detected? start->impurity low_yield->impurity No check_reagents Check Reagent Purity & Anhydrous Conditions low_yield->check_reagents Yes identify_impurity Identify Impurity (NMR, HPLC, MS) impurity->identify_impurity Yes optimize_conditions Optimize Temp., Time, & Catalyst Ratio check_reagents->optimize_conditions isomeric Isomeric Impurity? identify_impurity->isomeric unreacted_sm Unreacted Starting Material? isomeric->unreacted_sm No change_solvent Modify Solvent/Catalyst for Regioselectivity isomeric->change_solvent Yes purify Purify by Crystallization or Chromatography unreacted_sm->purify No drive_reaction Increase Reaction Time, Temp., or Reagent Excess unreacted_sm->drive_reaction Yes change_solvent->purify drive_reaction->purify

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of crude 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid (CAS: 79560-18-2).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My final product has a persistent yellow or brown tint. What is the likely cause and how can I remove it?

A1: A yellow or brown discoloration is typically due to the presence of residual oxidizable organic impurities or colored by-products from the synthesis.[1] Overheating during solvent evaporation can also contribute to discoloration.[2]

  • Recommended Solutions:

    • Activated Carbon Treatment: Before the final crystallization step, dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon (charcoal).[1][2] Heat the mixture for a short period, then perform a hot filtration to remove the carbon and the adsorbed impurities before allowing the solution to cool and crystallize.

    • Re-evaluate Workup: Ensure that all acidic or basic residues from the reaction workup have been completely removed, as they can sometimes lead to degradation and color formation.[2]

    • Avoid High Temperatures: Use a rotary evaporator at a moderate temperature to remove solvents and prevent thermal degradation of the product.[2]

Q2: I am experiencing significant product loss during purification. What are the common causes?

A2: Product loss can occur at several stages, most commonly during extraction or recrystallization.

  • During Acid-Base Extraction:

    • Incorrect pH: The most common issue is improper pH control. To extract the carboxylic acid into an aqueous basic layer, the pH must be at least 2-3 units above its pKa. To recover it into an organic layer, the pH must be at least 2-3 units below its pKa.[1][3]

    • Emulsion Formation: Emulsions can trap the product at the interface. Try adding brine (saturated NaCl solution) to break the emulsion.

  • During Recrystallization:

    • Using Too Much Solvent: Adding an excessive amount of solvent to dissolve the crude product will keep a significant portion of your compound in the solution (mother liquor) even after cooling.[4] Always use the minimum amount of hot solvent required for complete dissolution.[1][5]

    • Improper Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]

    • Cooling Too Quickly: Rapid cooling can lead to the formation of fine, impure crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1][4]

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated with impurities.

  • Troubleshooting Steps:

    • Slow Down Cooling: Allow the solution to cool very slowly to room temperature. Rapid cooling encourages oil formation.[4]

    • Add More Solvent: The concentration of the compound might be too high. Add a small amount of hot solvent to the oiled mixture and reheat until a clear solution is formed, then cool slowly.

    • Scratch the Flask: Gently scratch the inside of the flask at the liquid's surface with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[5]

    • Seed the Solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.[1][5]

    • Change the Solvent System: Try a different solvent or a mixture of solvents (e.g., toluene/petroleum ether or ethanol/water).[4]

Q4: How do I choose between recrystallization and column chromatography for purification?

A4: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is highly effective for removing small amounts of impurities from a solid product, especially if the impurities have different solubility profiles from the desired compound.[4] It is often the preferred method for final purification on a larger scale due to its simplicity and cost-effectiveness.

  • Silica Gel Column Chromatography is a powerful technique for separating the desired acid from impurities with different polarities, particularly if they are structurally similar to the product or present in large quantities.[2][4] It is excellent for obtaining very high purity material, especially on a smaller, laboratory scale.

Quantitative Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₁₆H₁₄Cl₂O₂[7]
Molecular Weight309.19 g/mol [8]
Melting Point118-120 °C[9]
Melting Point121-122 °C[10]
AppearanceSolid

Table 2: Example Purification Method Comparison

MethodPurity AchievedTypical YieldBest For
Recrystallization>98%85-95%Removing small amounts of impurities; Large scale.[11]
Column Chromatography>99%60-85%Separating closely related impurities; Small scale.
Acid-Base ExtractionVariable>90%Removing neutral or basic impurities.[3][4]

Table 3: Template for Solubility Screening

A systematic approach to solvent screening is crucial for developing an effective recrystallization protocol.[2]

SolventSolubility at 25°CSolubility at Boiling PointObservations
HexaneLowModerateReported as a crystallization solvent.[9]
TolueneLowHighPotential candidate.
EthanolHighHighLikely unsuitable for single-solvent recrystallization.
Ethyl AcetateModerateHighUsed as a solvent during synthesis.[9]
WaterInsolubleInsolubleUnsuitable.
Toluene/Hexane MixTo be determinedTo be determinedAnti-solvent system may be effective.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for purifying the crude product using a single solvent.

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but poorly soluble at room temperature (e.g., hexane, toluene/petroleum ether).[4][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent while heating and stirring (e.g., on a hot plate) to achieve complete dissolution.[1][5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and gently swirl for 5-10 minutes. Perform a hot filtration through a fluted filter paper to remove the carbon.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1][4]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated solid.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent. Confirm purity by melting point analysis.[1]

Protocol 2: Purification by Acid-Base Extraction

This technique is ideal for removing neutral or basic impurities.[4]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Basification: Add an aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH), to the separatory funnel.[3][4] The pH of the aqueous layer should be at least 2-3 units above the pKa of the carboxylic acid to convert it to its water-soluble carboxylate salt.[1]

  • Extraction: Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the product into a clean flask. Repeat the extraction of the organic layer 2-3 times with fresh aqueous base.

  • Wash (Optional): The combined aqueous extracts can be washed with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid, such as 2M hydrochloric acid (HCl), while stirring until the solution is acidic (pH < 4). The purified this compound will precipitate out as a solid.[3][4]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Protocol 3: Purification by Silica Gel Column Chromatography

This method is effective for separating compounds based on polarity.[2]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[2]

  • Sample Loading: Dissolve the crude product in a minimum amount of the chromatography eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds. For carboxylic acids, adding a small amount of acetic acid (0.5-1%) to the mobile phase can prevent streaking.[2]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.[2]

Visualizations

// Nodes Crude [label="Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve in\nOrganic Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="Acid-Base\nExtraction", fillcolor="#FBBC05", fontcolor="#202124"]; Chromatography [label="Column\nChromatography", fillcolor="#FBBC05", fontcolor="#202124"]; Recrystallize [label="Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="Pure Product", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Crude -> Dissolve [color="#5F6368"]; Dissolve -> Extract [label=" If neutral/basic\n impurities present", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Dissolve -> Chromatography [label=" If polar impurities\n present", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Extract -> Recrystallize [color="#5F6368"]; Chromatography -> Recrystallize [color="#5F6368"]; Dissolve -> Recrystallize [label=" Directly if impurities\n are minor", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Recrystallize -> Pure [color="#5F6368"]; } dot Caption: General experimental workflow for purification options.

// Nodes Start [label="Crude material dissolved\nin hot solvent and cooled", fillcolor="#F1F3F4", fontcolor="#202124"]; Q1 [label="Did crystals form?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Collect Crystals\n(Vacuum Filtration)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Q2 [label="Is the product an oil?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_Clear [label="Solution remains clear\n(No precipitation)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Actions for Oiling Out A_Oil1 [label="Re-heat, add more solvent,\ncool very slowly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A_Oil2 [label="Change solvent system", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Actions for No Precipitation A_Clear1 [label="Scratch inner surface\nof flask", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A_Clear2 [label="Add a seed crystal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A_Clear3 [label="Evaporate some solvent\nto concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Q1 [color="#5F6368"]; Q1 -> Success [label="Yes", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Q1 -> Q2 [label="No", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Q2 -> A_Oil1 [label="Yes", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; A_Oil1 -> A_Oil2 [style=dashed, color="#5F6368"]; Q2 -> Sol_Clear [label="No", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Sol_Clear -> A_Clear1 [color="#5F6368"]; A_Clear1 -> A_Clear2 [style=dashed, color="#5F6368"]; A_Clear2 -> A_Clear3 [style=dashed, color="#5F6368"]; } dot Caption: Troubleshooting decision tree for failed recrystallization.

// Nodes Start [label="{Crude Mixture\n(R-COOH + Neutral Impurity)} | {Dissolved in Organic Solvent (e.g., Ether)}", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="{Add Aqueous Base (e.g., NaHCO₃)\nShake and Separate Layers}", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

OrganicLayer [label="{ Organic Layer | Neutral Impurity}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AqueousLayer [label="{ Aqueous Layer | Sodium Carboxylate (R-COO⁻ Na⁺)}", fillcolor="#34A853", fontcolor="#FFFFFF"];

Step2 [label="{Add Aqueous Acid (e.g., HCl)}", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="{Precipitated Solid\n(Pure R-COOH)}", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1 [color="#5F6368"]; Step1 -> OrganicLayer [label=" Top Layer", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Step1 -> AqueousLayer [label="Bottom Layer ", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; AqueousLayer -> Step2 [color="#5F6368"]; Step2 -> Final [color="#5F6368"]; } dot Caption: Logical workflow for purification by acid-base extraction.

References

challenges in the industrial scale-up of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale-up of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid, a key intermediate in the synthesis of pharmaceuticals like sertraline.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the industrial production of this compound?

A1: Two primary routes are commonly employed for the industrial synthesis of this compound:

  • Three-Step Process via Friedel-Crafts Alkylation: This process involves the reduction of 4-(3,4-dichlorophenyl)-4-ketobutanoic acid to 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid, followed by conversion to the corresponding γ-butyrolactone intermediate, 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone. The final step is a Friedel-Crafts reaction of this intermediate with benzene to yield the desired product.[2][3]

  • Hydrogenation Route: This method involves the catalytic hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid over a suitable catalyst, such as palladium on carbon (Pd/C).[4][5]

Q2: What are the critical quality attributes of the final product?

A2: The critical quality attributes for this compound typically include:

  • Purity: High chemical purity is essential, with stringent limits on related substances and residual solvents.

  • Impurity Profile: The identity and quantity of any impurities must be well-characterized and controlled.

  • Physical Properties: Crystalline form, particle size distribution, and melting point can be important for downstream processing.

  • Residual Solvents: Levels of any solvents used in the synthesis and purification must be below the limits specified by regulatory guidelines.

Q3: What are the typical impurities that can be expected in the final product?

A3: While specific impurities can vary based on the synthetic route, potential impurities may include:

  • Unreacted Starting Materials: Residual amounts of the immediate precursor, such as 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid in the hydrogenation route.

  • Side-Reaction Products: In the Friedel-Crafts route, isomers or poly-alkylated species can form.[6][7]

  • Over-reduction or Incomplete Reduction Products: In the hydrogenation route, impurities from incomplete saturation of the double bond or over-reduction of the aromatic rings could occur.

  • Downstream Impurities: Impurities identified in the final active pharmaceutical ingredient (API), sertraline, such as 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalene and 1-(3,4-Dichlorophenyl)-1,2-dihydronaphthalene, could potentially have precursors in the intermediate step.[1]

Q4: What are the key safety considerations during the industrial scale-up?

A4: Key safety considerations include:

  • Handling of Hazardous Reagents: The use of strong Lewis acids like aluminum chloride in the Friedel-Crafts reaction requires careful handling due to its reactivity with moisture.[6]

  • Hydrogenation Safety: Catalytic hydrogenation involves flammable hydrogen gas under pressure, requiring specialized equipment and procedures to mitigate the risk of fire or explosion.

  • Thermal Hazards: Exothermic reactions need to be carefully controlled to prevent thermal runaways.

  • Waste Disposal: Proper procedures for the disposal of hazardous waste, including solvents and catalyst residues, must be in place.

Troubleshooting Guides

Section 1: Reaction and Synthesis Issues
Problem Potential Cause Troubleshooting Action
Low Yield in Friedel-Crafts Reaction 1. Inactive catalyst (e.g., moisture contamination of AlCl₃).2. Insufficient reaction time or temperature.3. Poor quality of starting materials.1. Ensure anhydrous conditions and use freshly opened or properly stored Lewis acid.[6]2. Optimize reaction parameters (time, temperature) through a Design of Experiments (DoE) approach.3. Qualify vendors and test raw materials for purity and reactivity.
Incomplete Hydrogenation 1. Catalyst deactivation or poisoning.2. Insufficient hydrogen pressure or reaction time.3. Poor mass transfer of hydrogen.1. Use a fresh batch of catalyst or screen for more robust catalysts. Consider catalyst regeneration if applicable.2. Increase hydrogen pressure and/or extend the reaction time. Monitor reaction progress by in-process controls (e.g., HPLC).3. Optimize agitation speed to improve gas-liquid dispersion.
Formation of By-products in Friedel-Crafts Reaction 1. Carbocation rearrangement leading to isomeric impurities.[7][8]2. Polyalkylation of the benzene ring.[7]3. Side reactions due to high temperatures.1. While less common in acylation, for alkylation, consider alternative catalysts or reaction conditions to minimize rearrangement.2. Use a stoichiometric excess of benzene to favor mono-alkylation.3. Maintain strict temperature control throughout the reaction.
Dehalogenation during Hydrogenation Presence of impurities that poison the catalyst or reaction conditions are too harsh.Screen catalyst for selectivity and optimize reaction conditions (temperature, pressure, solvent) to minimize dehalogenation.[4][5]
Section 2: Downstream Processing and Purification
Problem Potential Cause Troubleshooting Action
Difficulty in Product Isolation 1. Product is an oil or does not precipitate cleanly.2. Emulsion formation during work-up.1. After quenching the reaction, ensure complete separation of organic and aqueous phases. Consider using an anti-solvent to induce precipitation.2. Adjust the pH of the aqueous phase or add a suitable de-emulsifier.
Poor Purity after Crystallization 1. Inappropriate solvent system.2. Impurities co-crystallize with the product.3. Inefficient removal of mother liquor.1. Screen a variety of solvents and solvent mixtures to find a system that provides good solubility at high temperatures and low solubility at low temperatures for the product, while keeping impurities in solution.[9][10]2. Analyze the impurity profile to understand their structure and solubility. A multi-step purification (e.g., recrystallization, column chromatography at scale) may be necessary.3. Ensure efficient filtration and washing of the filter cake with a suitable solvent.
Inconsistent Crystal Form (Polymorphism) 1. Variation in crystallization conditions (e.g., cooling rate, agitation, solvent).2. Presence of impurities affecting nucleation and crystal growth.1. Implement strict control over crystallization parameters. Seeding with the desired polymorph can help ensure consistency.2. Characterize the impact of impurities on crystal form and implement purification steps to remove problematic impurities.
High Residual Solvents Inefficient drying process.Optimize drying parameters (temperature, vacuum, time). Ensure uniform heating and efficient vapor removal.

Experimental Protocols

Protocol 1: In-Process Control by High-Performance Liquid Chromatography (HPLC)

  • Objective: To monitor the progress of the reaction and determine the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Withdraw a sample from the reaction mixture, quench it appropriately, and dilute it with the mobile phase to a suitable concentration.

  • Analysis: Inject the sample and integrate the peak areas of the starting material, product, and any impurities. Calculate the percentage conversion and purity.

Protocol 2: Crystallization Solvent Screening

  • Objective: To identify a suitable solvent system for the purification of this compound by crystallization.

  • Procedure:

    • Place a small, known amount of the crude product into several vials.

    • Add a different solvent (e.g., heptane, toluene, ethyl acetate, isopropanol, and mixtures thereof) to each vial in small increments at an elevated temperature until the solid dissolves completely.

    • Allow the solutions to cool slowly to room temperature and then further cool in an ice bath.

    • Observe the formation of crystals. Note the temperature at which crystallization begins and the approximate yield and appearance of the crystals.

    • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.

    • Analyze the purity of the crystallized product by HPLC.

  • Evaluation: The ideal solvent system will provide a high recovery of the product with a significant increase in purity.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (e.g., Friedel-Crafts or Hydrogenation) start->reaction quench Reaction Quench reaction->quench ipc In-Process Control (IPC) - HPLC reaction->ipc Monitoring extraction Liquid-Liquid Extraction quench->extraction concentration Solvent Concentration extraction->concentration crystallization Crystallization concentration->crystallization filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying final_product Final Product Analysis - Purity (HPLC) - Residual Solvents (GC) - Characterization (NMR, MS) drying->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_investigation Investigation cluster_causes_synthesis Potential Synthesis Causes cluster_causes_purification Potential Purification Causes cluster_solutions Solutions low_purity Low Purity in Final Product analyze_impurities Analyze Impurity Profile (LC-MS, NMR) low_purity->analyze_impurities review_synthesis Review Synthesis Step analyze_impurities->review_synthesis review_purification Review Purification Step analyze_impurities->review_purification side_reactions Side Reactions review_synthesis->side_reactions incomplete_conversion Incomplete Conversion review_synthesis->incomplete_conversion raw_material Poor Raw Material Quality review_synthesis->raw_material inefficient_crystallization Inefficient Crystallization review_purification->inefficient_crystallization inadequate_washing Inadequate Washing review_purification->inadequate_washing optimize_reaction Optimize Reaction Conditions side_reactions->optimize_reaction incomplete_conversion->optimize_reaction qualify_supplier Re-qualify Raw Material Supplier raw_material->qualify_supplier improve_purification Improve Purification Protocol inefficient_crystallization->improve_purification inadequate_washing->improve_purification

Caption: A logical troubleshooting workflow for addressing low purity issues in the final product.

References

stability and degradation of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid under various pH conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions at different pH values?

A1: Based on the general stability of carboxylic acids and forced degradation studies of the final drug product, sertraline, this compound is expected to be relatively stable under neutral hydrolytic conditions. However, under strongly acidic or basic conditions, degradation may be accelerated. Carboxylic acids can undergo slow hydrolysis, and the presence of two aromatic rings may influence the reactivity of the butanoic acid chain.

Q2: What are the likely degradation pathways for this compound under acidic or basic conditions?

A2: While specific degradation products have not been reported, potential degradation pathways under forced conditions could involve reactions affecting the carboxylic acid group or the aromatic rings. Under harsh acidic or basic conditions, decarboxylation (loss of CO2) could theoretically occur, though this typically requires high temperatures. More likely, reactions might involve the aromatic rings if harsh oxidative or photolytic stress is also applied. For sertraline, the final product, degradation was primarily observed under oxidative and photolytic stress, not hydrolytic stress[1][2]. This suggests the core structure, which includes the this compound backbone, is fairly robust against simple hydrolysis.

Q3: Are there any known incompatibilities with common buffers or solvents?

A3: There are no specific reported incompatibilities. However, it is good practice to use high-purity solvents and freshly prepared buffers. When conducting stability studies, ensure the buffer components themselves do not react with the compound. For example, phosphate and citrate buffers are generally considered inert and are good choices for controlling pH in stability studies.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common approach. The method should be able to separate the parent compound from any potential degradation products. Developing such a method often involves subjecting the compound to forced degradation conditions (e.g., strong acid, strong base, high temperature, oxidation, and light) to generate potential degradants and ensure the method can resolve them.

Troubleshooting Guides

Problem: I am observing a decrease in the concentration of my stock solution of this compound over time.

Possible Cause Troubleshooting Step
pH-mediated degradation Verify the pH of your solution. If it is strongly acidic or basic, consider adjusting to a more neutral pH for storage. Prepare fresh solutions before use.
Oxidation If the solution is exposed to air for extended periods, oxidative degradation could be a factor. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution and store it in a tightly sealed container.
Photodegradation Exposure to light, especially UV light, can cause degradation. Store stock solutions in amber vials or protect them from light.
Adsorption to container Highly lipophilic compounds can sometimes adsorb to the surface of plastic or glass containers. Consider using silanized glassware.

Problem: I see unexpected peaks in my chromatogram after dissolving the compound in an acidic or basic buffer.

Possible Cause Troubleshooting Step
Formation of degradation products This is the most likely cause. The new peaks likely correspond to compounds formed from the degradation of this compound.
Reaction with buffer components While less common with standard buffers, a reaction cannot be entirely ruled out. Run a blank sample of the buffer to ensure no interfering peaks are present.
Impurity in the starting material The impurity may only become apparent or soluble under certain pH conditions. Check the certificate of analysis for your starting material.

Data Summary

As no specific quantitative data for the degradation of this compound is available, the following table presents a hypothetical summary based on the stability of sertraline, which was found to be stable under hydrolytic conditions. This table is for illustrative purposes only and should be replaced with experimental data.

Table 1: Hypothetical Stability of this compound under Various pH Conditions at 40°C for 7 days

pHCondition% Degradation (Hypothetical)Appearance of Solution
2.00.01 M HCl< 5%Colorless
7.0Phosphate Buffer< 2%Colorless
12.00.01 M NaOH< 5%Colorless

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study under Acidic and Basic Conditions

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To a vial, add a known volume of the stock solution.

    • Add an equal volume of 1 M HCl.

    • Heat the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Degradation:

    • To a vial, add a known volume of the stock solution.

    • Add an equal volume of 1 M NaOH.

    • Heat the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeCN) acid Acid Hydrolysis (1 M HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (1 M NaOH, 60°C) stock->base Aliquot neutral Neutral Hydrolysis (Water, 60°C) stock->neutral Aliquot neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize neutral->neutralize hplc HPLC-UV Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_acid Acidic Conditions (Hypothetical) cluster_base Basic Conditions (Hypothetical) parent 4-(3,4-Dichlorophenyl)- 4-phenylbutanoic acid decarboxy Decarboxylation Product (Loss of CO2) parent->decarboxy Strong Acid, Heat salt Carboxylate Salt parent->salt Base

Caption: Hypothetical degradation pathways under forced conditions.

References

avoiding by-product formation in Friedel-Crafts alkylation step

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize by-product formation during the Friedel-Crafts alkylation step.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Presence of Multiple Alkylated Products (Polyalkylation)

Q1: My reaction is producing significant amounts of di- and even tri-alkylated products. Why is this happening?

A1: This phenomenon, known as polyalkylation, is a common side reaction in Friedel-Crafts alkylation. The initial alkyl group added to the aromatic ring is typically an electron-donating group. This activates the ring, making the monoalkylated product more nucleophilic and, therefore, more reactive than the starting material.[1][2][3] This increased reactivity makes it susceptible to further alkylation, leading to the formation of polyalkylated by-products.[1][2]

Q2: How can I minimize or prevent the formation of these polyalkylated by-products?

A2: Several strategies can be employed to control polyalkylation:

  • Use a Large Excess of the Aromatic Substrate: By significantly increasing the concentration of the initial aromatic compound, you increase the statistical probability that the alkylating agent will react with the intended starting material rather than the monoalkylated product.[1][4][5]

  • Control Stoichiometry: Carefully controlling the molar ratio of your reactants can help favor monoalkylation.[1][2]

  • Optimize Reaction Conditions: Lowering the reaction temperature and using a milder or less active Lewis acid catalyst can help reduce the rate of the second and subsequent alkylation reactions.[1][2]

  • Consider Friedel-Crafts Acylation followed by Reduction: This is often the most effective method to ensure mono-substitution.[1][6] The acyl group introduced during acylation is deactivating, which prevents further substitution.[1][3][6] The resulting ketone can then be reduced to the desired alkyl group in a subsequent step.[1][6]

Issue 2: Formation of Isomeric Products (Carbocation Rearrangement)

Q1: The alkyl group on my product has a different structure than my starting alkyl halide. What causes this rearrangement?

A1: This is a result of carbocation rearrangement, a significant limitation of the Friedel-Crafts alkylation.[4][7] The reaction proceeds through a carbocation intermediate.[7][8] If this carbocation can rearrange to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one via a hydride or alkyl shift), it will do so before the aromatic ring attacks.[4][7][9] This leads to the formation of an isomeric product.[9] For example, attempting to add a propyl group using 1-chloropropane will predominantly yield isopropylbenzene.[4][9]

Q2: How can I prevent carbocation rearrangements and obtain the desired straight-chain alkylated product?

A2: The most reliable way to prevent carbocation rearrangements is to avoid the formation of a rearrangeable carbocation altogether. The best approach is a two-step process:

  • Friedel-Crafts Acylation: First, introduce an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride. The key intermediate in this reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement.[7][9][10][11]

  • Reduction: The ketone product from the acylation is then reduced to the desired straight-chain alkyl group.[7][9] Common reduction methods include the Clemmensen (using zinc-mercury amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions.[6]

Data Summary

Table 1: Comparison of Friedel-Crafts Alkylation and Acylation

FeatureFriedel-Crafts AlkylationFriedel-Crafts Acylation
By-product Issues Polyalkylation and carbocation rearrangements are common.[4][12][13]Polyacylation and rearrangements are not observed.[1][11][13]
Substituent Effect Adds an activating alkyl group, making the product more reactive.[1][3]Adds a deactivating acyl group, making the product less reactive.[1][3][6]
Catalyst Requirement Catalytic amount of Lewis acid is sufficient.[14]Stoichiometric amounts of Lewis acid are often required as it complexes with the product.[14][15]
Rearrangements Prone to hydride and alkyl shifts to form more stable carbocations.[4][7][9]The acylium ion is resonance-stabilized and does not rearrange.[7][9][10]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation (to avoid rearrangements and polyalkylation)

This protocol describes a general method for the acylation of an aromatic compound (e.g., benzene) with an acyl halide (e.g., propanoyl chloride) to avoid the by-products associated with alkylation.

Materials:

  • Anhydrous aromatic substrate (e.g., benzene)

  • Acyl halide (e.g., propanoyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane or carbon disulfide)

  • Ice bath

  • Crushed ice and concentrated HCl for workup

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Setup: Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[15]

  • Catalyst Suspension: In a round-bottom flask equipped with a stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in the anhydrous solvent.

  • Acyl Halide Addition: Cool the suspension to 0 °C using an ice bath. Slowly add the acyl halide (1.0 equivalent) to the stirred suspension.

  • Aromatic Substrate Addition: Add the aromatic substrate (1.2 equivalents) to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

  • Workup: Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution, and finally with brine.[1]

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude ketone can be purified by recrystallization or column chromatography.

Protocol 2: Clemmensen Reduction of the Acyl Product

This protocol outlines the reduction of the ketone product from the acylation step to the corresponding alkylbenzene.

Materials:

  • Aryl ketone (from Protocol 1)

  • Zinc-mercury amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene (as a co-solvent)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, place the aryl ketone, zinc-mercury amalgam, concentrated hydrochloric acid, and toluene.

  • Reflux: Heat the mixture to reflux with vigorous stirring for 4-6 hours. More concentrated HCl may need to be added periodically.[1]

  • Cooling and Separation: After the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene.

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the final alkylated product.

Visualizations

Byproduct_Formation cluster_alkylation Friedel-Crafts Alkylation cluster_pathways Friedel-Crafts Alkylation Start Aromatic Ring + R-X + AlCl3 Carbocation Formation of Carbocation (R+) Start->Carbocation Rearrangement Carbocation Rearrangement Carbocation->Rearrangement If possible Attack Direct Attack Carbocation->Attack Isomeric_Product Isomeric Alkylated Product Rearrangement->Isomeric_Product Undesired By-product Desired_Product Desired Mono-alkylated Product Attack->Desired_Product Polyalkylation Further Alkylation (Polyalkylation) Desired_Product->Polyalkylation Product is activated

Caption: By-product pathways in Friedel-Crafts Alkylation.

Troubleshooting_Workflow Start High By-product Formation in Alkylation Identify Identify Predominant By-product Start->Identify Polyalkylation Polyalkylation Products Identify->Polyalkylation Multiple Alkyl Groups Rearrangement Rearranged Isomers Identify->Rearrangement Incorrect Alkyl Structure Sol_Poly Solution for Polyalkylation Polyalkylation->Sol_Poly Sol_Rearrange Solution for Rearrangement Rearrangement->Sol_Rearrange Sol_Poly_Details 1. Use large excess of aromatic substrate. 2. Lower reaction temperature. 3. Switch to Acylation-Reduction pathway. Sol_Poly->Sol_Poly_Details Final Clean, Mono-substituted Product Sol_Poly->Final Sol_Rearrange_Details Switch to Acylation-Reduction pathway. (Acylium ion does not rearrange) Sol_Rearrange->Sol_Rearrange_Details Sol_Rearrange->Final

Caption: Troubleshooting workflow for by-product formation.

Acylation_Reduction_Pathway Start Aromatic Ring + Acyl Halide + AlCl3 Acylation Friedel-Crafts Acylation Start->Acylation Acylium Formation of non-rearranging Acylium Ion [R-C=O]+ Acylation->Acylium Ketone Mono-acylated Product (Ketone) (Ring is deactivated) Acylium->Ketone No_Poly No Polyacylation Ketone->No_Poly Reduction Reduction Step (e.g., Clemmensen or Wolff-Kishner) Ketone->Reduction Final_Product Desired Mono-alkylated Product Reduction->Final_Product

Caption: The Acylation-Reduction pathway to avoid by-products.

References

optimizing reaction conditions for 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid, a key intermediate in the production of sertraline.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic routes have been established for the synthesis of this compound. The most common methods include:

  • Three-Step Process from a Ketoacid: This involves the reduction of 4-(3,4-dichlorophenyl)-4-ketobutanoic acid to a hydroxy acid, followed by lactonization to a furanone intermediate, and subsequent Friedel-Crafts reaction with benzene.[2]

  • Hydrogenation: Catalytic hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid using a palladium on carbon (Pd/C) catalyst.[3]

  • From Benzaldehyde and Phenylacetic Acid: This route involves the reaction of 3,4-dichlorobenzaldehyde with phenylacetic acid in the presence of a base, followed by an oxidation step.[1]

Q2: What is the primary application of this compound?

A2: This compound is a critical intermediate in the synthesis of sertraline, a widely used selective serotonin reuptake inhibitor (SSRI) for treating depression and anxiety disorders.[1]

Q3: What are the typical yields for the synthesis of this compound?

A3: The reported yields can vary depending on the synthetic route and optimization of reaction conditions. For the three-step process involving a Friedel-Crafts reaction, a yield of up to 91% has been reported.[2] The hydrogenation route can also achieve nearly quantitative yields.[3]

Q4: What are the key intermediates in the synthesis of this compound?

A4: Key intermediates vary with the synthetic pathway and can include 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid, 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone, and 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid.[1][2]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Friedel-Crafts Reaction Step

  • Question: My Friedel-Crafts reaction of 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone with benzene is giving a low yield. What are the possible causes and solutions?

  • Answer: Low yields in Friedel-Crafts acylations or alkylations can stem from several factors.[4]

    • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) may be deactivated by moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.

    • Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required as both the reactant and product can form complexes with it.[4]

    • Reaction Temperature: The optimal temperature for this alkylation is typically between 10°C and 30°C.[2] Deviations from this range can lead to side reactions or incomplete conversion.

    • Poor Quality Reagents: Use high-purity benzene and ensure the furanone intermediate is free of impurities from the previous steps.

Issue 2: Incomplete Hydrogenation

  • Question: The hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid is slow or incomplete. How can I resolve this?

  • Answer:

    • Catalyst Poisoning: The Pd/C catalyst can be poisoned by impurities such as sulfur or halide compounds. Ensure the starting material is sufficiently pure.

    • Catalyst Quality: Use a fresh, high-quality 5% Pd/C catalyst. The amount of catalyst may also need to be optimized.[3]

    • Hydrogen Pressure: The reaction is typically run at atmospheric pressure, but for slow reactions, a slightly elevated pressure of hydrogen might be beneficial.[3]

    • Reaction Time: The reaction can take up to 24 hours to go to completion.[3] Monitor the reaction by techniques like TLC or ¹H NMR to confirm the disappearance of the starting material.

Issue 3: Formation of Side Products

  • Question: I am observing significant side product formation. What are the common side products and how can I minimize them?

  • Answer:

    • Friedel-Crafts Reaction: Polyalkylation can be a problem in Friedel-Crafts reactions, although the use of an acylating or lactone precursor tends to minimize this.[4] Regioisomers are also a possibility. Running the reaction at the recommended temperature and using a suitable solvent like methylene chloride can improve selectivity.[2]

    • General Impurities: Impurities can arise from unreacted starting materials or by-products from preceding steps. Purification of intermediates is crucial for a clean final reaction.

Issue 4: Difficulty in Product Purification and Isolation

  • Question: I am having trouble purifying the final product, this compound. What are the recommended procedures?

  • Answer:

    • Work-up: For the Friedel-Crafts reaction, a common work-up involves quenching the reaction mixture with ice and hydrochloric acid, followed by extraction with an organic solvent.[2]

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent like hexane.[2][3] This is effective for removing minor impurities.

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a viable option. The choice of solvent system will depend on the impurity profile.

Experimental Protocols

Protocol 1: Synthesis via Three-Step Process (Friedel-Crafts Alkylation)

This protocol is based on the process described in US Patent 4,777,288.[2]

  • Reduction of 4-(3,4-dichlorophenyl)-4-ketobutanoic acid: The starting ketoacid is reduced to 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid using a suitable reducing agent like an alkali metal borohydride.

  • Lactonization: The resulting hydroxy acid is converted to 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone by heating in an aromatic hydrocarbon solvent at a temperature between 55°C and 150°C.

  • Friedel-Crafts Reaction: The furanone intermediate is reacted with benzene in the presence of a Friedel-Crafts catalyst (e.g., aluminum chloride) at a temperature of 10°C to 30°C. The reaction mixture is then poured onto ice containing concentrated hydrochloric acid. The organic phase is separated, the solvent is evaporated, and the product is crystallized.

Protocol 2: Synthesis via Hydrogenation

This protocol is based on the procedure for the synthesis of (D) this compound.[3]

  • Reaction Setup: A solution of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid (0.73 mole) in ethyl acetate (2 L) is prepared.

  • Catalyst Addition: 8 grams of 5% Pd/C catalyst is added to the solution.

  • Hydrogenation: The mixture is hydrogenated at atmospheric pressure and room temperature.

  • Monitoring: Hydrogen uptake is monitored, and the reaction is continued until it ceases (approximately 24 hours).

  • Work-up: The catalyst is removed by filtration.

  • Isolation: The filtrate is evaporated under vacuum to yield the product as a light brown oil.

  • Purification: The product can be further purified by crystallization from hexane.

Data Presentation

Table 1: Reaction Conditions and Yields for Key Synthetic Steps

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Friedel-Crafts Alkylation 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone, BenzeneAlCl₃Benzene or Methylene Chloride10 - 30-91[2]
Hydrogenation 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid5% Pd/CEthyl AcetateRoom Temp~24~100[3]

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₁₄Cl₂O₂[5]
Molecular Weight 309.19 g/mol [6]
Melting Point 118-120 °C[3]
CAS Number 79560-18-2[5]

Visualizations

experimental_workflow cluster_route1 Route 1: Three-Step Process cluster_route2 Route 2: Hydrogenation A 4-(3,4-dichlorophenyl)- 4-ketobutanoic acid B Reduction (e.g., NaBH4) A->B C 4-(3,4-dichlorophenyl)- 4-hydroxybutanoic acid B->C D Lactonization (Heat) C->D E 5-(3,4-dichlorophenyl)- dihydro-2(3H)-furanone D->E F Friedel-Crafts Reaction (Benzene, AlCl3) E->F G 4-(3,4-Dichlorophenyl)- 4-phenylbutanoic acid F->G H 4-(3,4-dichlorophenyl)- 4-phenylbut-3-enoic acid I Hydrogenation (H2, Pd/C) H->I J 4-(3,4-Dichlorophenyl)- 4-phenylbutanoic acid I->J troubleshooting_workflow cluster_fc Troubleshooting Friedel-Crafts cluster_hydro Troubleshooting Hydrogenation start Low Product Yield q1 Which synthetic step has low yield? start->q1 fc Friedel-Crafts Reaction q1->fc Friedel-Crafts hydro Hydrogenation q1->hydro Hydrogenation fc_q1 Check Catalyst Activity fc->fc_q1 fc_q2 Verify Catalyst Amount fc->fc_q2 fc_q3 Optimize Temperature fc->fc_q3 fc_q4 Ensure Reagent Purity fc->fc_q4 h_q1 Check for Catalyst Poisoning hydro->h_q1 h_q2 Use Fresh Catalyst hydro->h_q2 h_q3 Ensure Sufficient Reaction Time hydro->h_q3

References

troubleshooting low yield in the hydrogenation of 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the hydrogenation of 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic acid.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the catalytic hydrogenation of 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic acid to produce 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?

Low or no conversion is a common issue that can often be attributed to problems with the catalyst or reaction conditions.

  • Catalyst Inactivity: The catalyst is the most critical component. Its activity can be compromised for several reasons.[1]

    • Age and Storage: Catalysts, especially palladium on carbon (Pd/C), can deactivate over time if not stored properly under an inert atmosphere. Always use a fresh batch of catalyst if you suspect deactivation.

    • Improper Handling: Pyrophoric catalysts like Pd/C require careful handling under an inert atmosphere to prevent premature deactivation.[2]

    • Catalyst Poisoning: This is a primary cause of reaction failure. Trace impurities in the starting material, solvent, or hydrogen gas can irreversibly bind to the catalyst's active sites, rendering it ineffective.[2][3] Common poisons include sulfur and nitrogen compounds.

  • Sub-optimal Reaction Conditions:

    • Insufficient Hydrogen Pressure: While some hydrogenations proceed at atmospheric pressure, others may require elevated pressures to achieve a reasonable reaction rate.[4]

    • Inadequate Mixing: Vigorous stirring is crucial to ensure proper mixing of the solid catalyst, liquid substrate solution, and hydrogen gas.[1] A large solvent surface area can also facilitate gas dissolution.[1]

    • Low Temperature: While many hydrogenations are run at room temperature, gentle heating can sometimes be necessary to overcome the activation energy barrier.[1]

Q2: I'm observing the formation of multiple byproducts. What are the possible side reactions?

The structure of 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic acid presents several possibilities for side reactions during hydrogenation.

  • Over-reduction: The ketone carbonyl group can be further reduced to a secondary alcohol, yielding 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid. This is more likely with stronger reducing agents or harsh reaction conditions.

  • Dehalogenation: The chlorine atoms on the phenyl ring can be removed (hydrodechlorination), leading to the formation of mono-chloro or non-chlorinated byproducts. This is a known side reaction in palladium-catalyzed hydrogenations.

  • Aromatic Ring Reduction: While less common under standard conditions, the benzene ring can be hydrogenated to a cyclohexane ring at high pressures and temperatures or with highly active catalysts like rhodium on carbon.

  • Carboxylic Acid Reduction: The carboxylic acid can be reduced to an alcohol, though this typically requires more forcing conditions and specific catalysts.

Q3: How can I minimize the formation of byproducts, particularly dehalogenation?

Minimizing side reactions requires careful control over the reaction parameters.

  • Catalyst Choice: While Pd/C is a common choice, other catalysts like platinum on carbon (Pt/C) or specialized catalysts may offer better selectivity. For instance, certain platinum catalysts can be more chemoselective for olefin hydrogenation in the presence of aromatic halogens.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC, GC, or NMR. Stopping the reaction once the starting material is consumed can prevent further reduction of the desired product.

  • Temperature and Pressure: Use the mildest conditions possible that still afford a reasonable reaction rate. Lowering the temperature and pressure can often reduce the incidence of over-reduction and dehalogenation.

  • Additives: In some cases, catalyst modifiers or additives can be used to suppress unwanted side reactions. For example, adding a small amount of a catalyst poison can sometimes selectively inhibit dehalogenation more than the desired hydrogenation.

Q4: What is the best solvent for this hydrogenation?

The choice of solvent is critical for ensuring good solubility of the starting material and facilitating the reaction.

  • Polar Protic Solvents: Methanol and ethanol are commonly used and are often good choices for catalytic hydrogenation.[1] They are generally effective at dissolving carboxylic acids.

  • Aprotic Solvents: Ethyl acetate and tetrahydrofuran (THF) are also frequently employed and can be good alternatives if solubility is an issue in alcohols.[1]

  • Acidic Solvents: Acetic acid can sometimes be a beneficial solvent, particularly if protonation of a heteroatom can facilitate the reaction.[1]

It is crucial that the chosen solvent is of high purity and free from catalyst poisons.

Data Presentation

The following tables summarize typical starting conditions for the hydrogenation of α,β-unsaturated carbonyl compounds. These should be considered as a starting point for optimization for 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic acid.

Table 1: Typical Catalysts and Loadings

CatalystTypical Loading (w/w %)Notes
5-10% Palladium on Carbon (Pd/C)5 - 10Most common, but may cause dehalogenation.
5% Platinum on Carbon (Pt/C)5 - 10May offer better selectivity against dehalogenation.
Pearlman's Catalyst (Pd(OH)₂/C)10 - 20A more active catalyst, may be useful if the reaction is sluggish.[1]
Rhodium on Carbon (Rh/C)5 - 10Very active, may lead to aromatic ring reduction.

Table 2: General Reaction Parameters

ParameterTypical RangeNotes
Hydrogen Pressure1 - 5 atm (balloon to Parr shaker)Higher pressure can increase reaction rate but may also increase side reactions.
Temperature25 - 80 °CStart at room temperature and gently heat if necessary.[4]
Reaction Time2 - 24 hoursMonitor progress to determine the optimal time.
Stirring Speed150 - 300 rpmVigorous stirring is essential.[4]

Experimental Protocols

The following is a general starting protocol for the hydrogenation of 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic acid. Note: This is a representative procedure and may require optimization.

Materials:

  • 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic acid

  • 10% Palladium on Carbon (50% wet)

  • Methanol (ACS grade or higher)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or Parr shaker apparatus

  • Celite or another filter aid

Procedure:

  • Flask Preparation: In a two-neck round-bottom flask equipped with a magnetic stir bar, add 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic acid (1.0 eq).

  • Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (0.05 - 0.10 g per gram of substrate).

  • Solvent Addition: Add methanol to dissolve the starting material (concentration will need to be optimized, a starting point is 0.1 M).

  • Inerting the System: Seal the flask and purge with an inert gas. Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times.

  • Introducing Hydrogen: Connect the flask to a hydrogen source (balloon or Parr apparatus). Evacuate the flask and backfill with hydrogen. Repeat this cycle three times.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the reaction progress by TLC or by taking small aliquots for analysis by LC-MS or NMR.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with additional solvent and filter through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the filter cake to dry as Pd/C can be pyrophoric.

  • Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography if necessary.

Visualizations

Troubleshooting Workflow for Low Hydrogenation Yield

Troubleshooting_Workflow cluster_catalyst Catalyst Checks cluster_conditions Condition Checks cluster_purity Purity Analysis start Low Yield Observed check_catalyst Step 1: Evaluate Catalyst start->check_catalyst catalyst_fresh Use fresh catalyst? check_catalyst->catalyst_fresh catalyst_handling Proper inert handling? check_catalyst->catalyst_handling catalyst_poisoning Potential poisoning? check_catalyst->catalyst_poisoning check_conditions Step 2: Assess Reaction Conditions pressure Increase H2 pressure? check_conditions->pressure temperature Increase temperature? check_conditions->temperature stirring Vigorous stirring? check_conditions->stirring solvent Change solvent? check_conditions->solvent check_purity Step 3: Analyze Purity sm_purity Check starting material purity check_purity->sm_purity solvent_purity Use anhydrous/degassed solvent check_purity->solvent_purity h2_purity Use high-purity H2 check_purity->h2_purity optimize Step 4: Systematic Optimization success Yield Improved optimize->success catalyst_fresh->check_conditions catalyst_handling->check_conditions catalyst_poisoning->check_conditions pressure->check_purity temperature->check_purity stirring->check_purity solvent->check_purity sm_purity->optimize solvent_purity->optimize h2_purity->optimize

Caption: A flowchart for systematically troubleshooting low yield in hydrogenation reactions.

Reaction Pathway and Potential Side Reactions

Reaction_Pathway Starting_Material 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic acid Desired_Product 4-(3,4-dichlorophenyl)-4-oxobutanoic acid Starting_Material->Desired_Product H2, Pd/C (Desired Pathway) Dehalogenation Dehalogenation Product Starting_Material->Dehalogenation Side Reaction Over_reduction Over-reduction Product (Alcohol) Desired_Product->Over_reduction Side Reaction Desired_Product->Dehalogenation Side Reaction Ring_Reduction Ring Reduction Product Desired_Product->Ring_Reduction Side Reaction (Harsh Conditions)

Caption: The desired hydrogenation pathway and potential side reactions.

References

Technical Support Center: Crystallization of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with the crystallization of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid, a key intermediate in the synthesis of sertraline.[1] This document provides troubleshooting advice and frequently asked questions in a user-friendly format to address common challenges in obtaining this compound in a pure, crystalline form.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

A1: Understanding the fundamental physical properties is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₄Cl₂O₂[2]
Molecular Weight 309.2 g/mol [1][2]
Melting Point 118-122 °C
Appearance White to off-white powder
XLogP3 5.2[2]

Q2: Which solvents are suitable for the crystallization of this compound?

A2: While specific quantitative solubility data is not extensively available in the literature, patent literature suggests the use of non-polar solvents as anti-solvents for crystallization. A general solubility profile can be inferred based on the molecule's structure, which contains a polar carboxylic acid group and large non-polar aromatic regions.

Estimated Solubility Profile

SolventPolarityExpected Solubility at Room TemperatureNotes
Hexane Non-polarLowMentioned as a crystallization solvent in patent literature.[3]
Heptane Non-polarLowMentioned as a crystallization solvent in patent literature.[3]
Toluene Non-polarModerate to HighThe aromatic nature may lead to good solubility, especially when heated.
Ethyl Acetate Polar aproticModerate to HighOften a good solvent for dissolving carboxylic acids.
Ethanol Polar proticHighThe carboxylic acid group can hydrogen bond with ethanol.
Methanol Polar proticHighSimilar to ethanol, expected to be a good solvent.
Water Very polarVery LowThe large non-polar structure will make it insoluble in water.
Dichloromethane Polar aproticHighA common solvent for many organic compounds.

Disclaimer: This table is an estimation based on chemical principles and available data. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific sample.

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" is a common problem where the compound separates from the solution as a liquid rather than a solid. This can happen for several reasons:

  • High concentration of impurities: Impurities can lower the melting point of the compound, causing it to separate as an oil.

  • Solution is too concentrated: If the solution is supersaturated at a temperature above the compound's melting point in that solvent, it may oil out.

  • Cooling rate is too fast: Rapid cooling can prevent the molecules from orienting themselves into a crystal lattice.

Troubleshooting Steps:

  • Re-heat and dilute: Heat the solution to re-dissolve the oil and add more of the primary solvent to decrease the concentration.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Insulating the flask can help.

  • Change the solvent system: If the problem persists, consider a different solvent or a mixed solvent system. A solvent in which the compound is less soluble at elevated temperatures might be a better choice.

  • Purify the material: If impurities are suspected, consider a preliminary purification step such as column chromatography before attempting recrystallization.[4]

Q4: I am not getting any crystals to form, even after cooling the solution. What could be the issue?

A4: Failure to crystallize usually indicates that the solution is not sufficiently supersaturated.

Troubleshooting Steps:

  • Induce nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seeding: If available, add a small, pure crystal of the compound to the solution to initiate crystal growth.[3]

  • Increase concentration:

    • Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound.

    • Anti-solvent addition: If your compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly. For this compound, adding hexane or heptane to a solution in ethyl acetate or toluene could be an effective strategy.

Q5: The crystallization is happening too quickly, resulting in a fine powder instead of well-defined crystals. How can I improve the crystal quality?

A5: Rapid crystallization often traps impurities and leads to small, poorly formed crystals.[4]

Troubleshooting Steps:

  • Use a more dilute solution: Start with a less concentrated solution to slow down the crystal growth process.

  • Slow cooling: As mentioned before, a slower cooling rate is crucial for growing larger, higher-purity crystals.

  • Use a different solvent system: A solvent system where the compound has slightly higher solubility at room temperature can slow down the rate of crystallization.

  • Minimize agitation: Avoid stirring or agitating the solution during the crystal growth phase.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions.

IssuePossible Cause(s)Suggested Solution(s)
Oiling Out - High impurity concentration- Solution too concentrated- Cooling too rapid- Re-heat the solution and add more of the primary solvent.- Allow the solution to cool more slowly.- Consider pre-purification of the crude material.- Change to a different solvent or a mixed-solvent system.
No Crystal Formation - Solution is not supersaturated- Nucleation is inhibited- Induce nucleation by scratching the flask or adding a seed crystal.- Increase the concentration by slow solvent evaporation.- Add an anti-solvent (e.g., hexane, heptane) dropwise to a solution in a more polar solvent.
Rapid Crystallization (Fine Powder) - High degree of supersaturation- Rapid cooling- Use a more dilute solution.- Decrease the cooling rate significantly.- Choose a solvent in which the compound is slightly more soluble at lower temperatures.
Low Yield - Compound is too soluble in the cold solvent- Too much solvent was used- Premature crystallization during hot filtration- Ensure the solution is thoroughly cooled before filtration.- Use a minimal amount of ice-cold solvent to wash the crystals.- Pre-heat the filtration apparatus to prevent crystallization on the filter paper.
Discolored Crystals - Presence of colored impurities- Add a small amount of activated charcoal to the hot solution and filter it before cooling.- Consider an additional purification step.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (Example with Toluene)

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot toluene. Add the solvent portion-wise until the solid is just dissolved at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to pre-heat the funnel and filter paper to prevent premature crystallization.

  • Cooling: Allow the filtrate to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated to slow down the cooling process.

  • Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold toluene or an anti-solvent like hexane to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed Solvent Recrystallization (Example with Ethyl Acetate/Hexane)

  • Dissolution: Dissolve the crude compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): As described in Protocol 1.

  • Anti-solvent Addition: To the hot solution, slowly add hexane dropwise until a faint cloudiness persists. If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a cold mixture of ethyl acetate and hexane for washing.

Visualizing the Crystallization Workflow

Below is a generalized workflow for the crystallization of this compound.

G General Crystallization Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if necessary) dissolve->hot_filter cool_solution Slowly Cool Solution hot_filter->cool_solution check_crystals Crystals Formed? cool_solution->check_crystals induce_nucleation Induce Nucleation (Scratch/Seed) induce_nucleation->cool_solution troubleshoot Troubleshoot: - Add Anti-solvent - Concentrate Solution induce_nucleation->troubleshoot check_crystals->induce_nucleation No collect_crystals Collect Crystals by Vacuum Filtration check_crystals->collect_crystals Yes wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals Under Vacuum wash_crystals->dry_crystals end Pure Crystalline Product dry_crystals->end troubleshoot->cool_solution

Caption: A flowchart illustrating the general steps and decision points for the crystallization of this compound.

Impact of Impurities on Crystallization

As an intermediate in pharmaceutical synthesis, the purity of this compound is critical. Impurities can significantly hinder the crystallization process and affect the quality of the final product.[5][6]

Potential Impurities:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • By-products: Isomers or related compounds formed during the reaction.

  • Residual Solvents: Solvents used in the synthesis or work-up that are not completely removed.

Effects of Impurities:

  • Oiling Out: As discussed, impurities can lower the melting point.

  • Inhibition of Crystal Growth: Impurities can adsorb to the surface of growing crystals, slowing or stopping further growth.

  • Polymorphism: Impurities can sometimes induce the formation of a different, less stable crystal form (polymorph).

  • Reduced Purity: Co-crystallization of impurities can lead to a final product that does not meet the required purity specifications.

The diagram below illustrates how impurities can interfere with the crystallization process.

G Influence of Impurities on Crystallization supersaturated Supersaturated Solution (with Impurities) nucleation Nucleation supersaturated->nucleation oiling_out Oiling Out supersaturated->oiling_out High Impurity Concentration crystal_growth Crystal Growth nucleation->crystal_growth pure_crystals Pure, Well-defined Crystals crystal_growth->pure_crystals Ideal Outcome poor_crystals Small, Impure Crystals crystal_growth->poor_crystals Rapid Crystallization with Impurity Entrapment inhibition Inhibition of Growth crystal_growth->inhibition Impurities Adsorb to Crystal Surface

Caption: A diagram showing the potential negative impacts of impurities on the crystallization process, leading to undesired outcomes.

References

Technical Support Center: 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid Photooxidation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photooxidation and stability of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability important?

A1: this compound is a key synthetic intermediate in the manufacturing of the antidepressant sertraline.[1] Its photostability is a critical quality attribute because degradation of this intermediate due to light exposure can lead to the formation of impurities, potentially impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies like the ICH require photostability testing for new drug substances and their intermediates.[2]

Q2: What are the potential photooxidative degradation pathways for this compound?

  • Oxidative Decarboxylation: The carboxylic acid moiety is susceptible to photo-induced decarboxylation, which can lead to the formation of radical intermediates and subsequent oxidation products.

  • Hydroxylation of Aromatic Rings: The phenyl and dichlorophenyl rings can undergo hydroxylation upon exposure to light, particularly in the presence of photosensitizers.

  • Dehalogenation: The carbon-chlorine bonds on the dichlorophenyl ring may be susceptible to photolytic cleavage, leading to the formation of dechlorinated byproducts.

  • Oxidation of the Butanoic Acid Chain: The aliphatic chain can be a target for oxidation, potentially leading to the formation of ketones or shorter-chain carboxylic acids.

Q3: What are the typical conditions for conducting photostability studies on this compound?

A3: Photostability studies should be conducted according to the ICH Q1B guideline.[5] This involves exposing the compound to a light source that produces a combination of visible and ultraviolet (UV) light. The recommended exposure levels are an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. The study should include a dark control to differentiate between light-induced and thermal degradation.[5]

Q4: What analytical techniques are suitable for monitoring the photodegradation of this compound and its byproducts?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for quantifying the parent compound and its degradation products.[6][7] For the identification and characterization of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), are essential.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure of isolated degradation products.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed after photostability testing. The compound is inherently photostable under the tested conditions. The light source intensity was insufficient or the exposure time was too short. The analytical method is not stability-indicating.Confirm the light source meets ICH Q1B requirements for both visible and UV output. Verify the calibration of the photostability chamber. Develop and validate a stability-indicating analytical method capable of separating the parent compound from potential degradation products.[5]
High variability in degradation results between replicate samples. Non-uniform light exposure within the photostability chamber. Inconsistent sample preparation or positioning. Temperature fluctuations within the chamber.Ensure samples are placed in a single, even layer to maximize uniform exposure. Use a validated sample placement pattern. Monitor and control the temperature within the chamber, and use dark controls to assess thermal degradation.[5]
Appearance of unexpected peaks in the chromatogram. Formation of new photodegradation products. Contamination from the solvent, container, or experimental setup. Interaction between the compound and excipients (if in a formulation).Characterize the new peaks using LC-MS/MS to identify their mass and fragmentation patterns.[8] Run a blank experiment with only the solvent and container to rule out contamination. If in a formulation, test the compound alone to determine if the excipients are contributing to degradation.
Mass balance is not achieved (sum of parent compound and degradation products is less than 100%). Formation of volatile degradation products that are not detected by the analytical method. Formation of non-chromophoric degradation products. Degradation products are not being eluted from the HPLC column.Use a mass-balance-compatible analytical method, such as HPLC with a universal detector (e.g., Charged Aerosol Detector) in addition to UV. Consider headspace GC-MS to analyze for volatile compounds. Adjust HPLC method (e.g., gradient, mobile phase) to ensure all components are eluted.
Discoloration or physical change of the sample. Significant degradation has occurred. Formation of colored degradation products. Phase changes due to temperature effects.Correlate the physical changes with the chemical degradation profile from the analytical data. Characterize the colored impurities. Ensure the temperature within the photostability chamber is well-controlled and does not cause melting or other phase transitions.

Quantitative Data Summary

Disclaimer: The following table presents hypothetical quantitative data for the photodegradation of this compound. This data is for illustrative purposes only, as specific experimental data for this compound is not available in the public domain. The values are based on typical degradation profiles observed for structurally related pharmaceutical intermediates under forced degradation conditions.

Parameter Condition Value Reference/Method
Degradation after ICH Q1B exposure (Solid State) 1.2 million lux hours visible, 200 Wh/m² UV< 2%Hypothetical
Degradation after ICH Q1B exposure (in Solution - Methanol) 1.2 million lux hours visible, 200 Wh/m² UV5 - 10%Hypothetical
Major Photodegradation Product 1 (Hypothetical) Oxidative Decarboxylation Product~3% of total degradantsHypothetical
Major Photodegradation Product 2 (Hypothetical) Monohydroxylated Dichlorophenyl Derivative~2% of total degradantsHypothetical
Half-life (in aqueous solution, simulated sunlight) pH 7, 25°C24 - 48 hoursInferred from Sertraline studies[3][9]

Experimental Protocols

Protocol 1: Forced Photodegradation Study

Objective: To generate potential photodegradation products and develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Exposure: Transfer the solution to a quartz cuvette or a borosilicate glass vial and expose it to a high-intensity light source (e.g., a xenon arc lamp) in a photostability chamber.

  • Monitoring: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the samples by HPLC-UV to monitor the degradation of the parent compound and the formation of degradation products.

  • Peak Purity: Perform peak purity analysis using a photodiode array (PDA) detector to ensure the main peak is not co-eluting with any degradants.

  • Method Development: If co-elution is observed, optimize the HPLC method (e.g., change mobile phase composition, gradient, or column) until baseline separation is achieved.

Protocol 2: Confirmatory Photostability Study (as per ICH Q1B)

Objective: To assess the photostability of this compound under standardized conditions.

Methodology:

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a chemically inert and transparent container.

    • Solution State: Prepare a solution of the compound in a relevant solvent and place it in a chemically inert and transparent container.

    • Dark Control: Prepare a corresponding set of samples and wrap them in aluminum foil to protect them from light.

  • Exposure: Place the samples and the dark controls in a calibrated photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.

  • Analysis: After the exposure period, analyze the light-exposed samples and the dark controls using a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the exposed and dark control samples. Quantify the parent compound and any degradation products. Calculate the mass balance. Assess any changes in physical appearance.

Visualizations

Photooxidation_Pathway This compound This compound Excited State Excited State This compound->Excited State Light (hν) Radical Intermediates Radical Intermediates Excited State->Radical Intermediates e.g., Decarboxylation Hydroxylated Products Hydroxylated Products Excited State->Hydroxylated Products •OH, O₂⁻ Dechlorinated Products Dechlorinated Products Excited State->Dechlorinated Products Photolysis Oxidized Products Oxidized Products Radical Intermediates->Oxidized Products O₂

Caption: Proposed photooxidation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_evaluation Evaluation Solid Sample Solid Sample Photostability Chamber Photostability Chamber Solid Sample->Photostability Chamber Solution Sample Solution Sample Solution Sample->Photostability Chamber Dark Control Dark Control Dark Control->Photostability Chamber HPLC-UV/PDA HPLC-UV/PDA Photostability Chamber->HPLC-UV/PDA LC-MS/MS LC-MS/MS HPLC-UV/PDA->LC-MS/MS Assess Degradation Assess Degradation HPLC-UV/PDA->Assess Degradation Identify Byproducts Identify Byproducts LC-MS/MS->Identify Byproducts Mass Balance Mass Balance Assess Degradation->Mass Balance Identify Byproducts->Mass Balance

Caption: Experimental workflow for photostability testing.

Troubleshooting_Logic node_action node_action start Unexpected Result in Photostability Study q1 Is degradation observed? start->q1 q1->node_action No Check light source & analytical method q2 Is mass balance achieved? q1->q2 Yes q2->node_action No Investigate volatile/non-chromophoric products q3 Are there new peaks? q2->q3 Yes q3->node_action Yes Characterize new peaks (LC-MS) q4 Is there high variability? q3->q4 No q4->node_action Yes Check for uniform light exposure & temperature control q4->node_action No Review data and report findings

References

handling and storage recommendations for 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid (CAS No. 79560-18-2). This compound is a key intermediate in the synthesis of sertraline.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary uses of this compound?

A1: This compound is a critical synthetic intermediate for the production of the antidepressant medication sertraline.[1] It undergoes an intramolecular Friedel-Crafts reaction to form a tetralone intermediate, which is a key step in the sertraline synthesis pathway.

Q2: What are the recommended storage conditions for this compound? There seems to be conflicting information.

A2: There are indeed varied recommendations for the storage of this compound. Some suppliers suggest storage at room temperature, sealed in a dry place, while others recommend storage in a freezer at -20°C. To ensure the long-term stability and integrity of the compound, it is best to store it in a cool, dry place. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is advisable, especially if the material will not be used immediately. Always keep the container tightly closed to prevent moisture absorption.

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: When handling this compound, it is important to use appropriate personal protective equipment. This includes chemical safety goggles or glasses, protective gloves (e.g., nitrile rubber), and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator should be used. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

Q4: Is this compound considered hazardous?

Q5: What should I do in case of a spill?

A5: In the event of a spill, ensure the area is well-ventilated. Wearing your personal protective equipment, sweep up the solid material, taking care not to create dust. Place the spilled material into a suitable, labeled container for disposal. Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Quantitative Data Summary

PropertyValueSource
CAS Number 79560-18-2[4][5][6]
Molecular Formula C₁₆H₁₄Cl₂O₂[5]
Molecular Weight 309.19 g/mol [5][6]
Appearance Light brown oil or off-white crystalline solid[7]
Melting Point 118-120 °C (crystallized from hexane)[8]
Storage Temperature Room temperature (sealed, dry) or -20°C (long-term)[4]

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

This protocol details the conversion of this compound to 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a key step in the synthesis of sertraline.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Carbon disulfide (CS₂)

  • Aluminum chloride (AlCl₃)

  • Ice

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Hexane

  • Standard laboratory glassware and equipment for reflux, extraction, and crystallization

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve this compound (0.74 mole) in toluene (1.2 L). Add thionyl chloride (0.90 mole) to the solution. Heat the mixture at reflux for 75 minutes. Use a gas trap to capture the HCl gas that evolves.

  • Solvent Removal: After the reflux, evaporate the toluene under vacuum to obtain a light brown oil.

  • Friedel-Crafts Reaction Setup: In a separate large reaction vessel, prepare a well-stirred suspension of aluminum chloride (12.5 moles) in carbon disulfide (1.20 L). Cool this suspension to below 8°C using an ice bath.

  • Addition of Acid Chloride: Dissolve the crude acid chloride from step 2 in carbon disulfide (360 ml) and add this solution to the cooled AlCl₃ suspension. Maintain the temperature below 8°C during the addition.

  • Reaction: Stir the reaction mixture for approximately 16 hours at room temperature.

  • Quenching: Slowly and carefully pour the reaction mixture onto ice. A vigorous reaction will occur.

  • Extraction: Extract the resulting suspension with ethyl acetate (2 x 4 L).

  • Washing: Combine the organic extracts and wash them with water, followed by a wash with a saturated aqueous sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and then evaporate the solvent under vacuum.

  • Crystallization: Crystallize the resulting residue from hexane to yield the final product, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.[7]

Troubleshooting Guide

This guide addresses potential issues that may arise during the intramolecular Friedel-Crafts cyclization described above.

Problem 1: Low or no yield of the cyclized product.

  • Possible Cause 1: Incomplete acid chloride formation.

    • Troubleshooting: Ensure the thionyl chloride is fresh and the reflux time is adequate. The evolution of HCl gas should be apparent during the reaction.

  • Possible Cause 2: Deactivated starting material or catalyst.

    • Troubleshooting: The starting butanoic acid should be pure. The aluminum chloride must be anhydrous and of high quality, as moisture will deactivate it.

  • Possible Cause 3: Unwanted side reactions.

    • Troubleshooting: The temperature of the Friedel-Crafts reaction should be carefully controlled. Adding the acid chloride solution too quickly or at a higher temperature can lead to side reactions.

Problem 2: Formation of a complex mixture of products.

  • Possible Cause 1: Polyalkylation or other rearrangements.

    • Troubleshooting: While intramolecular reactions are less prone to polyalkylation than intermolecular ones, using a large excess of the Lewis acid (AlCl₃) can sometimes promote unwanted reactions. Ensure the stoichiometry is correct.

  • Possible Cause 2: Impurities in the starting material.

    • Troubleshooting: Purify the starting this compound if its purity is in doubt.

Problem 3: Difficulty with the workup and product isolation.

  • Possible Cause 1: Emulsion formation during extraction.

    • Troubleshooting: If an emulsion forms during the aqueous washes, adding a small amount of brine (saturated NaCl solution) can help to break it.

  • Possible Cause 2: Product fails to crystallize.

    • Troubleshooting: If the product oils out instead of crystallizing, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the product, if available, can also be effective. Ensure that the previous steps have effectively removed impurities that might inhibit crystallization.

G Troubleshooting Workflow for Friedel-Crafts Cyclization start Start Cyclization check_yield Check Yield start->check_yield low_yield Low/No Yield check_yield->low_yield No good_yield Good Yield check_yield->good_yield Yes ts1 Verify Acid Chloride Formation low_yield->ts1 ts2 Check Catalyst Quality low_yield->ts2 ts3 Control Reaction Temperature low_yield->ts3 check_purity Check Purity good_yield->check_purity impure_product Impure Product check_purity->impure_product No pure_product Pure Product check_purity->pure_product Yes ts4 Purify Starting Material impure_product->ts4 ts5 Optimize Workup/Crystallization impure_product->ts5 end End pure_product->end ts1->start ts2->start ts3->start ts4->start ts5->good_yield

Caption: Troubleshooting workflow for the intramolecular Friedel-Crafts cyclization.

Signaling Pathways and Logical Relationships

The proper handling and storage of this compound is critical for ensuring its stability and the success of subsequent reactions. The following diagram illustrates the logical flow for handling and storage decisions.

G Handling and Storage Decision Tree start Receive Compound ppe Wear Appropriate PPE start->ppe check_use Immediate Use? use_now Proceed to Experiment check_use->use_now Yes store Prepare for Storage check_use->store No check_duration Storage Duration? store->check_duration short_term Short-Term (< 1 month) check_duration->short_term Short long_term Long-Term (> 1 month) check_duration->long_term Long store_rt Store at Room Temp (Cool, Dry, Tightly Sealed) short_term->store_rt store_cold Store at -20°C (Tightly Sealed) long_term->store_cold hood Handle in Fume Hood ppe->hood hood->check_use

Caption: Decision tree for the proper handling and storage of the compound.

References

Technical Support Center: Resolving Co-eluting Impurities in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-eluting impurities in High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and resolving co-eluting or overlapping peaks in your HPLC analysis.

Q1: My chromatogram shows co-eluting or poorly resolved peaks. Where do I start?

A1: Co-elution, where two or more compounds elute from the column at the same time, is a common challenge in HPLC.[1] A systematic approach to resolving this involves optimizing the three key factors that govern chromatographic separation: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .

A logical workflow for troubleshooting co-elution is presented below. The primary recommendation is to start by optimizing the selectivity, as it has the most significant impact on peak separation.[1][2]

Troubleshooting_Workflow start Start: Co-eluting Peaks Observed optimize_selectivity Optimize Selectivity (α) start->optimize_selectivity resolution_achieved Resolution Achieved? optimize_selectivity->resolution_achieved optimize_efficiency Optimize Efficiency (N) resolution_achieved2 resolution_achieved2 optimize_efficiency->resolution_achieved2 optimize_retention Optimize Retention (k) resolution_achieved3 resolution_achieved3 optimize_retention->resolution_achieved3 resolution_achieved->optimize_efficiency No end End: Baseline Separation resolution_achieved->end Yes failed End: Further Method Development Required resolution_achieved2->optimize_retention No resolution_achieved2->end Yes resolution_achieved3->end Yes resolution_achieved3->failed No HPLC_Parameters cluster_params Adjustable Parameters cluster_factors Chromatographic Factors Mobile Phase Mobile Phase Selectivity Selectivity (α) Mobile Phase->Selectivity Retention Retention (k) Mobile Phase->Retention Stationary Phase Stationary Phase Stationary Phase->Selectivity Column Dimensions Column Dimensions Efficiency Efficiency (N) Column Dimensions->Efficiency Temperature Temperature Temperature->Efficiency Temperature->Retention Flow Rate Flow Rate Flow Rate->Efficiency Resolution Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

References

Validation & Comparative

Comparative Analysis of Chemical Chaperone Activity: 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid vs. 4-phenylbutyric acid (4-PBA)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comparative analysis of the chemical chaperone activity of 4-phenylbutyric acid (4-PBA), a known chemical chaperone, and a novel derivative, 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid. The accumulation of misfolded proteins in the endoplasmic reticulum (ER) leads to ER stress and activates the Unfolded Protein Response (UPR), a state implicated in numerous diseases. Chemical chaperones are small molecules that can alleviate ER stress by facilitating proper protein folding. This document presents hypothetical, yet plausible, experimental data comparing the efficacy of these two compounds in vitro and in cell-based assays. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive evaluation of their potential therapeutic utility.

Introduction to Chemical Chaperones and ER Stress

The endoplasmic reticulum (ER) is a critical organelle for the synthesis, folding, and modification of a vast number of cellular proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress. In response, the cell activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring proteostasis. However, chronic or overwhelming ER stress can shift the UPR towards inducing apoptosis, contributing to the pathology of diseases such as cystic fibrosis, neurodegenerative disorders, and metabolic diseases.

Chemical chaperones are small molecules that can non-selectively stabilize protein conformation, enhance folding capacity, and facilitate the trafficking of mutant proteins. 4-phenylbutyric acid (4-PBA) is a well-characterized chemical chaperone that has been investigated for various therapeutic applications. This guide evaluates a novel analog, this compound, to assess whether its structural modifications—specifically the addition of a dichlorophenyl group—offer improved chaperone activity.

Comparative Efficacy Data

The following tables summarize the quantitative comparison of 4-PBA and this compound (referred to as Cpd-DC) in assays measuring protein aggregation, cell viability under ER stress, and modulation of key UPR markers.

Table 1: In Vitro Inhibition of Heat-Induced Protein Aggregation

CompoundIC50 (mM) for Lysozyme AggregationFold Improvement vs. 4-PBA
4-phenylbutyric acid (4-PBA)12.51.0
This compound (Cpd-DC)3.83.3

Data represents the half-maximal inhibitory concentration (IC50) required to prevent 50% of heat-induced lysozyme aggregation. A lower IC50 value indicates higher potency.

Table 2: Cytoprotective Effect Against Tunicamycin-Induced ER Stress

CompoundConcentration (mM)Cell Viability (%)
Vehicle Control (DMSO)-45.2 ± 3.1
4-phenylbutyric acid (4-PBA)265.8 ± 4.5
578.3 ± 3.9
1085.1 ± 5.2
This compound (Cpd-DC)281.5 ± 4.2
592.4 ± 3.7
1094.8 ± 2.9

Cell viability was assessed in HEK293 cells treated with 2 µg/mL tunicamycin for 24 hours in the presence of the indicated compound concentrations. Data are presented as mean ± standard deviation.

Table 3: Modulation of ER Stress Markers (Western Blot Densitometry)

TreatmentGRP78 Expression (Fold Change)CHOP Expression (Fold Change)
Vehicle Control1.01.0
Tunicamycin (2 µg/mL)4.8 ± 0.56.2 ± 0.7
Tunicamycin + 4-PBA (5 mM)2.1 ± 0.32.5 ± 0.4
Tunicamycin + Cpd-DC (5 mM)1.4 ± 0.21.7 ± 0.3

Expression levels of the pro-survival chaperone GRP78 and the pro-apoptotic transcription factor CHOP were quantified relative to the vehicle control in tunicamycin-treated cells. A greater reduction in expression indicates more effective amelioration of ER stress.

Signaling Pathways and Experimental Workflow

Visualizations of the relevant biological pathway and the experimental process provide context for the data presented.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Membrane ER Membrane cluster_Cytosol Cytosol / Nucleus cluster_Chaperone Intervention ER_Lumen ER Lumen MisfoldedProteins Misfolded Proteins GRP78 GRP78 MisfoldedProteins->GRP78 Sequesters PERK PERK GRP78->PERK Inhibits IRE1 IRE1α GRP78->IRE1 ATF6 ATF6 GRP78->ATF6 eIF2a eIF2α PERK->eIF2a P XBP1s XBP1s IRE1->XBP1s Splices ATF6n ATF6(n) ATF6->ATF6n Cleavage (Golgi) ATF4 ATF4 eIF2a->ATF4 Translates CHOP CHOP (Apoptosis) ATF4->CHOP Chaperones Chaperones (Survival) XBP1s->Chaperones ATF6n->Chaperones ChemChaperone Chemical Chaperone (4-PBA / Cpd-DC) ChemChaperone->MisfoldedProteins Stabilizes

Caption: Simplified diagram of the Unfolded Protein Response (UPR) pathway.

Experimental_Workflow cluster_Setup Phase 1: Experiment Setup cluster_Treatment Phase 2: Treatment cluster_Analysis Phase 3: Data Acquisition & Analysis A1 Seed HEK293 cells in 96-well plates A2 Incubate for 24 hours A1->A2 B1 Pre-treat with Vehicle, 4-PBA, or Cpd-DC (1 hour) A2->B1 B2 Induce ER Stress with Tunicamycin (2 µg/mL) B1->B2 B3 Incubate for 24 hours B2->B3 C1 Cell Viability Assay (MTT Assay) B3->C1 C2 Protein Extraction (for Western Blot) B3->C2 C1_result Quantify Absorbance at 570 nm C1->C1_result C2_blot Western Blot for GRP78 & CHOP C2->C2_blot C2_quant Densitometry Analysis C2_blot->C2_quant

Caption: Experimental workflow for testing chemical chaperone cytoprotection.

Detailed Experimental Protocols

Protocol 1: In Vitro Lysozyme Aggregation Assay

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer (pH 6.5).

    • Dissolve hen egg lysozyme in the buffer to a final concentration of 15 µM.

    • Prepare stock solutions of 4-PBA and Cpd-DC in DMSO and create serial dilutions in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well clear-bottom plate, mix 20 µL of the compound dilution with 180 µL of the lysozyme solution.

    • Induce aggregation by incubating the plate at 65°C with continuous shaking in a microplate reader.

    • Measure the optical density (OD) at 360 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • The rate of aggregation is determined from the slope of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Protocol 2: Cell Viability (MTT) Assay

  • Cell Culture and Plating:

    • Culture human embryonic kidney (HEK293) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment and Stress Induction:

    • Pre-treat cells with varying concentrations of 4-PBA or Cpd-DC for 1 hour.

    • Add tunicamycin to a final concentration of 2 µg/mL to all wells except the untreated control.

    • Incubate the plate for an additional 24 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the untreated control wells to calculate the percentage of cell viability.

Protocol 3: Western Blot Analysis for GRP78 and CHOP

  • Cell Lysis and Protein Quantification:

    • Following treatment as described in Protocol 2, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Immunoblotting:

    • Denature 20 µg of protein from each sample and separate by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against GRP78 (1:1000), CHOP (1:1000), and β-actin (1:5000) as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensity using ImageJ or similar software. Normalize the intensity of GRP78 and CHOP bands to the corresponding β-actin band.

Interpretation and Conclusion

The presented data indicates that both 4-PBA and the novel compound, this compound (Cpd-DC), exhibit chemical chaperone activity. However, the structural modifications in Cpd-DC appear to confer significantly enhanced potency and efficacy.

  • Potency: In the cell-free protein aggregation assay, Cpd-DC was over three times more potent than 4-PBA, with an IC50 of 3.8 mM compared to 12.5 mM for 4-PBA. This suggests a stronger direct interaction with misfolding-prone proteins.

  • Cytoprotection: Cpd-DC demonstrated superior protection against ER stress-induced cell death. At a concentration of just 2 mM, Cpd-DC restored cell viability to a level comparable to 10 mM of 4-PBA, indicating a more favorable therapeutic window.

  • ER Stress Modulation: The Western blot analysis corroborates these findings. Cpd-DC was more effective at suppressing the tunicamycin-induced upregulation of both the adaptive chaperone GRP78 and the pro-apoptotic factor CHOP. The stronger reduction in CHOP expression by Cpd-DC is particularly significant, as it points to a more robust inhibition of the terminal UPR pathway.

Conclusion: Based on this comparative analysis, this compound represents a promising lead compound with substantially improved chemical chaperone activity over 4-PBA. The dichlorophenyl moiety likely enhances the molecule's hydrophobic interactions, leading to more efficient stabilization of protein folding intermediates. Further investigation into its mechanism of action, pharmacokinetic properties, and in vivo efficacy is warranted to fully evaluate its potential as a next-generation therapeutic for diseases associated with ER stress.

Disclaimer: The experimental data and results presented in this guide are hypothetical and for illustrative purposes only. They are designed to showcase a comparative framework and do not represent findings from peer-reviewed research.

comparing synthesis routes for 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for this compound, a key intermediate in the production of the antidepressant sertraline.[1][2] The efficiency of each route is evaluated based on reaction yield, purity, and reaction conditions, supported by published experimental data.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative metrics for two prominent synthesis routes for this compound.

MetricRoute 1: Catalytic HydrogenationRoute 2: Three-Step Synthesis via Friedel-Crafts Reaction
Starting Material 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid4-(3,4-dichlorophenyl)-4-ketobutanoic acid
Overall Yield Approximately 100%[3]91%[1]
Purity Analytical sample crystallized from hexane (m.p. 118°-120° C)[3]Crystalline solid (m.p. 121°-122° C)[1]
Reaction Time Approximately 24 hours[3]Multiple steps, with the final Friedel-Crafts reaction taking several hours[1]
Key Reagents 5% Pd/C catalyst, Hydrogen gas, Ethyl acetateAlkali metal borohydride, Benzene, Friedel-Crafts catalyst (e.g., AlCl₃)
Number of Steps One stepThree steps[1]

Experimental Protocols

Route 1: Catalytic Hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid

This single-step synthesis involves the hydrogenation of an unsaturated precursor to yield the final product.

Methodology: A solution of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid (223 g, 0.73 mole) is prepared in ethyl acetate (2 L). To this solution, 8 grams of a 5% Palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to hydrogenation at atmospheric pressure and room temperature. The reaction is allowed to proceed for approximately 24 hours, or until the uptake of hydrogen ceases. Following the completion of the reaction, the catalyst is removed by filtration. The filtrate is then concentrated under vacuum to yield the final product as a light brown oil.[3] For purification, an analytical sample can be crystallized from hexane.[3]

Route 2: Three-Step Synthesis from 4-(3,4-dichlorophenyl)-4-ketobutanoic acid

This route involves a sequence of three distinct chemical transformations to arrive at the target molecule.[1]

Step 1: Reduction of 4-(3,4-dichlorophenyl)-4-ketobutanoic acid The initial step involves the reduction of the keto group in the starting material to a hydroxyl group. This is typically achieved using a carbonyl-reducing agent, such as an alkali metal borohydride. The reaction is conducted to produce 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid.[1]

Step 2: Conversion to 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone The intermediate hydroxy acid from the first step is then converted into a gamma-butyrolactone, specifically 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone. This can be achieved by heating the isolated hydroxy acid in an aromatic hydrocarbon solvent or by heating it in situ in an aqueous acid medium.[1]

Step 3: Friedel-Crafts Alkylation with Benzene In the final step, the resulting gamma-butyrolactone is reacted with benzene in a Friedel-Crafts alkylation reaction. This reaction is carried out in the presence of a Friedel-Crafts type catalyst, such as aluminum chloride. The reaction can be conducted using an excess of benzene as the solvent or in a reaction-inert organic solvent. The temperature for this step is typically maintained between 0°C and 100°C. Upon completion, the reaction mixture is worked up by pouring it onto ice containing a mineral acid, followed by separation and isolation of the final product, this compound.[1] A reported yield for this final product is 91%.[1]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthesis routes discussed.

Synthesis_Route_1 start 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid process Catalytic Hydrogenation (H₂, 5% Pd/C, Ethyl Acetate) start->process end This compound process->end ~100% Yield Synthesis_Route_2 cluster_0 Three-Step Synthesis start 4-(3,4-dichlorophenyl)-4-ketobutanoic acid step1 Reduction (e.g., NaBH₄) start->step1 intermediate1 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid step1->intermediate1 step2 Lactonization (Heat, Acid) intermediate1->step2 intermediate2 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone step2->intermediate2 step3 Friedel-Crafts Alkylation (Benzene, AlCl₃) intermediate2->step3 end This compound step3->end 91% Overall Yield

References

A Comparative Guide to the Validation of Analytical Methods for 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the detection and quantification of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid, a key intermediate in the synthesis of the antidepressant, Sertraline. The performance of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is compared with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Capillary Electrophoresis (CE). The information presented is supported by experimental data from analogous validated methods to guide researchers in selecting the most suitable technique for their analytical needs.

Introduction to Analytical Method Validation

The validation of an analytical method is crucial in drug development and manufacturing to ensure the reliability, accuracy, and precision of results. For a key intermediate like this compound, robust analytical methods are essential for monitoring reaction progress, assessing purity, and ensuring the quality of the final active pharmaceutical ingredient (API). This guide explores and compares three powerful analytical techniques for this purpose.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a cornerstone technique in pharmaceutical analysis, offering high sensitivity and selectivity for a wide range of compounds. For a non-volatile and polar compound like this compound, HPLC-MS is an ideal analytical choice.

Experimental Protocol: HPLC-MS

A validated HPLC-MS method for a compound with similar chemical properties involves the following parameters:

  • Chromatographic System: A typical setup would include a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is commonly employed, starting with a higher proportion of aqueous phase (e.g., water with 0.1% formic acid) and increasing the organic phase (e.g., acetonitrile or methanol) over the course of the analysis.

  • Flow Rate: A standard flow rate of 1.0 mL/min is often used.

  • Injection Volume: Typically, 10 µL of the sample is injected.

  • Mass Spectrometry Detection: An electrospray ionization (ESI) source in negative ion mode is suitable for detecting the deprotonated molecule [M-H]⁻ of the carboxylic acid. The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantitative accuracy.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_ms Mass Spectrometer Sample Sample Weighing and Dissolution Dilution Serial Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Autosampler Autosampler Filtration->Autosampler Column C18 Column Autosampler->Column Pump HPLC Pump Pump->Column ESI_Source ESI Source Column->ESI_Source Mass_Analyzer Mass Analyzer ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data Acquisition and Processing Detector->Data_System GC_MS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_gc GC System cluster_ms Mass Spectrometer Sample Sample Weighing and Dissolution Derivatization Silylation (e.g., with BSTFA) Sample->Derivatization Injector GC Injector Derivatization->Injector GC_Column Capillary Column Injector->GC_Column EI_Source EI Source GC_Column->EI_Source Oven GC Oven Mass_Analyzer Mass Analyzer EI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data Acquisition and Processing Detector->Data_System CE_Workflow cluster_sample_prep Sample Preparation cluster_ce CE System Sample Sample Dissolution in BGE Capillary Fused-Silica Capillary Sample->Capillary Detector UV or MS Detector Capillary->Detector Power_Supply High Voltage Power Supply Power_Supply->Capillary Data_System Data Acquisition and Processing Detector->Data_System

Comparative Guide to the Structure-Activity Relationship of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid Analogs as Potential GABA Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to GABA Transporters and Their Inhibition

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its action is terminated by its removal from the synaptic cleft by four distinct GABA transporters: GAT1, GAT2, GAT3, and BGT1. Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism of action has been a successful strategy for the development of antiepileptic and anxiolytic drugs. Compounds with a 4,4-diarylbutenyl scaffold, such as the antiepileptic drug tiagabine, are potent GAT1 inhibitors, highlighting the therapeutic potential of this structural class.

Core Structure and Postulated Structure-Activity Relationships

The core structure of interest is 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid. The SAR for this class of compounds as GAT inhibitors can be inferred from analogs with similar diaryl moieties.

Key Structural Features and Their Potential Impact on Activity:

  • The Diphenylmethyl Moiety: The presence of two aromatic rings is a critical feature for potent GAT inhibition. The substitution pattern on these rings significantly influences potency and selectivity.

  • Aromatic Ring Substitution:

    • Dichlorophenyl Ring: The 3,4-dichloro substitution on one of the phenyl rings is expected to enhance lipophilicity, which can be a crucial factor for blood-brain barrier penetration. Halogen substitutions are common in CNS-active drugs and can influence binding affinity through various interactions.

    • Unsubstituted Phenyl Ring: Modifications to this ring would likely have a significant impact on activity. Introducing small alkyl or halogen substituents, particularly at the ortho or para positions, could modulate the electronic and steric properties, thereby affecting the binding affinity for the GAT subtypes.

  • Butanoic Acid Chain: The carboxylic acid group is essential for interacting with the transporter, likely mimicking the carboxylate of GABA. The length and flexibility of the four-carbon chain are also thought to be optimal for positioning the key binding groups within the transporter's active site.

  • Stereochemistry: The chirality at the C4 position (bearing the two phenyl rings) is expected to be a major determinant of activity and selectivity. For many GAT inhibitors, the biological activity resides predominantly in one enantiomer.

Comparative Data (Hypothetical)

Due to the lack of specific experimental data in the literature for a series of this compound analogs, the following table is a hypothetical representation of expected SAR trends based on related compounds. This is intended for illustrative purposes to guide future research.

Compound IDR1 (Phenyl Ring)R2 (Dichlorophenyl Ring)GAT1 IC50 (µM)GAT2 IC50 (µM)GAT3 IC50 (µM)BGT1 IC50 (µM)
Parent H3,4-di-ClExpected ActivityExpected ActivityExpected ActivityExpected Activity
Analog 14-F3,4-di-ClLowerVariableVariableVariable
Analog 24-CH33,4-di-ClLowerVariableVariableVariable
Analog 32-F3,4-di-ClPotentially HigherVariableVariableVariable
Analog 4H3-ClHigher (Less Potent)VariableVariableVariable
Analog 5H4-ClHigher (Less Potent)VariableVariableVariable

Note: "Lower" IC50 indicates higher potency. The expected activity would need to be confirmed by experimental studies.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the SAR of GAT inhibitors.

[³H]GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporter subtypes.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cells are transiently or stably transfected with plasmids encoding the human or rodent GAT1, GAT2, GAT3, or BGT1 transporter subtypes using a suitable transfection reagent (e.g., Lipofectamine).

2. GABA Uptake Assay:

  • Transfected cells are seeded into 96-well plates and grown to confluence.

  • On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Cells are then pre-incubated for 10-20 minutes at 37°C with varying concentrations of the test compounds (analogs of this compound) or vehicle control.

  • The uptake reaction is initiated by the addition of a solution containing a fixed concentration of [³H]GABA (e.g., 10-50 nM) and unlabeled GABA.

  • The incubation is carried out for a short period (e.g., 1-10 minutes) at 37°C to ensure initial velocity conditions.

  • The uptake is terminated by rapid aspiration of the incubation medium followed by several washes with ice-cold KRH buffer.

  • The cells are lysed with a scintillation cocktail or a suitable lysis buffer.

  • The amount of [³H]GABA taken up by the cells is quantified using a scintillation counter.

3. Data Analysis:

  • The percentage inhibition of GABA uptake at each concentration of the test compound is calculated relative to the vehicle control.

  • IC50 values (the concentration of the compound that inhibits 50% of the specific GABA uptake) are determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

GABAergic Synapse and GABA Transporter Action

The following diagram illustrates the role of GABA transporters in a GABAergic synapse.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_pre GABA GAD->GABA_pre VGAT VGAT GABA_pre->VGAT Vesicle Synaptic Vesicle GABA_cleft GABA Vesicle->GABA_cleft Release VGAT->Vesicle Packaging GABA_R GABA Receptor GABA_cleft->GABA_R GAT_glia GAT2/3 GABA_cleft->GAT_glia Uptake GAT_pre GAT1 GABA_cleft->GAT_pre Reuptake Postsynaptic_Effect Postsynaptic Effect (e.g., Hyperpolarization) GABA_R->Postsynaptic_Effect GAT_pre->GABA_pre

Caption: Role of GABA transporters (GATs) in the GABAergic synapse.

Experimental Workflow for SAR Studies

The following diagram outlines the typical workflow for conducting a structure-activity relationship study of novel GAT inhibitors.

SAR_Workflow start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening Primary Screening (e.g., [3H]GABA Uptake Assay) purification->screening dose_response Dose-Response & IC50 Determination screening->dose_response selectivity Subtype Selectivity Profiling (GAT1-4) dose_response->selectivity sar_analysis Structure-Activity Relationship Analysis selectivity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design in_vivo In Vivo Studies (e.g., Animal Models of Epilepsy) lead_optimization->in_vivo

Caption: Workflow for the discovery and optimization of novel GAT inhibitors.

A Comparative Analysis of the Biological Activity of Sertraline and its Synthetic Precursor, 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 29, 2025

This guide provides a detailed comparison of the biological activities of the well-established selective serotonin reuptake inhibitor (SSRI), sertraline, and its known synthetic intermediate, 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Overview and Chemical Relationship

Sertraline is a potent and selective inhibitor of the serotonin transporter (SERT) and is widely prescribed as an antidepressant.[1] Its mechanism of action relies on blocking the reuptake of serotonin from the synaptic cleft, thereby increasing the availability of the neurotransmitter to bind to postsynaptic receptors.[2] The principal active metabolite of sertraline is desmethylsertraline, which is substantially less potent in its activity as a serotonin reuptake inhibitor.[1][3]

In contrast, this compound is primarily documented as a chemical intermediate used in the synthesis of sertraline. A thorough review of available scientific literature reveals a significant lack of data regarding its biological activity, particularly concerning its interaction with monoamine transporters or other relevant pharmacological targets. Therefore, this comparison will focus on the well-characterized profile of sertraline and its metabolite, juxtaposed with the current absence of biological data for its precursor.

G cluster_synthesis Sertraline Synthesis cluster_metabolism Sertraline Metabolism Intermediate 4-(3,4-Dichlorophenyl)- 4-phenylbutanoic acid Sertraline Sertraline Intermediate->Sertraline Multi-step synthesis Sertraline_Met Sertraline Metabolite Desmethylsertraline (Active Metabolite) Sertraline_Met->Metabolite N-demethylation (CYP2B6)

Figure 1: Chemical relationship between this compound, sertraline, and its primary metabolite.

Comparative Biological Activity Data

The primary pharmacological activity of sertraline and its metabolite, desmethylsertraline, is the inhibition of monoamine transporters. The binding affinity of these compounds to the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters is a key indicator of their potency and selectivity. This data is typically presented as the inhibition constant (Ki), where a lower value indicates a higher binding affinity.

As noted, no quantitative biological activity data for this compound is publicly available. The table below summarizes the known in vitro binding affinities for sertraline and desmethylsertraline.

CompoundTransporterBinding Affinity (Ki) in nMSelectivity (SERT/Other)
Sertraline SERT 0.29 -
DAT 25 86-fold vs. DAT
NET 420 1448-fold vs. NET
Desmethylsertraline SERT 76 -
DAT 440 ~5.8-fold vs. DAT
NET 420 ~5.5-fold vs. NET
This compound SERT, DAT, NET Data Not Available Data Not Available
Table 1: Comparative in vitro binding affinities of Sertraline and Desmethylsertraline for monoamine transporters.[3] Data for this compound is not available.

The data clearly illustrates sertraline's high potency and selectivity for the serotonin transporter over the dopamine and norepinephrine transporters. Its primary metabolite, desmethylsertraline, is approximately 262 times less potent at SERT than the parent compound.[3] While desmethylsertraline is less potent, it exhibits a more balanced, though still weak, profile as a monoamine reuptake inhibitor.[3]

Mechanism of Action at the Synapse

Sertraline exerts its therapeutic effects by selectively blocking the presynaptic serotonin transporter (SERT). This inhibition prevents the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. Consequently, the concentration of serotonin in the synapse increases, leading to enhanced stimulation of postsynaptic serotonin receptors. This potentiation of serotonergic neurotransmission is believed to be the primary mechanism underlying its antidepressant and anxiolytic effects.[2]

cluster_presynaptic Presynaptic Neuron Vesicle Vesicles with Serotonin (5-HT) Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release of 5-HT SERT Serotonin Transporter (SERT) Receptor Postsynaptic 5-HT Receptors Synaptic_Cleft->SERT 5-HT Reuptake Synaptic_Cleft->Receptor 5-HT binds Sertraline Sertraline Block X Block->SERT Inhibition

Figure 2: Sertraline's mechanism of action, blocking the serotonin transporter (SERT) in the synaptic cleft.

Experimental Protocols: Neurotransmitter Reuptake Assay

The determination of binding affinities (Ki values) for compounds like sertraline is typically performed using in vitro neurotransmitter reuptake assays. These assays measure the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter substrate into cells expressing the target transporter.

Objective: To determine the inhibitory potency (IC50) of a test compound on the human serotonin transporter (hSERT).

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

  • Substrate: Radiolabeled [³H]5-hydroxytryptamine ([³H]5-HT) or a fluorescent substrate analog.

  • Test Compounds: Sertraline, Desmethylsertraline (dissolved in appropriate solvent, e.g., DMSO).

  • Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.

  • Scintillation Fluid & Counter (for radiolabeled assays) or Fluorescence Plate Reader (for fluorescent assays).

  • 96-well microplates.

Methodology:

  • Cell Culture and Plating:

    • hSERT-expressing HEK293 cells are cultured under standard conditions.

    • Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Assay Preparation:

    • On the day of the experiment, the cell culture medium is removed.

    • The cells are washed with the assay buffer.

    • Serial dilutions of the test compounds (e.g., sertraline) are prepared in the assay buffer.

  • Inhibition Reaction:

    • The diluted test compounds are added to the appropriate wells and pre-incubated with the cells for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • Uptake Initiation:

    • The uptake reaction is initiated by adding the radiolabeled or fluorescent substrate ([³H]5-HT) to all wells.

    • The plate is incubated for a short period (e.g., 10-15 minutes) to allow for substrate uptake.

  • Uptake Termination:

    • The reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular substrate.

  • Quantification:

    • For Radiometric Assay: Cells are lysed, and the radioactivity incorporated into the cells is measured using a liquid scintillation counter.

    • For Fluorescent Assay: The fluorescence intensity within the cells is measured using a microplate reader.

  • Data Analysis:

    • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific substrate uptake (IC50 value).

    • The IC50 values can be converted to Ki values using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the substrate used in the assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed hSERT-expressing cells in 96-well plate B Prepare serial dilutions of test compound C Wash cells and pre-incubate with test compound A->C B->C D Add radiolabeled or fluorescent substrate (e.g., [³H]5-HT) C->D E Incubate to allow uptake D->E F Terminate reaction by washing with ice-cold buffer E->F G Quantify substrate uptake (Scintillation or Fluorescence) F->G H Calculate IC50 values G->H I Convert IC50 to Ki using Cheng-Prusoff equation H->I

Figure 3: General workflow for an in vitro neurotransmitter reuptake inhibition assay.

Conclusion

The comparison between sertraline and this compound is fundamentally a comparison between a well-characterized, potent, and selective pharmaceutical agent and its synthetic precursor, for which there is no publicly available biological activity data. Sertraline's pharmacological profile is defined by its high affinity and selectivity for the serotonin transporter, a property that is significantly diminished in its primary metabolite, desmethylsertraline. Any future research into the biological effects of this compound would require de novo characterization using standard pharmacological assays, such as the neurotransmitter uptake protocol detailed above, to determine if it possesses any clinically relevant activity.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide for 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical development and chemical research, unambiguous structural confirmation of novel and intermediate compounds is paramount. This guide provides a comparative spectroscopic analysis for the structural confirmation of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid, a key intermediate in the synthesis of sertraline. Due to the limited availability of public spectroscopic data for this specific compound, this guide presents a detailed analysis of three structurally related and commercially available alternatives: 4-phenylbutanoic acid, 3,4-dichlorobenzoic acid, and 2-phenylbutanoic acid. The provided experimental data for these alternatives will serve as a valuable reference for researchers in interpreting the spectra of the target compound and similar molecular scaffolds.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry for the selected alternative compounds. This data provides a baseline for predicting the spectral characteristics of this compound.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, IntegrationSolvent
4-Phenylbutanoic acid 7.29-7.17 (m, 5H, Ar-H), 2.62 (t, J=7.6 Hz, 2H, -CH₂-Ar), 2.32 (t, J=7.4 Hz, 2H, -CH₂-COOH), 1.95 (quint, J=7.5 Hz, 2H, -CH₂-CH₂-CH₂-)CDCl₃
3,4-Dichlorobenzoic acid 8.08 (d, J=2.1 Hz, 1H, Ar-H), 7.84 (dd, J=8.4, 2.1 Hz, 1H, Ar-H), 7.58 (d, J=8.4 Hz, 1H, Ar-H)DMSO-d₆
2-Phenylbutanoic acid 7.35-7.25 (m, 5H, Ar-H), 3.47 (t, J=7.8 Hz, 1H, -CH(Ph)-), 2.10-1.95 (m, 1H, -CH₂-CH₃), 1.85-1.70 (m, 1H, -CH₂-CH₃), 0.93 (t, J=7.4 Hz, 3H, -CH₃)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmSolvent
4-Phenylbutanoic acid 179.5 (C=O), 141.2 (Ar-C), 128.4 (Ar-CH), 128.3 (Ar-CH), 126.0 (Ar-CH), 34.8 (-CH₂-Ar), 33.2 (-CH₂-COOH), 26.2 (-CH₂-CH₂-CH₂-)CDCl₃
3,4-Dichlorobenzoic acid 165.8 (C=O), 135.5 (Ar-C), 132.3 (Ar-C), 131.5 (Ar-CH), 130.8 (Ar-CH), 129.2 (Ar-CH), 128.4 (Ar-C)DMSO-d₆
2-Phenylbutanoic acid 180.1 (C=O), 139.4 (Ar-C), 128.7 (Ar-CH), 127.9 (Ar-CH), 127.1 (Ar-CH), 54.3 (-CH(Ph)-), 26.5 (-CH₂-CH₃), 12.0 (-CH₃)CDCl₃

Table 3: IR Spectroscopic Data

CompoundKey Absorptions (cm⁻¹)Functional Group
4-Phenylbutanoic acid 3300-2500 (broad), 1705 (strong), 1604, 1496, 1454O-H (acid), C=O (acid), C=C (aromatic)
3,4-Dichlorobenzoic acid 3100-2500 (broad), 1685 (strong), 1590, 1475, 830O-H (acid), C=O (acid), C=C (aromatic), C-Cl
2-Phenylbutanoic acid 3300-2500 (broad), 1708 (strong), 1602, 1495, 1455O-H (acid), C=O (acid), C=C (aromatic)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
4-Phenylbutanoic acid 164146, 117, 105, 91, 77
3,4-Dichlorobenzoic acid 190, 192, 194173, 175, 145, 110
2-Phenylbutanoic acid 164119, 91

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with key analyte resonances. Transfer the solution to a clean 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds to ensure full relaxation of protons.

    • Referencing: The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil.

  • Data Acquisition:

    • Technique: Fourier Transform Infrared (FTIR) spectroscopy with a Universal ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Ionization - EI): Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Data Acquisition (GC-MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 40-500.

    • Inlet System: Gas Chromatography (GC) for sample introduction, which also serves to separate any impurities. A suitable temperature program for the GC oven should be developed to ensure proper elution of the compound.

Workflow for Structural Confirmation

The logical flow for confirming the structure of this compound using the three spectroscopic techniques is outlined below.

Spectroscopic_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis cluster_Interpretation Data Interpretation and Structural Confirmation H_NMR 1H NMR C_NMR 13C NMR Proton_Env Proton Environment (Chemical Shift, Integration, Multiplicity) H_NMR->Proton_Env Carbon_Backbone Carbon Skeleton (Number and Type of Carbons) C_NMR->Carbon_Backbone IR FTIR Spectroscopy Functional_Groups Functional Groups (e.g., C=O, O-H, C-Cl) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight and Formula (Isotopic Pattern for Cl) MS->Molecular_Weight Structure_Confirmation Final Structure Confirmation Proton_Env->Structure_Confirmation Carbon_Backbone->Structure_Confirmation Functional_Groups->Structure_Confirmation Molecular_Weight->Structure_Confirmation

A Comparative Analysis of the Anti-inflammatory Properties of Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of various butanoic acid derivatives. The information presented is collated from a range of preclinical studies to aid in research and development. This document summarizes quantitative data in structured tables, details common experimental methodologies, and visualizes key inflammatory signaling pathways.

Comparative Anti-inflammatory Activity

The anti-inflammatory effects of butanoic acid derivatives are primarily attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. This section presents a comparative analysis of their efficacy in inhibiting cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are key to the synthesis of prostaglandins, which are potent inflammatory mediators. The inhibitory activity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The ratio of IC50 values for COX-1 to COX-2 provides an indication of the drug's selectivity.[1]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
Ibuprofen 12800.15[2]
Ketoprofen Higher potency than IbuprofenHigher potency than Ibuprofen-[3]
Diclofenac 0.0760.0262.9[2]
Celecoxib 826.812[2]
Meloxicam 376.16.1[2]
Indomethacin 0.00900.310.029[2]

Note: Direct comparative IC50 values for Ketoprofen under the same experimental conditions as the other listed compounds were not available in the searched literature. However, studies indicate its high potency against both COX enzymes.[3]

Cytokine and Inflammatory Mediator Inhibition

Beyond COX inhibition, butanoic acid derivatives can modulate the production of various pro-inflammatory cytokines and mediators, such as Tumor Necrosis Factor-alpha (TNF-α) and Nitric Oxide (NO).

Compound/DerivativeTargetEffectModel SystemReference
Butyrate TNF-αSuppresses production by facilitating mRNA degradationMacrophage-like synoviocytes, human peripheral monocytes, murine RAW264.7 macrophages[4]
Sodium Butyrate TNF-α, IL-6Reduced serum levels in LPS-challenged broiler chickensIn vivo (broiler chickens)[5]
Phenylacetyl Glutamine (PAGln) IFN-γ, IL-6, TNF-α, NF-κB, iNOSSignificantly inhibited production and expressionMouse spleen cells and peritoneal cavity cells[6]
4-Phenylbutyric acid (4-PBA) IL-1β, MMP-1, MMP-3, MAPKs, NF-κBInhibited proliferation and expression of inflammatory mediatorsSynovial fibroblasts, collagen-induced arthritis in mice[7]
Butyrate Nitric Oxide (NO)Markedly inhibited IL-1β-induced iNOS transcription and NO accumulationPancreatic beta cells[8]

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of butanoic acid derivatives are often mediated through the modulation of critical signaling pathways. The NF-κB and MAPK pathways are central regulators of the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α, IL-1β IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF_κB NF-κB (p50/p65) Proteasomal\nDegradation Proteasomal Degradation IκBα->Proteasomal\nDegradation ubiquitination & degradation Nucleus Nucleus NF_κB->Nucleus translocates Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription induces

Simplified NF-κB Signaling Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway that regulates a wide range of cellular processes, including inflammation.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., MEKK, RAF) Extracellular_Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induces

General MAPK Signaling Cascade.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of butanoic acid derivatives.

In Vitro Assays

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The inhibition of the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX enzymes is measured. The amount of prostaglandin produced is quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer containing hematin and the respective COX enzyme is prepared.

  • Inhibitor Incubation: The test compound (butanoic acid derivative) at various concentrations is pre-incubated with the enzyme mixture.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a specific incubation period, the reaction is stopped, often by the addition of a strong acid.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is measured using a competitive ELISA kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells.

Principle: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7), are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to produce cytokines. The concentration of cytokines in the cell culture supernatant is measured with and without the presence of the test compound.

Methodology:

  • Cell Culture: PBMCs are isolated from whole blood, or a macrophage cell line is cultured under standard conditions.

  • Cell Seeding: Cells are seeded in a multi-well plate at an appropriate density.

  • Compound Treatment: The cells are pre-treated with various concentrations of the butanoic acid derivative for a defined period.

  • Stimulation: The cells are then stimulated with LPS to induce cytokine production.

  • Incubation: The plate is incubated for a period sufficient to allow for cytokine accumulation in the supernatant (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using ELISA.

  • Data Analysis: The percentage of cytokine inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

In Vivo Assay

This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Methodology:

  • Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

  • Grouping: Animals are divided into control, standard (e.g., treated with indomethacin), and test groups (treated with the butanoic acid derivative at different doses).

  • Compound Administration: The test compound or standard drug is administered, usually orally or intraperitoneally, at a specific time before the carrageenan injection.

  • Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The volume of the injected paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Carrageenan_Workflow Animal_Grouping Animal Grouping (Control, Standard, Test) Compound_Admin Compound Administration Animal_Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection (Sub-plantar) Compound_Admin->Carrageenan_Injection 1 hour prior Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement at 0, 1, 2, 3, 4 hours Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis

Workflow for Carrageenan-Induced Paw Edema Assay.

References

Cross-Validation of Analytical Methods for the Quantification of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pharmaceutical intermediates is paramount in drug development to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid. This compound is a key intermediate in the synthesis of the antidepressant sertraline.

This document outlines the cross-validation process for these analytical methods, presenting detailed experimental protocols and comparative performance data to assist researchers in selecting the most appropriate technique for their specific needs.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix.

Table 1: Comparison of HPLC-UV and LC-MS/MS Methods

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[1]
Suitability Suitable for quantification in bulk materials and simple formulations where the analyte concentration is relatively high.Ideal for complex biological matrices and trace-level quantification due to its high selectivity and sensitivity.[1]
Detection UV-Vis DetectorTandem Mass Spectrometer
Sample Preparation Typically involves dissolution and filtration.May require more extensive sample cleanup like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to minimize matrix effects.[1]
Advantages Robust, cost-effective, and widely available.High sensitivity, high selectivity, and provides structural information.
Limitations Lower sensitivity and potential for interference from co-eluting compounds.Higher cost of instrumentation and potential for matrix effects.
Experimental Workflow for Method Cross-Validation

The cross-validation of analytical methods is a systematic process to ensure that two different methods provide equivalent and reliable results. A generalized workflow is depicted below.

Analytical Method Cross-Validation Workflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) cluster_2 Cross-Validation A1 Method Development & Validation A2 Sample Analysis A1->A2 Validated Method C1 Analysis of the Same Samples by Both Methods A2->C1 B1 Method Development & Validation B2 Sample Analysis B1->B2 Validated Method B2->C1 C2 Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) C1->C2 C3 Assessment of Equivalence C2->C3

General workflow for cross-validation of two analytical methods.

Detailed Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols for HPLC-UV and LC-MS/MS are based on established practices for the analysis of structurally similar aromatic carboxylic acids.[2][3]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical grade phosphoric acid or formic acid.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% phosphoric acid. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[4]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the analysis of this compound in complex matrices such as plasma or tissue extracts.[5]

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • LC-MS grade solvents (acetonitrile, methanol, water) and additives (formic acid, ammonium formate).

2. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined by direct infusion.

3. Sample Preparation (for Plasma Samples):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the validation of the HPLC-UV and LC-MS/MS methods, based on data for analogous compounds.[4][5]

Table 2: HPLC-UV Method Validation Parameters

ParameterTypical Performance
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Table 3: LC-MS/MS Method Validation Parameters

ParameterTypical Performance
Linearity (R²) > 0.999
Range 0.1 - 100 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL

Signaling Pathway Context

In drug development, understanding the metabolic fate of a drug is crucial. The quantification of intermediates like this compound can be important in in-vitro and in-vivo metabolism studies to understand the synthetic pathway and potential metabolic byproducts.

Drug Metabolism Pathway cluster_0 Synthesis & Metabolism Precursor Starting Materials Intermediate 4-(3,4-Dichlorophenyl)- 4-phenylbutanoic acid Precursor->Intermediate Synthesis Step API Sertraline (API) Intermediate->API Final Synthesis Step Metabolite Metabolites (e.g., N-desmethylsertraline) API->Metabolite In-vivo Metabolism

Hypothetical pathway involving the intermediate.

References

A Comparative Review of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid: Patents, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid, a key intermediate in the synthesis of the widely prescribed antidepressant, sertraline. We will delve into a comparative analysis of patented synthetic routes, present available quantitative data, and explore the potential, yet underexplored, biological applications of this compound, particularly in comparison to its structural analog, 4-phenylbutyric acid (4-PBA).

I. Synthesis of this compound: A Comparative Analysis of Patented Routes

The primary application of this compound is as a crucial building block in the industrial synthesis of sertraline. Several patented methods describe its preparation, each with distinct advantages and disadvantages. Below, we compare two prominent synthetic strategies.

A. Three-Step Process from 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid

A widely cited method involves a three-step process starting from 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. This approach is detailed in U.S. Patent 4,777,288.[1]

Experimental Protocol:

  • Reduction: 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is reduced to 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid.

  • Lactonization: The resulting hydroxy acid undergoes cyclization to form 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone.

  • Friedel-Crafts Alkylation: The furanone intermediate reacts with benzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield this compound.

Table 1: Comparison of Key Parameters for the Three-Step Synthesis

StepReactantsReagents/CatalystsSolventTemperature (°C)Yield (%)Reference
Reduction4-(3,4-Dichlorophenyl)-4-oxobutanoic acidAlkali metal borohydrideWater20-100High (not specified)[1]
Lactonization4-(3,4-Dichlorophenyl)-4-hydroxybutanoic acidAcidAqueous20-100High (not specified)[1]
Friedel-Crafts Alkylation5-(3,4-Dichlorophenyl)-dihydro-2(3H)-furanone, BenzeneAluminum chlorideBenzene0-10091[1]

Logical Workflow for the Three-Step Synthesis:

G A 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid B Reduction A->B C 4-(3,4-Dichlorophenyl)-4-hydroxybutanoic acid B->C D Lactonization C->D E 5-(3,4-Dichlorophenyl)-dihydro-2(3H)-furanone D->E F Friedel-Crafts Alkylation (with Benzene) E->F G This compound F->G

Caption: Workflow for the three-step synthesis of this compound.

B. "Green Chemistry" Approach in Sertraline Synthesis

Recognizing the environmental impact of traditional chemical processes, Pfizer developed a "greener" single-pot synthesis for sertraline that streamlines the production process. While this process focuses on the conversion of the tetralone intermediate to sertraline, it highlights a move towards more efficient and environmentally friendly manufacturing, which indirectly impacts the requirements for the synthesis of precursors like this compound. This improved process doubles the overall yield and significantly reduces waste.

II. Application in Sertraline Synthesis

The primary and well-established application of this compound is its role as a key intermediate in the synthesis of sertraline. The butanoic acid is cyclized to form the corresponding tetralone, which is then converted to sertraline through reductive amination.

Experimental Workflow from Intermediate to Sertraline:

G A This compound B Intramolecular Friedel-Crafts Acylation A->B C 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (Sertraline Tetralone) B->C D Reductive Amination (with Methylamine) C->D E Sertraline (racemic cis/trans mixture) D->E F Resolution (with D-(-)-mandelic acid) E->F G (+)-Sertraline F->G

Caption: Synthetic pathway from the butanoic acid intermediate to (+)-Sertraline.

III. Potential Biological Activity: A Comparison with 4-Phenylbutyric Acid (4-PBA)

While its role as a synthetic intermediate is well-documented, the intrinsic biological activity of this compound remains largely unexplored. However, its structural similarity to 4-phenylbutyric acid (4-PBA), a known chemical chaperone, suggests that it may possess similar properties.

4-PBA is an FDA-approved drug that has been shown to alleviate endoplasmic reticulum (ER) stress by facilitating protein folding. ER stress is implicated in a variety of diseases, including neurodegenerative disorders and metabolic diseases.

Mechanism of 4-PBA as a Chemical Chaperone:

4-PBA is believed to function by stabilizing protein conformations and improving the protein folding capacity of the ER. This action helps to reduce the accumulation of misfolded proteins, a key trigger of the unfolded protein response (UPR) and subsequent cellular dysfunction.

Table 2: Comparison of this compound and 4-Phenylbutyric Acid (4-PBA)

FeatureThis compound4-Phenylbutyric Acid (4-PBA)
Primary Application Intermediate in sertraline synthesis.FDA-approved drug for urea cycle disorders; investigated for other conditions.
Known Biological Activity Not well-characterized.Chemical chaperone, histone deacetylase (HDAC) inhibitor.
Mechanism of Action Hypothesized to be a chemical chaperone.Alleviates ER stress by aiding protein folding.
Experimental Data Lacking direct evidence for chemical chaperone activity.Extensive in vitro and in vivo data available.

Signaling Pathway of ER Stress and Potential Intervention by a Chemical Chaperone:

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Nucleus Misfolded Proteins Misfolded Proteins BiP BiP Misfolded Proteins->BiP sequesters UPR Sensors (PERK, IRE1, ATF6) UPR Sensors (PERK, IRE1, ATF6) eIF2a Phosphorylation eIF2a Phosphorylation UPR Sensors (PERK, IRE1, ATF6)->eIF2a Phosphorylation XBP1 Splicing XBP1 Splicing UPR Sensors (PERK, IRE1, ATF6)->XBP1 Splicing ATF6 Cleavage ATF6 Cleavage UPR Sensors (PERK, IRE1, ATF6)->ATF6 Cleavage CHOP Expression CHOP Expression UPR Sensors (PERK, IRE1, ATF6)->CHOP Expression prolonged stress BiP->UPR Sensors (PERK, IRE1, ATF6) activates Protein Folding Protein Folding Protein Synthesis Inhibition Protein Synthesis Inhibition eIF2a Phosphorylation->Protein Synthesis Inhibition ER Chaperone Upregulation ER Chaperone Upregulation XBP1 Splicing->ER Chaperone Upregulation ATF6 Cleavage->ER Chaperone Upregulation Apoptosis Apoptosis CHOP Expression->Apoptosis Chemical Chaperone Chemical Chaperone Chemical Chaperone->Misfolded Proteins stabilizes Chemical Chaperone->Protein Folding facilitates Restore Proteostasis Restore Proteostasis Protein Synthesis Inhibition->Restore Proteostasis ER Chaperone Upregulation->Restore Proteostasis

References

comparing the efficacy of different catalysts in the synthesis of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid, a key intermediate in the production of pharmaceuticals such as sertraline, can be achieved through various catalytic routes. The efficiency and selectivity of these synthetic pathways are highly dependent on the choice of catalyst. This guide provides a comparative analysis of different catalysts employed in two primary synthetic strategies: the catalytic hydrogenation of an unsaturated precursor and the Friedel-Crafts alkylation of benzene with a lactone intermediate.

Route 1: Catalytic Hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid

This synthetic route involves the reduction of the carbon-carbon double bond in 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid to yield the desired saturated carboxylic acid. This method is often favored for its high atom economy and typically clean reaction profiles. The choice of hydrogenation catalyst is critical to ensure selective reduction of the alkene without affecting the aromatic rings or the carboxylic acid functionality.

Comparative Efficacy of Hydrogenation Catalysts

The following table summarizes the performance of common heterogeneous hydrogenation catalysts. While specific comparative data for the target substrate is limited, performance data for analogous substrates, such as cinnamic acid, provides valuable insights into the relative efficacy of these catalysts.[1][2]

CatalystSubstrateCatalyst Loading (w/w %)SolventTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)Purity/Selectivity
5% Pd/C 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid~3.6%Ethyl AcetateRoom Temp.1~24~100High
5% Ru/C Cinnamic Acid5%Not Specified22068Not SpecifiedLow (for desired product)Low (hydrogenates C=C, aromatic ring, and -COOH)[1][2]
Raney Ni Halogenated AromaticsNot SpecifiedNot Specified301VariedVariedEffective for dehalogenation, may not be selective for C=C hydrogenation in this substrate.

Note: The data for Ru/C and Raney Ni are based on analogous reactions and indicate potential challenges with selectivity for the target synthesis. Palladium on carbon (Pd/C) demonstrates high efficacy and selectivity for the hydrogenation of the carbon-carbon double bond in the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation using 5% Pd/C

This protocol is based on a literature procedure for the synthesis of this compound.

Materials:

  • 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Ethyl acetate

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite or a similar filter aid)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid in ethyl acetate.

  • Carefully add the 5% Pd/C catalyst to the solution. The vessel should be purged with an inert gas (e.g., nitrogen or argon) before the addition of the catalyst.

  • Seal the reaction vessel and connect it to a hydrogen source.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., atmospheric pressure or slightly above).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethyl acetate to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization if necessary.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation dissolve Dissolve Starting Material in Ethyl Acetate add_catalyst Add 5% Pd/C Catalyst dissolve->add_catalyst purge Purge with Inert Gas add_catalyst->purge hydrogenate Introduce Hydrogen Gas (Atmospheric Pressure) purge->hydrogenate stir Stir at Room Temperature (~24 hours) hydrogenate->stir monitor Monitor H2 Uptake stir->monitor filter Filter to Remove Catalyst monitor->filter Reaction Complete concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify by Recrystallization (if necessary) concentrate->purify

Caption: Experimental workflow for the catalytic hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid.

Route 2: Friedel-Crafts Alkylation

An alternative synthetic approach is a three-step process commencing with 4-(3,4-dichlorophenyl)-4-ketobutanoic acid. This involves reduction of the ketone, subsequent lactonization to form 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone, and finally, a Friedel-Crafts alkylation of benzene with this lactone intermediate in the presence of a Lewis acid catalyst. The efficacy of this final step is highly dependent on the choice and amount of the Lewis acid catalyst.

Comparative Efficacy of Lewis Acid Catalysts
CatalystCatalyst TypeTypical Reaction ConditionsExpected YieldRemarks
AlCl₃ Strong Lewis AcidBenzene as solvent, 0-100 °CHighCommonly used and effective, but can be corrosive and require stoichiometric amounts.
FeCl₃ Strong Lewis AcidSimilar to AlCl₃Good to HighA common and effective alternative to AlCl₃.[4]
SnCl₄ Strong Lewis AcidSimilar to AlCl₃Moderate to HighAnother effective Lewis acid for Friedel-Crafts reactions.[5]
Heteropolyacids (e.g., H₃PW₁₂O₄₀) Solid Brønsted AcidHigher temperatures may be requiredGoodOffer advantages in terms of reusability and reduced corrosion, but may require more forcing conditions.[3]

Note: The selection of the Lewis acid catalyst often involves a trade-off between reactivity, cost, and handling considerations. For the synthesis of this compound, strong Lewis acids like AlCl₃ are expected to provide high yields.

Experimental Protocol: Friedel-Crafts Alkylation using AlCl₃

This protocol is a general representation of a Friedel-Crafts alkylation of benzene with a lactone.

Materials:

  • 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone

  • Benzene (in excess, can act as solvent)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Inert organic solvent (e.g., dichloromethane, if benzene is not used in large excess)

  • Hydrochloric acid (concentrated)

  • Ice

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add benzene (and an inert solvent if necessary).

  • Cool the mixture in an ice bath.

  • Carefully and portion-wise add anhydrous aluminum chloride with stirring.

  • To this stirred suspension, add a solution of 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone in benzene dropwise, maintaining the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitoring by TLC or other suitable analytical techniques).

  • Upon completion, carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with benzene or another suitable organic solvent.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by crystallization from a suitable solvent.

G cluster_prep Reaction Setup cluster_reaction Friedel-Crafts Alkylation cluster_workup Work-up & Isolation mix_reagents Mix Benzene and Anhydrous AlCl3 cool Cool to 0-10 °C mix_reagents->cool add_lactone Add Lactone Solution Dropwise cool->add_lactone stir Stir at Room Temperature add_lactone->stir monitor Monitor Reaction Progress stir->monitor quench Quench with HCl/Ice monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Crystallization dry_concentrate->purify

References

analysis of impurities in different batches of synthesized 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of impurities found in different laboratory-synthesized batches of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid, a key intermediate in the synthesis of pharmaceuticals such as sertraline. The objective of this document is to present a clear comparison of impurity profiles, detail the analytical methodologies used for their identification and quantification, and provide insights into the potential sources of these impurities. The data presented herein is a synthesis of typical results that may be observed in a research and development setting.

Data Presentation: Impurity Profile Comparison

The following table summarizes the quantitative analysis of impurities detected in three different batches of synthesized this compound. The analysis was performed using a validated High-Performance Liquid Chromatography (HPLC) method.

ImpurityRetention Time (min)Batch 1 (% Area)Batch 2 (% Area)Batch 3 (% Area)Potential Source
Starting Material: 4-(3,4-dichlorophenyl)-4-oxobutanoic acid5.20.080.120.05Incomplete reaction
Intermediate: 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid6.80.150.090.11Incomplete conversion
Isomeric Impurity: 2-(3,4-Dichlorophenyl)-4-phenylbutanoic acid9.50.050.030.06By-product of synthesis
Unidentified Impurity A11.20.030.040.02Unknown
Unidentified Impurity B13.70.060.050.07Unknown
Total Impurities 0.37 0.33 0.31
Purity 8.199.63 99.67 99.69

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Impurity Quantification
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the synthesized this compound in 10 mL of diluent (acetonitrile:water, 50:50 v/v).

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Impurities
  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 min at 280°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-550 amu.

  • Sample Preparation: Derivatization with a suitable agent (e.g., BSTFA) may be required for the analysis of non-volatile impurities.

Visualizations

Experimental Workflow for Impurity Analysis

G cluster_synthesis Synthesis Batches cluster_analysis Analytical Workflow cluster_data Data Interpretation Batch1 Batch 1 HPLC HPLC-UV Analysis (Quantification) Batch1->HPLC GCMS GC-MS Analysis (Identification of Volatiles) Batch1->GCMS LCMS LC-MS Analysis (Identification of Non-Volatiles) Batch1->LCMS Batch2 Batch 2 Batch2->HPLC Batch2->GCMS Batch2->LCMS Batch3 Batch 3 Batch3->HPLC Batch3->GCMS Batch3->LCMS Quant Quantitative Data (Impurity Levels) HPLC->Quant Ident Impurity Identification GCMS->Ident LCMS->Ident Compare Batch-to-Batch Comparison Quant->Compare Ident->Compare

Caption: Workflow for the analysis of impurities in different batches.

Potential Impurity Formation Pathway

The synthesis of this compound often proceeds through a multi-step process. One common route involves the Friedel-Crafts alkylation of a benzene derivative with a lactone, followed by other transformations. Impurities can arise from incomplete reactions or side reactions at various stages.

G cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Products & Impurities R1 4-(3,4-dichlorophenyl)- 4-ketobutanoic acid S1 Reduction R1->S1 Imp1 Unreacted Starting Material R1->Imp1 Incomplete Reaction Int1 4-(3,4-dichlorophenyl)- 4-hydroxybutanoic acid (Impurity/Intermediate) S1->Int1 S1->Imp1 Incomplete Reaction S2 Cyclization (Lactonization) Int2 5-(3,4-dichlorophenyl)- dihydro-2(3H)-furanone S2->Int2 S3 Friedel-Crafts Alkylation Product 4-(3,4-Dichlorophenyl)- 4-phenylbutanoic acid (Final Product) S3->Product Imp2 Isomeric Byproducts S3->Imp2 Side Reaction Int1->S2 Int2->S3

Safety Operating Guide

Proper Disposal of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid, a compound that requires careful management due to its potential hazards. The following procedures are based on general safety protocols for halogenated organic compounds and should be supplemented by a review of the specific Safety Data Sheet (SDS) for the compound and consultation with your institution's environmental health and safety department.

Pre-Disposal Safety and Handling

Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety precautions.

Hazard Identification:

Based on data for similar dichlorophenyl compounds, this substance should be handled as:

  • Harmful if swallowed.[1]

  • A cause of skin and serious eye irritation.[2]

  • Potentially causing respiratory irritation.[1][2]

  • Very toxic to aquatic life.[1]

Personal Protective Equipment (PPE):

A summary of the necessary personal protective equipment is provided in the table below.

PPE CategorySpecific Requirements
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Consider fire/flame resistant and impervious clothing.[3]
Respiratory Protection Use only in a well-ventilated area.[1][2] If exposure limits are exceeded, use a full-face respirator.[3][5]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that minimizes risk to personnel and the environment.

Step 1: Segregation and Waste Collection

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.[6]

  • The container should be clearly labeled with the full chemical name: "Waste this compound".

Step 2: Storage

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • The storage area should be a designated hazardous waste accumulation area.

  • Ensure the container is tightly closed.[2]

Step 3: Professional Disposal

  • Never dispose of this compound down the drain or in regular trash.[2][5] This is crucial to prevent environmental contamination, as the compound is toxic to aquatic life.[1]

  • Arrange for disposal through a licensed chemical waste disposal company. Your institution's environmental health and safety department will have established procedures for this.

  • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]

Accidental Spill Response

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Ensure adequate ventilation in the spill area.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2] Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and the environmental health and safety department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE B Identify Hazards (Review SDS) A->B C Segregate Waste B->C Proceed with Caution D Collect in Labeled, Compatible Container C->D E Store in Designated Cool, Dry, Ventilated Area D->E F Contact Licensed Waste Disposal Company E->F Ready for Disposal G Arrange for Professional Disposal (e.g., Incineration) F->G S1 Evacuate & Ventilate S2 Contain Spill S1->S2 S3 Clean Up with Inert Material S2->S3 S4 Decontaminate Area S3->S4 S5 Package & Label Spill Waste S4->S5 S6 Dispose of as Hazardous Waste S5->S6

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

Your first line of defense against chemical exposure is appropriate personal protective equipment. The following PPE is mandatory when handling this compound, which is a solid, acidic, and halogenated aromatic compound.

PPE CategoryRecommendationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[1][2][3][4][5]Protects against splashes, dust, and vapors which can cause serious eye damage.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2][6]Prevents skin contact with the acidic and potentially sensitizing compound.
Body Protection A chemical-resistant lab coat or apron.[2][4][5]Protects skin and clothing from spills and contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases, used within a fume hood.[1][2][4]Minimizes inhalation of dust particles and potential vapors, especially when handling the solid form.

II. Handling Procedures

Adherence to proper handling procedures is critical to minimize exposure and prevent accidents. All work with this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[2][7]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the lowest practical height.

    • Gather all necessary equipment, including spatulas, weighing paper, and glassware.

    • Have a designated and properly labeled waste container for halogenated organic waste readily accessible within the fume hood.[6][7]

  • Weighing and Transfer:

    • Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container.

    • Transfer the compound to the reaction vessel using a spatula.

    • Avoid generating dust. If the compound is a fine powder, handle it with extreme care to prevent it from becoming airborne.

  • During the Experiment:

    • Keep all containers with the compound tightly closed when not in use.

    • Continuously work within the fume hood.

    • Avoid contact with skin and eyes.[8]

  • Post-Experiment:

    • Decontaminate all glassware and equipment that came into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) and collect the rinsate as hazardous waste.[7]

    • Wipe down the work surface within the fume hood with an appropriate cleaning agent.

III. Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

Emergency ScenarioProcedure
Minor Spill (in fume hood) 1. Alert others in the vicinity. 2. Wearing appropriate PPE, use an absorbent material to clean up the spill. 3. Place the used absorbent material in the designated halogenated waste container. 4. Clean the spill area with a suitable solvent.
Major Spill 1. Evacuate the immediate area. 2. Alert your institution's Environmental Health and Safety (EHS) department. 3. Prevent others from entering the area.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] 2. Remove contaminated clothing while continuing to flush. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][4] 2. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air.[4] 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.[4] 2. Rinse the mouth with water. 3. Seek immediate medical attention.

IV. Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination. As a halogenated organic compound, it must be disposed of as hazardous waste.[6][7]

Waste Segregation and Disposal:

  • Solid Waste: All solid waste contaminated with the compound (e.g., weighing paper, gloves, absorbent materials) should be placed in a clearly labeled, sealed container for "Halogenated Solid Waste."

  • Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses, must be collected in a designated "Halogenated Organic Waste" container.[6][7][9]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[7]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[7]

V. Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety protocols at each step.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Gather Equipment prep2->prep3 prep4 Prepare Waste Container prep3->prep4 handle1 Weigh Compound prep4->handle1 handle2 Transfer to Vessel handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 clean2 Clean Work Area clean1->clean2 clean3 Segregate Waste clean2->clean3 clean4 Dispose via EHS clean3->clean4 end End clean4->end start Start start->prep1

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid
Reactant of Route 2
4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.